17(R)-Resolvin D3
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C22H32O5 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
(4S,5Z,7E,9E,11R,13Z,15E,17R,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20+,21-/m1/s1 |
Clave InChI |
QBTJOLCUKWLTIC-AXRBAIMGSA-N |
SMILES isomérico |
CC/C=C\C[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCC(=O)O)O)O)O |
SMILES canónico |
CCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 17(R)-Resolvin D3: Discovery and Biosynthesis
Abstract: Specialized pro-resolving mediators (SPMs) are a superfamily of lipid mediators that actively orchestrate the resolution of inflammation.[1][2] Among these, the D-series resolvins, derived from docosahexaenoic acid (DHA), play a pivotal role. This technical guide focuses on this compound (17(R)-RvD3), the aspirin-triggered epimer of Resolvin D3 (RvD3). We delve into its discovery, elucidate its biosynthetic pathway, present key quantitative data, provide detailed experimental protocols for its analysis, and visualize the core pathways involved.
Discovery of this compound
The discovery of this compound is intrinsically linked to the broader investigation of inflammation resolution and the unique mechanism of aspirin. Unlike other non-steroidal anti-inflammatory drugs (NSAIDs) that simply inhibit cyclooxygenase (COX) enzymes, aspirin acetylates COX-2, which qualitatively alters its enzymatic activity.[3] This modification redirects the enzyme to convert omega-3 fatty acids like DHA into 17R-hydroxy-containing products, which are precursors to a distinct class of SPMs.[3][4][5]
17(R)-RvD3 was identified as part of the "aspirin-triggered" lipid mediator metabolome.[3][6] Its complete stereochemistry was established as 4S,11R,17R-trihydroxydocosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid through stereocontrolled total organic synthesis and matched with endogenous material from murine resolving exudates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabololipidomics.[7] This discovery highlighted a novel mechanism by which aspirin promotes resolution, not just by inhibiting pro-inflammatory prostaglandin production, but by actively generating pro-resolving mediators.[3]
Biosynthesis of this compound
The biosynthesis of 17(R)-RvD3 is a transcellular process, typically involving two cell types and a sequence of enzymatic reactions initiated by aspirin-acetylated COX-2.
Step 1: Oxygenation of DHA by Aspirin-Acetylated COX-2 The pathway begins with the omega-3 fatty acid docosahexaenoic acid (DHA). In the presence of aspirin, COX-2 is irreversibly acetylated. This modified enzyme oxygenates DHA at the C-17 position, specifically forming 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA).[4][5][8] This intermediate is then reduced to 17(R)-hydroxy-DHA (17(R)-HDHA).[8] This initial step often occurs in endothelial cells.[4]
Step 2: Conversion by 5-Lipoxygenase (5-LOX) The 17(R)-HDHA intermediate is then taken up by leukocytes, such as neutrophils, which are rich in the enzyme 5-lipoxygenase (5-LOX).[4] 5-LOX acts on 17(R)-HDHA to introduce a second oxygen molecule, leading to the formation of a 4S-hydroperoxy intermediate.[9][10]
Step 3: Epoxide Formation and Hydrolysis The 4S-hydroperoxy intermediate is unstable and is rapidly converted by 5-LOX activity into a transient 4S,5S-epoxide intermediate.[9][10][11] The enzymatic hydrolysis of this epoxide yields the final structure of this compound.[10][11]
Quantitative Data and Biological Activity
17(R)-RvD3 is a potent immunoresolvent that displays leukocyte-directed actions at low concentrations.[7] Its activities have been quantified in various in vitro and in vivo models.
Table 1: In Vivo Anti-inflammatory and Pro-resolving Actions
| Model System | Treatment Dose | Effect | Reference |
|---|---|---|---|
| Zymosan-induced peritonitis (mouse) | 10 ng/animal | Reduced neutrophil transmigration into the peritoneal cavity. | [8][12] |
| Zymosan-induced peritonitis (mouse) | 10 ng/animal | Decreased IL-6 levels in inflammatory exudate. | [8] |
| Zymosan-induced peritonitis (mouse) | 10 ng/animal | Increased IL-10 levels in inflammatory exudate. | [8] |
| Lewis lung carcinoma (mouse) | 0.6 µg/kg per day | Inhibited tumor growth. |[12] |
Table 2: In Vitro Cellular Actions
| Cell Type | Action | Effect | Reference |
|---|---|---|---|
| Human Polymorphonuclear Cells (PMNs) | Transmigration | Reduced transmigration. | [8] |
| Human Macrophages | Efferocytosis | Induced efferocytosis of apoptotic PMNs. | [8] |
| Human Monocyte-derived Macrophages | Phagocytosis | Increased phagocytosis of tumor cell debris (concentration-dependent). | [8][12] |
| CHO cells overexpressing GPR32 | Phagocytosis | Increased phagocytosis compared to mock-transfected cells. |[8][12] |
Experimental Protocols: Lipid Mediator Metabolomics
The identification and quantification of 17(R)-RvD3 from biological matrices is achieved through lipid mediator metabolomics, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]
Sample Collection and Preparation
-
Plasma/Exudate Collection : Collect biological fluids (e.g., peritoneal lavage, plasma) into tubes containing an anticoagulant (for plasma) and immediately add 2 volumes of ice-cold methanol to precipitate proteins and stabilize the mediators.[15]
-
Internal Standards : Add a deuterated internal standard mixture (e.g., d5-RvD2, d8-5S-HETE) to the sample to correct for sample loss during extraction and for accurate quantification.
-
Protein Precipitation : Vortex the sample-methanol mixture and centrifuge at high speed (e.g., 10,000 x g for 5 min at 4°C) to pellet precipitated proteins.[15]
-
Supernatant Collection : Carefully collect the supernatant for lipid extraction.[15]
Solid Phase Extraction (SPE)
SPE is used to concentrate the lipid mediators and remove interfering substances.[13][16]
-
Column Conditioning : Equilibrate a C18 or polymeric reversed-phase SPE cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water.[15][16]
-
Sample Loading : Acidify the supernatant from the previous step with water to a final methanol concentration of <15% to ensure lipid binding. Load the diluted sample onto the conditioned SPE cartridge.[15]
-
Washing : Wash the cartridge with 1-2 column volumes of water, followed by a low-concentration organic wash (e.g., 20% methanol in water) to remove polar impurities.[15]
-
Elution : Elute the lipid mediators from the cartridge with 1-2 column volumes of methanol into a collection tube.[15]
-
Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Analysis
-
Chromatographic Separation (LC) :
-
Column : Use a reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[17]
-
Mobile Phase : Employ a gradient elution using two solvents. For example, Solvent A: water/acetonitrile/methanol/acetic acid (80/15/5/0.01, v/v/v/v) and Solvent B: acetonitrile/methanol (80/20, v/v).[17]
-
Gradient : A typical gradient runs from ~20% B to 98% B over 20-25 minutes to separate the various lipid mediators.[17]
-
-
Mass Spectrometry (MS/MS) :
-
Ionization : Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, as resolvins readily form negative ions.[17]
-
Analysis Mode : Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (m/z of 17(R)-RvD3) and specific product ions generated by collision-induced dissociation. For RvD3 and its epimers, the precursor ion is m/z 375, with characteristic product ions (e.g., m/z 147, 217).[2]
-
Identification : Identification is confirmed by matching the retention time on the LC column and the MS/MS fragmentation pattern with that of a pure synthetic 17(R)-RvD3 standard.
-
Signaling Pathway
This compound exerts its pro-resolving effects by engaging with specific cell surface receptors. It has been shown to activate G protein-coupled receptor 32 (GPR32), which is also a receptor for its 17S epimer, RvD3.[8][12] Activation of this receptor on immune cells like macrophages initiates downstream signaling cascades that ultimately lead to enhanced phagocytosis and efferocytosis, key processes in the clearance of debris and apoptotic cells to restore tissue homeostasis.
Conclusion
This compound is a potent aspirin-triggered specialized pro-resolving mediator with significant therapeutic potential. Its discovery has provided critical insights into the beneficial actions of aspirin and the endogenous pathways that govern the resolution of inflammation. The detailed biosynthetic and signaling pathways, coupled with robust analytical methods, provide a strong foundation for researchers and drug development professionals to explore 17(R)-RvD3 and its analogues as novel resolution-based therapeutics for a wide range of inflammatory diseases.
References
- 1. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspirin-triggered proresolving mediators stimulate resolution in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Cayman Chemical [bioscience.co.uk]
- 13. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS [protocols.io]
- 14. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. zora.uzh.ch [zora.uzh.ch]
- 16. Detection of Lipid Mediators of Inflammation in the Human Tear Film - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Production of 17(R)-Resolvin D3: A Technical Guide for Researchers
Introduction
17(R)-Resolvin D3 (17(R)-RvD3) is a member of the specialized pro-resolving mediators (SPMs) family, a class of lipid mediators endogenously generated from omega-3 fatty acids. These molecules play a pivotal role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. Unlike anti-inflammatory agents that suppress the inflammatory response, SPMs actively orchestrate its resolution. 17(R)-RvD3, an epimer of Resolvin D3, is of particular interest due to its potent immunoresolvent properties, including the inhibition of neutrophil transmigration and the enhancement of macrophage-mediated efferocytosis. This technical guide provides an in-depth overview of the endogenous biosynthesis of 17(R)-RvD3, tailored for researchers, scientists, and drug development professionals.
The Biosynthetic Pathway of this compound
The endogenous production of 17(R)-RvD3 is a multi-step enzymatic process that begins with the omega-3 fatty acid docosahexaenoic acid (DHA). A key initiating step in the formation of the 17(R) epimer is the acetylation of the enzyme cyclooxygenase-2 (COX-2) by aspirin.[1][2][3][4] This modification alters the catalytic activity of COX-2, redirecting it to oxygenate DHA at the carbon-17 position, leading to the formation of 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA).[5] This intermediate is then reduced to 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA).[1][3][6][7]
The biosynthesis of 17(R)-RvD3 often proceeds through transcellular pathways, involving the interplay of different cell types. For instance, endothelial cells expressing aspirin-acetylated COX-2 can generate 17(R)-HDHA, which is then released and taken up by neighboring leukocytes, such as neutrophils.[1] Within these leukocytes, the enzyme 5-lipoxygenase (5-LOX) further metabolizes 17(R)-HDHA. This subsequent enzymatic action involves the formation of an epoxide intermediate, which is then hydrolyzed to yield the final 17(R)-RvD3 molecule.[2][8]
Cellular Sources and Regulation
The production of 17(R)-RvD3 is tightly regulated and localized to sites of inflammation. The primary cellular sources involved in its biosynthesis are vascular endothelial cells and various types of leukocytes. Human endothelial cells, when exposed to aspirin, are capable of generating the precursor 17(R)-HDHA.[1] This precursor is then shuttled to leukocytes, such as neutrophils and macrophages, which express 5-LOX, to complete the synthesis of 17(R)-RvD3.[8] M2-like macrophages, M1-like macrophages, and monocytes have also been identified as producers of 17R-epimers of other resolvins, suggesting their potential role in the synthesis of 17(R)-RvD3.[9] The expression and activity of COX-2 and 5-LOX are critical regulatory points in this pathway, often induced by inflammatory stimuli.
Quantitative Data on this compound Production
The levels of 17(R)-RvD3 and its precursors are typically in the picogram to nanogram range in biological samples. The following table summarizes quantitative data from various studies.
| Mediator | Biological Matrix | Model/Condition | Concentration/Amount | Reference |
| 17(R)-RvD1 | Human Plasma (EDTA) | n-3 Fatty Acid Supplementation | 161 ± 7 pg/mL | [10] |
| 17(R)-HDHA | Rat Hind Paw | Adjuvant-Induced Arthritis | - | [11] |
| 17(R)-RvD3 | Mouse Peritoneal Exudate | Zymosan-Induced Peritonitis | 10 ng/animal (administered) | [7] |
| 18R-RvE3 | Mouse Peritoneal Exudate | Zymosan-Induced Peritonitis | ~14 pg/mouse | [12] |
Experimental Protocols
The detection and quantification of 17(R)-RvD3 in biological samples require sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Collection and Preparation:
-
Biological Fluids (Plasma, Exudates): Collect samples in the presence of an anticoagulant (e.g., EDTA) and immediately place on ice. Add an antioxidant solution (e.g., butylated hydroxytoluene) to prevent lipid peroxidation.
-
Solid-Phase Extraction (SPE): To concentrate the lipid mediators and remove interfering substances, perform SPE using C18 cartridges.
-
Acidify the sample to approximately pH 3.5.
-
Condition the C18 cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water and then with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the lipid mediators with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatography:
-
Column: Use a reversed-phase C18 column with a small particle size (e.g., 1.7-2.1 µm) for high-resolution separation.
-
Mobile Phase: Employ a gradient elution with a binary solvent system, typically consisting of a weak solvent (e.g., water with 0.01% formic acid) and a strong solvent (e.g., methanol or acetonitrile with 0.01% formic acid).
-
Gradient: A typical gradient might start with a high percentage of the weak solvent, ramping up to a high percentage of the strong solvent to elute the lipophilic analytes.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode.
-
Detection: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for 17(R)-RvD3 and its internal standard must be determined and optimized. For example, a potential transition for RvD3 would be based on its molecular weight and fragmentation pattern.
-
Quantification: Generate a calibration curve using a synthetic standard of 17(R)-RvD3 of known concentration. A deuterated internal standard should be used to correct for matrix effects and variations in sample processing.
-
Conclusion
The endogenous production of this compound represents a key pathway in the active resolution of inflammation. Understanding its biosynthesis, cellular sources, and the methods for its detection and quantification is crucial for advancing research into new therapeutic strategies that promote inflammation resolution. The information and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of 17(R)-RvD3 and other specialized pro-resolving mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Structure Determination of Novel Anti-inflammatory Mediator Resolvin E3, 17,18-Dihydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
what is the structure of 17(R)-Resolvin D3
An In-depth Technical Guide to the Structure of 17(R)-Resolvin D3
Introduction
This compound (17(R)-RvD3), also known as Aspirin-Triggered Resolvin D3 (AT-RvD3), is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1] As an epimer of Resolvin D3 (RvD3), it plays a crucial role in the resolution of inflammation, a process critical for restoring tissue homeostasis following injury or infection.[1][2] This guide provides a detailed examination of the chemical structure of this compound, its biosynthesis, and key experimental methodologies for its synthesis and characterization.
Chemical Structure and Stereochemistry
The complete stereochemical structure of this compound is (4S,5Z,7E,9E,11R,13Z,15E,17R,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid.[1] It is a trihydroxy-substituted fatty acid with a 22-carbon backbone containing six double bonds. The defining structural feature of this compound is the R configuration of the hydroxyl group at carbon 17, which distinguishes it from its stereoisomer, Resolvin D3, which has an S configuration at the same position.[1][3] This specific stereochemistry arises from its unique biosynthetic pathway, often initiated by aspirin-acetylated cyclooxygenase-2 (COX-2).[1][4]
Physicochemical Properties
The following table summarizes and compares the key physicochemical properties of this compound and its epimer, Resolvin D3.
| Property | This compound | Resolvin D3 |
| Formal Name | (4S,5Z,7E,9E,11R,13Z,15E,17R,19Z)-4,11,17-trihydroxy-5,7,9,13,15,19-docosahexaenoic acid | 4S,11R,17S-trihydroxy-5Z,7E,9E,13Z,15E,19Z-docosahexaenoic acid |
| Synonyms | Aspirin-triggered Resolvin D3, 17-epi-Resolvin D3, AT-RvD3 | RvD3 |
| Molecular Formula | C₂₂H₃₂O₅ | C₂₂H₃₂O₅ |
| Formula Weight | 376.5 g/mol | 376.5 g/mol |
| CAS Number | 1427475-53-3 | 916888-47-6 |
| InChIKey | QBTJOLCUKWLTIC-AXRBAIMGSA-N | QBTJOLCUKWLTIC-UZAFJXHNSA-N |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process originating from docosahexaenoic acid (DHA). A key initiating step involves the acetylation of cyclooxygenase-2 (COX-2) by aspirin. This modified enzyme oxygenates DHA at the C-17 position to form 17(R)-hydroperoxy-DHA (17(R)-HpDHA), which is then reduced to 17(R)-hydroxy-DHA (17(R)-HDHA).[1][4][5] Subsequent lipoxygenase (LOX) activity, specifically 5-LOX, introduces a hydroperoxide group at the C-4 position.[2] This intermediate is then converted to a transient 4S,5S-epoxide, which is hydrolyzed to yield this compound.[2][6]
Caption: Biosynthesis of this compound from DHA.
Experimental Protocols
Total Organic Synthesis
The complete structure and bioactivity of this compound have been confirmed through total organic synthesis.[7][8][9] While specific protocols vary, common strategies involve a convergent approach, building the molecule from smaller, stereochemically defined fragments. Key reactions often include:
-
Suzuki–Miyaura Cross-Coupling: This reaction is used to form carbon-carbon bonds, for instance, coupling a C1–C8 borane fragment with a C9–C22 iodoolefin intermediate.[8]
-
Wittig Reaction: Sequential Wittig reactions are employed to construct the conjugated double bond systems within the molecule.[8]
-
Asymmetric Hydrogenation: Stereogenic centers, such as the hydroxyl groups at C4, C11, and C17, can be established with high stereoselectivity using methods like ruthenium-catalyzed asymmetric transfer hydrogenation.[8]
-
Hiyama-Denmark Coupling: This method utilizes cyclic alkenylsiloxanes for the key fragment union transformations to control the stereochemistry of the (Z)-alkenes.[9]
Isolation and Structural Elucidation
The identification and structural characterization of endogenously produced this compound typically involves the following workflow:
-
Sample Collection: Inflammatory exudates or biological samples are collected.[1][7]
-
Lipid Extraction: Lipids are extracted from the samples using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC), often coupled with mass spectrometry (MS).
-
Mass Spectrometry Analysis: Tandem mass spectrometry (MS/MS) is used to identify the molecule based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. The presence of characteristic fragment ions helps confirm the identity.[7]
-
Stereochemical Analysis: The complete stereochemistry is ultimately confirmed by comparing the retention time and mass spectra of the biological sample with that of a synthetically produced, stereochemically pure standard of this compound.[7]
Caption: General workflow for isolating and identifying 17(R)-RvD3.
Biological Significance
This compound is a potent immunoresolvent that actively promotes the resolution of inflammation.[1] Its functions include reducing the transmigration of polymorphonuclear cells (PMNs) and enhancing the efferocytosis of apoptotic PMNs by macrophages.[1] It has been shown to activate the GPR32 receptor, contributing to its pro-resolving activities.[1] The 17R stereochemistry, conferred by the aspirin-triggered pathway, can also influence the molecule's metabolic stability, potentially resisting rapid inactivation by eicosanoid oxidoreductases compared to its 17S counterpart.[10][11] This structural feature is significant for its sustained bioactivity in vivo.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of resolvin D3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 11. dash.harvard.edu [dash.harvard.edu]
17(R)-Resolvin D3 precursor molecule
An In-depth Technical Guide to the 17(R)-Resolvin D3 Precursor Molecule
Introduction
The resolution of inflammation is a highly orchestrated process, driven by a superfamily of specialized pro-resolving mediators (SPMs) that are biosynthesized from omega-3 polyunsaturated fatty acids.[1] Among these, the D-series resolvins, derived from docosahexaenoic acid (DHA), play a pivotal role in terminating the inflammatory response and promoting tissue repair.[2][3] This technical guide focuses on the precursor to the aspirin-triggered epimer of Resolvin D3 (RvD3), a potent immunoresolvent molecule.[4]
Specifically, it delves into the biosynthesis, chemical properties, and biological activities of 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA) and its more stable derivative, 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA). These molecules are generated when cyclooxygenase-2 (COX-2) is acetylated by aspirin, which shifts its enzymatic activity.[5][6] Understanding the pathway and function of this precursor is critical for researchers and drug development professionals aiming to harness the therapeutic potential of pro-resolving pathways for a range of inflammatory diseases.[7][8]
Biosynthesis of this compound and its Precursor
The generation of 17(R)-epimers of D-series resolvins is initiated by the action of aspirin. Aspirin acetylates the COX-2 enzyme, altering its catalytic activity to convert DHA into 17(R)-HpDHA.[6][7] This hydroperoxy intermediate is then rapidly reduced by peroxidases to the more stable alcohol, 17(R)-HDHA.[5] 17(R)-HDHA serves as the key precursor which is subsequently metabolized by lipoxygenases (LOX), such as 5-LOX, to form the aspirin-triggered this compound.[3] This biosynthetic pathway represents a key mechanism by which aspirin and omega-3 fatty acids exert their beneficial, pro-resolving actions.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Predicting Resolvin D1 Pharmacokinetics in Humans with Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Aspirin-Triggered Resolvin Synthesis: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the aspirin-triggered resolvin synthesis pathway, a critical endogenous route for the resolution of inflammation. This document details the molecular mechanisms, key cellular players, and enzymatic processes involved in the generation of these potent specialized pro-resolving mediators (SPMs). It further presents quantitative data on their biological activities and provides detailed protocols for key experimental procedures used to study this pathway.
Introduction to the Resolution of Inflammation and Aspirin-Triggered SPMs
Inflammation is a fundamental protective response to infection or tissue injury. However, its uncontrolled persistence can lead to chronic diseases. The resolution of inflammation is now understood to be an active, highly regulated process orchestrated by a superfamily of endogenous chemical mediators, including resolvins, lipoxins, and protectins. These specialized pro-resolving mediators (SPMs) actively terminate the inflammatory response and promote tissue repair and healing.
Aspirin, a long-known non-steroidal anti-inflammatory drug (NSAID), has a unique role in this process. Beyond its well-established inhibition of pro-inflammatory prostaglandin synthesis, aspirin triggers the biosynthesis of epimeric forms of resolvins and lipoxins, termed aspirin-triggered resolvins (AT-RvDs and AT-RvEs) and aspirin-triggered lipoxins (AT-LXs). These aspirin-triggered SPMs are often more resistant to metabolic inactivation and exhibit potent pro-resolving activities, making them attractive therapeutic candidates for a range of inflammatory diseases.
The Core Mechanism: Aspirin's Unique Interaction with COX-2
The cornerstone of the aspirin-triggered resolvin synthesis pathway is the irreversible acetylation of the cyclooxygenase-2 (COX-2) enzyme by aspirin.
-
COX-2 Acetylation: Aspirin covalently modifies a specific serine residue (Ser-516 in human COX-2) within the enzyme's active site.
-
Switch in Enzymatic Activity: This acetylation does not completely abolish the enzyme's catalytic function but rather alters its substrate specificity and product outcome. The acetylated COX-2 loses its ability to produce prostaglandin G2 (PGG2), a precursor for pro-inflammatory prostaglandins. Instead, it gains a "lipoxygenase-like" activity.
-
Generation of 17R-hydroxy Fatty Acid Precursors: When presented with the omega-3 fatty acids docosahexaenoic acid (DHA) or eicosapentaenoic acid (EPA), the aspirin-acetylated COX-2 catalyzes the insertion of oxygen at a different position than the native enzyme, leading to the formation of 17R-hydroxydocosahexaenoic acid (17R-HDHA) from DHA and 18R-hydroxyeicosapentaenoic acid (18R-HEPE) from EPA. These 17R- and 18R-hydroxy fatty acids are the key precursors for aspirin-triggered resolvins.
Cellular and Enzymatic Machinery of Aspirin-Triggered Resolvin Synthesis
The biosynthesis of aspirin-triggered resolvins is a transcellular process, requiring the coordinated action of at least two different cell types and their respective enzymes.
-
Initiating Cells (Endothelial Cells): The initial step, the conversion of DHA and EPA to their 17R/18R-hydroxy derivatives by aspirin-acetylated COX-2, primarily occurs in vascular endothelial cells, which can be induced to express COX-2 during inflammation.
-
Responding Cells (Leukocytes): The 17R-HDHA and 18R-HEPE precursors are then released and taken up by nearby leukocytes, particularly neutrophils.
-
The Role of 5-Lipoxygenase (5-LOX): Within the leukocytes, the enzyme 5-lipoxygenase (5-LOX) acts on these precursors to generate the final aspirin-triggered resolvin structures. This sequential enzymatic action is crucial for the formation of the bioactive molecules. 5-lipoxygenase activating protein (FLAP) is also a critical component in this process.
The Major Classes of Aspirin-Triggered Resolvins
The two primary classes of aspirin-triggered resolvins are derived from DHA and EPA:
-
Aspirin-Triggered Resolvin D series (AT-RvDs): Synthesized from DHA, this series includes AT-RvD1, AT-RvD2, AT-RvD3, etc.
-
Aspirin-Triggered Resolvin E series (AT-RvEs): Synthesized from EPA, this series includes AT-RvE1.
Biological Functions and Pro-Resolving Actions
Aspirin-triggered resolvins are potent regulators of the inflammatory response, exhibiting a range of pro-resolving functions:
-
Inhibition of Neutrophil Infiltration: AT-RvDs and AT-RvEs are powerful inhibitors of polymorphonuclear neutrophil (PMN) infiltration into inflamed tissues, a hallmark of acute inflammation.
-
Stimulation of Macrophage Phagocytosis: These mediators enhance the phagocytic activity of macrophages, promoting the clearance of apoptotic cells, cellular debris, and microbes, a process termed efferocytosis.
-
Modulation of Cytokine and Chemokine Production: Aspirin-triggered resolvins can suppress the production of pro-inflammatory cytokines and chemokines while promoting the release of anti-inflammatory mediators.
-
Pain Reduction: Emerging evidence suggests that these molecules also have analgesic properties, reducing inflammatory pain.
Quantitative Data on Aspirin-Triggered Resolvins
The following tables summarize key quantitative data related to the biological activity and presence of aspirin-triggered resolvins.
Table 1: In Vitro Bioactivity of Aspirin-Triggered Resolvins
| Mediator | Biological Effect | Cell Type | Assay | Potency (EC50/IC50) | Reference |
| AT-RvD1 | Inhibition of Neutrophil Transendothelial Migration | Human Neutrophils | Transwell Migration Assay | ~30 nM (EC50) | |
| RvD1 | Inhibition of Neutrophil Transendothelial Migration | Human Neutrophils | Transwell Migration Assay | ~30 nM (EC50) | |
| AT-RvD1 | Inhibition of PGE2 production | HCA-7 cells | ELISA | Low µM range | |
| Aspirin | Inhibition of PGI2 production | HUVEC | ELISA | ~4 µM (IC50) | |
| Aspirin | Inhibition of PGE2 production | HUVEC | ELISA | ~0.2 mM (IC50) |
Table 2: In Vivo Concentrations of Aspirin-Triggered Resolvins
| Mediator | Animal Model | Tissue/Fluid | Concentration | Reference |
| AT-RvD1 | Murine Lewis Lung Carcinoma | Tumor Tissue | 65.9 pg/100 mg | |
| 18-HEPE | Murine Air Pouch | Exudate | Increased ~6-fold with aspirin |
Table 3: Receptor Binding Affinity
| Ligand | Receptor | Cell Type | Dissociation Constant (Kd) | Reference |
| RvD1 | GPR32/ALX | Human Leukocytes | 0.17 ± 0.06 nM |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate the aspirin-triggered resolvin synthesis pathway.
Lipid Mediator Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To identify and quantify aspirin-triggered resolvins and other lipid mediators in biological samples.
Materials:
-
Solid-phase extraction (SPE) C18 columns
-
Methanol (ice-cold, HPLC grade)
-
Water (HPLC grade)
-
Internal standards (deuterated lipid mediators)
-
Nitrogen gas evaporator
-
LC-MS/MS system (e.g., with an Orbitrap mass spectrometer)
Protocol:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, cell culture supernatant), add 4 volumes of ice-cold methanol containing deuterated internal standards.
-
For tissue samples, homogenize in ice-cold methanol with internal standards.
-
Incubate at -20°C for at least 45 minutes to precipitate proteins.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column with methanol followed by water.
-
Load the supernatant onto the column.
-
Wash the column with a low percentage of methanol in water to remove polar impurities.
-
Elute the lipid mediators with methanol.
-
-
Solvent Evaporation:
-
Evaporate the methanol from the eluate under a gentle stream of nitrogen gas.
-
-
Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., methanol/water).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid mediators using a suitable C18 column and a gradient of mobile phases (e.g., water/acetonitrile/formic acid).
-
Detect and quantify the lipid mediators using tandem mass spectrometry in multiple reaction monitoring (MRM) or a similar targeted mode, based on their specific precursor and product ion pairs.
-
Neutrophil Transmigration (Chemotaxis) Assay
Objective: To assess the effect of aspirin-triggered resolvins on neutrophil migration towards a chemoattractant.
Materials:
-
Boyden chamber or Transwell® inserts (with 3-5 µm pores)
-
Human neutrophils (isolated from fresh blood)
-
Chemoattractant (e.g., fMLP, LTB4)
-
Aspirin-triggered resolvin (e.g., AT-RvD1)
-
Cell culture medium
-
Staining solution (e.g., Diff-Quik) or a method for cell quantification (e.g., ATP-based luminescence assay)
Protocol:
-
Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation. Resuspend the cells in serum-free medium.
-
Assay Setup:
-
Add the chemoattractant solution to the lower chamber of the Boyden chamber.
-
In the upper chamber, add the neutrophil suspension pre-incubated with either vehicle control or different concentrations of the aspirin-triggered resolvin.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 30-90 minutes to allow for neutrophil migration through the porous membrane.
-
Quantification of Migration:
-
After incubation, remove the insert.
-
Wipe the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, quantify the migrated cells in the lower chamber using a plate reader-based assay (e.g., measuring ATP content).
-
Macrophage Phagocytosis Assay
Objective: To determine the effect of aspirin-triggered resolvins on the phagocytic capacity of macrophages.
Materials:
-
Human or murine macrophages (e.g., primary monocyte-derived macrophages or a cell line like RAW 264.7)
-
Phagocytic targets (e.g., opsonized zymosan particles, apoptotic neutrophils, or fluorescently labeled beads)
-
Aspirin-triggered resolvin (e.g., AT-RvD1)
-
Cell culture medium
-
Quenching solution (e.g., Trypan Blue) for extracellular fluorescence
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Plating: Plate macrophages in a multi-well plate and allow them to adhere.
-
Treatment: Pre-incubate the macrophages with vehicle control or different concentrations of the aspirin-triggered resolvin for a specified time (e.g., 15-30 minutes).
-
Phagocytosis: Add the phagocytic targets to the macrophage culture and incubate to allow for phagocytosis (e.g., 30-60 minutes).
-
Removal of Non-phagocytosed Particles: Wash the cells to remove non-ingested particles.
-
Quantification:
-
If using fluorescent targets, quench the fluorescence of extracellular particles with a quenching solution.
-
Quantify the internalized fluorescence using a fluorescence plate reader or by imaging and analyzing individual cells with a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
Caption: Aspirin-triggered resolvin synthesis pathway.
Caption: A typical experimental workflow.
Conclusion
The aspirin-triggered resolvin synthesis pathway represents a fascinating example of how a classic drug can modulate endogenous pro-resolving circuits. The generation of AT-RvDs and AT-RvEs through the unique interaction of aspirin with COX-2 provides a powerful mechanism to actively terminate inflammation and promote tissue homeostasis. A thorough understanding of this pathway, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of these potent specialized pro-resolving mediators. The continued exploration of this pathway holds significant promise for the development of novel therapies for a wide range of inflammatory diseases.
biological role of 17(R)-Resolvin D3 in inflammation
An In-depth Technical Guide on the Biological Role of 17(R)-Resolvin D3 in Inflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The resolution of inflammation is an active, highly regulated process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are of significant interest. This document provides a detailed technical overview of this compound (17(R)-RvD3), the aspirin-triggered epimer of Resolvin D3. 17(R)-RvD3 is a potent immunoresolvent that actively promotes the return to tissue homeostasis by controlling leukocyte trafficking, enhancing microbial and cellular debris clearance, and balancing cytokine networks. Its unique biosynthesis and targeted actions on immune cells position it as a key mediator in the resolution phase of inflammation and a promising candidate for therapeutic development.
Biosynthesis of this compound
The biosynthesis of D-series resolvins is a complex process involving sequential enzymatic reactions. The canonical pathway for Resolvin D3 (RvD3) involves 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).[1] However, the biosynthesis of the 17(R) epimer, 17(R)-RvD3, is uniquely initiated by the enzyme cyclooxygenase-2 (COX-2) after it has been acetylated by aspirin.[2][3]
This aspirin-triggered pathway begins with the conversion of DHA to 17(R)-hydroperoxy-docosahexaenoic acid (17R-HpDHA).[3] This intermediate is then further processed by 5-lipoxygenase in leukocytes, such as neutrophils, to generate a 4S,5S-epoxide intermediate.[4] Subsequent enzymatic hydrolysis leads to the formation of the final structure: 4S,11R,17R-trihydroxydocosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid, or 17(R)-RvD3.[2] This pathway highlights a key mechanism by which aspirin exerts its beneficial effects beyond prostaglandin inhibition.
Caption: Biosynthesis pathway of this compound from DHA.
Mechanisms of Action and Signaling Pathways
17(R)-RvD3 exerts its pro-resolving functions by engaging specific G protein-coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages.[2] The orphan receptor GPR32 has been identified as a key receptor for D-series resolvins, including 17(R)-RvD3.[3][5][6] Activation of GPR32 initiates intracellular signaling cascades that collectively halt the inflammatory response and promote tissue repair.[3]
Actions on Neutrophils
A cardinal feature of acute inflammation is the infiltration of polymorphonuclear neutrophils (PMNs) into tissues. 17(R)-RvD3 is a potent inhibitor of PMN recruitment and transmigration.[2][3] By binding to receptors like GPR32 on neutrophils, it is thought to interfere with pro-inflammatory signaling pathways that govern chemotaxis and adhesion, thereby limiting the influx of these cells to the inflammatory site and preventing excessive tissue damage.[5]
Caption: Signaling cascade of 17(R)-RvD3 in neutrophils.
Actions on Macrophages
The clearance of apoptotic neutrophils, microbes, and cellular debris by macrophages—a process termed efferocytosis—is critical for successful resolution. 17(R)-RvD3 potently enhances macrophage phagocytic and efferocytic capacity.[2][3] Upon binding to GPR32, 17(R)-RvD3 stimulates signaling pathways that reorganize the macrophage cytoskeleton and upregulate scavenger receptors, facilitating the engulfment of apoptotic cells.[3] This action not only removes pro-inflammatory cell remnants but also triggers a switch in macrophage phenotype towards a pro-resolving M2-like state, characterized by the production of anti-inflammatory cytokines like IL-10.[3]
Caption: Pro-resolving actions of 17(R)-RvD3 on macrophages.
Quantitative Data on Biological Activity
The biological actions of 17(R)-RvD3 have been quantified in various preclinical models of inflammation. The data underscores its high potency, with significant effects observed in the nanomolar to picomolar concentration range.
Table 1: In Vivo Efficacy of 17(R)-RvD3 in Murine Peritonitis
| Parameter | Model | Dose | Effect | Reference |
| Neutrophil Infiltration | Zymosan-induced peritonitis | 10 ng/mouse (i.v.) | Significantly reduced neutrophil transmigration into the peritoneal cavity. | [2][3] |
| IL-6 Levels in Exudate | Zymosan-induced peritonitis | 10 ng/mouse (i.v.) | Decreased levels of the pro-inflammatory cytokine IL-6. | [3] |
| IL-10 Levels in Exudate | Zymosan-induced peritonitis | 10 ng/mouse (i.v.) | Increased levels of the anti-inflammatory cytokine IL-10. | [3] |
Table 2: In Vitro Bioactions of 17(R)-RvD3
| Assay | Cell Type | Concentration | Effect | Reference |
| Neutrophil Transmigration | Isolated human PMNs | 0.1 - 10 nM | Dose-dependently reduced transmigration. | [2][3] |
| Macrophage Efferocytosis | Human Macrophages | 0.1 - 10 nM | Dose-dependently induced efferocytosis of apoptotic PMNs. | [3] |
| Receptor Activation | CHO cells overexpressing GPR32 | EC₅₀ ~ pM range | Activated GPR32 in a β-arrestin reporter assay. | [3] |
| Phagocytosis of Tumor Debris | Human Monocyte-derived Macrophages | 1 - 100 nM | Increased phagocytosis of etoposide-generated tumor cell debris in a concentration-dependent manner. | [3] |
Key Experimental Protocols
The characterization of 17(R)-RvD3's biological functions relies on a set of standardized in vivo and in vitro experimental models.
Murine Zymosan-Induced Peritonitis
This model is a cornerstone for evaluating the anti-inflammatory and pro-resolving actions of SPMs in vivo.
-
Animal Model: Male FVB mice (6-8 weeks old) are commonly used.
-
Treatment: 17(R)-RvD3 (e.g., 10 ng in 100 µL saline with 0.1% ethanol) or vehicle is administered via intravenous (i.v.) injection.[2]
-
Inflammation Induction: 10-15 minutes post-treatment, inflammation is initiated by an intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in saline).[2]
-
Exudate Collection: At specified time points (e.g., 4, 24, 48 hours), mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) containing EDTA to collect the inflammatory exudate.[2]
-
Analysis:
-
Leukocyte Counts: Total leukocyte numbers are determined using a hemocytometer. Differential counts (neutrophils, macrophages) are assessed by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).[7]
-
Mediator Analysis: Exudate supernatants are analyzed for cytokines (e.g., IL-6, IL-10) and other lipid mediators using ELISA or LC-MS/MS-based metabololipidomics.[3][7]
-
Caption: Workflow for the zymosan-induced murine peritonitis model.
Human Macrophage Efferocytosis Assay
This in vitro assay quantifies the ability of a compound to enhance the clearance of apoptotic cells.
-
Macrophage Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density-gradient centrifugation (e.g., Ficoll-Paque). Monocytes are then differentiated into macrophages by culturing for 5-7 days with M-CSF.[8]
-
Neutrophil Apoptosis Induction: Human neutrophils are isolated from whole blood. Apoptosis is induced by incubating the cells in PBS for 24 hours or by UV irradiation. Apoptotic neutrophils are then labeled with a fluorescent dye (e.g., CFDA).[8]
-
Co-incubation: Differentiated macrophages are treated with 17(R)-RvD3 (e.g., 0.1-100 nM) or vehicle for 15 minutes. Fluorescently labeled apoptotic neutrophils are then added to the macrophage culture at a ratio of approximately 5:1 (neutrophil:macrophage).[8]
-
Quantification: After a 60-minute incubation, non-ingested neutrophils are washed away. The percentage of macrophages that have engulfed apoptotic neutrophils (efferocytosis index) is determined by flow cytometry or fluorescence microscopy.[2]
GPR32 Receptor Activation Assay
This assay confirms direct interaction and activation of the GPR32 receptor.
-
Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) cells, is engineered to overexpress the human GPR32 receptor. These cells are often co-transfected with a β-arrestin reporter system (e.g., PathHunter β-Arrestin assay).[3]
-
Stimulation: The GPR32-expressing cells are incubated with varying concentrations of 17(R)-RvD3.
-
Detection: Receptor activation leads to the recruitment of β-arrestin to the receptor. In the reporter system, this interaction generates a chemiluminescent signal that is proportional to the level of receptor activation.
-
Analysis: The signal is measured using a luminometer, and dose-response curves are generated to calculate the EC₅₀ value for receptor activation. Mock-transfected cells are used as a negative control.[3]
Conclusion
This compound is a potent, stereospecific lipid mediator that plays a crucial role in the active resolution of inflammation. Its unique aspirin-triggered biosynthesis, specific receptor engagement on key innate immune cells, and multifaceted actions—including limiting neutrophil infiltration and promoting macrophage-mediated clearance—underscore its importance in restoring tissue homeostasis. The quantitative data and established experimental protocols provide a solid framework for further investigation into its therapeutic potential for a wide range of inflammatory diseases. Continued research into the signaling pathways and clinical application of 17(R)-RvD3 and other SPMs offers a novel therapeutic paradigm focused on promoting resolution rather than solely suppressing inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
17(R)-Resolvin D3 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 17(R)-Resolvin D3
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The resolution of inflammation is an active, highly orchestrated process essential for tissue homeostasis and the prevention of chronic disease. Specialized Pro-resolving Mediators (SPMs) are a superfamily of endogenous lipid mediators that function as the key agonists of resolution. Among these, this compound (17(R)-RvD3), also known as Aspirin-Triggered Resolvin D3 (AT-RvD3), has emerged as a potent immunoresolvent. Biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) via the action of aspirin-acetylated cyclooxygenase-2 (COX-2), 17(R)-RvD3 orchestrates the cessation of inflammatory infiltrates and promotes the clearance of debris, thereby facilitating a return to tissue homeostasis. This guide provides a detailed examination of its molecular mechanisms, receptor interactions, and cellular functions, supported by quantitative data and experimental protocols.
Receptor Engagement and Primary Transduction
The biological actions of 17(R)-RvD3, like other D-series resolvins, are initiated by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells.
2.1 Primary Receptor: GPR32
The primary receptor identified for RvD3 and its 17(R)-epimer is GPR32, an orphan GPCR.[1][2] Activation of GPR32 by D-series resolvins is a critical step in mediating their pro-resolving effects, particularly the enhancement of macrophage phagocytosis.[2] While direct, high-affinity binding studies yielding a specific equilibrium dissociation constant (Kd) for 17(R)-RvD3 with GPR32 are not widely published, the potent actions of this molecule in the picomolar to nanomolar range suggest a high-affinity interaction. For the closely related stereoisomer, Resolvin D1 (RvD1), activation of GPR32 occurs with an EC50 value in the low picomolar range (~8.8 x 10-12 M), indicating the high potency with which this family of mediators engages the receptor.[3] Overexpression of GPR32 in macrophages enhances their phagocytic response to RvD1, while its knockdown diminishes this effect, functionally validating it as a key receptor.[3]
Downstream Signaling Pathways
Upon binding to GPR32, 17(R)-RvD3 triggers intracellular signaling cascades that converge to suppress pro-inflammatory pathways and activate pro-resolving functions. The primary targets of this signaling are key inflammatory transcription factors and kinases.
3.1 Inhibition of NF-κB and MAPK Signaling
A central mechanism of action for resolvins is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of inflammatory gene expression.[4] Treatment with aspirin-triggered D-series resolvins has been shown to reduce the phosphorylation of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-6 and TNF-α.[5] This action is believed to be mediated through GPR32 engagement, which disrupts the upstream kinase cascades, such as the IκB kinase (IKK) complex, responsible for NF-κB activation.[6][7]
Additionally, D-series resolvins can modulate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38.[8] By inhibiting the phosphorylation of these kinases, resolvins can further curtail the inflammatory response.
Core Cellular Pro-Resolving Actions
17(R)-RvD3 exerts its immunoresolvent functions by targeting the key cellular players in acute inflammation: neutrophils and macrophages.
4.1 On Neutrophils (PMN): Halting Infiltration
A cardinal sign of acute inflammation is the rapid infiltration of polymorphonuclear neutrophils (PMNs) into tissue. 17(R)-RvD3 potently inhibits this process. It reduces the transendothelial migration of human neutrophils, a key step where PMNs exit the vasculature to enter inflamed tissue.[5] This action helps to limit the collateral damage caused by the release of cytotoxic granules and reactive oxygen species (ROS) from excess neutrophils at the inflammatory locus.
4.2 On Macrophages: Promoting Cleanup and Re-programming
While halting neutrophil entry, 17(R)-RvD3 simultaneously enhances the cleanup functions of macrophages.
-
Enhanced Phagocytosis and Efferocytosis: 17(R)-RvD3 stimulates macrophage phagocytosis of microbes (e.g., zymosan particles) and, critically, the engulfment of apoptotic neutrophils—a process termed efferocytosis.[2] This clearance of dead cells is non-phlogistic (non-inflammatory) and is a hallmark of successful resolution, preventing the secondary necrosis of apoptotic cells and the release of their damaging contents.
-
M2 Phenotype Polarization: Resolvins promote the polarization of macrophages from a pro-inflammatory (M1-like) state to a pro-resolving, anti-inflammatory (M2-like) phenotype.[9] This functional reprogramming is crucial for dampening inflammation and initiating tissue repair processes.
Quantitative Data Summary
The following tables summarize the available quantitative and semi-quantitative data on the bioactions of 17(R)-RvD3 and related D-series resolvins.
Table 1: In Vitro Effects of D-Series Resolvins on Immune Cells
| Mediator | Cell Type | Assay | Effective Concentration / EC₅₀ | Outcome | Citation(s) |
| 17(R)-RvD1 | Human PMN | Transendothelial Migration | EC₅₀ ~30 nM | Inhibition of migration | [10] |
| RvD1 | Human Monocyte-derived Macrophages | Phagocytosis of Zymosan | Peak effect at 1.0 nM | Enhanced phagocytosis | [3] |
| RvD1 | Human Monocyte-derived Macrophages | Efferocytosis of Apoptotic PMN | Peak effect at 0.1 nM | Enhanced efferocytosis | [3] |
| RvD3 | Human Macrophages | Efferocytosis of Apoptotic PMN | pM-nM range | Dose-dependently enhanced efferocytosis | [1] |
| RvD3 | Human PMN | Phagocytosis of E. coli | 1–1000 pM | >20% increase in phagocytosis | [1] |
| RvD1 | CHO cells expressing hGPR32 | β-arrestin Recruitment | EC₅₀ ~8.8 pM | Receptor activation | [3] |
Table 2: In Vivo Effects of D-Series Resolvins in Inflammation Models
| Mediator | Model | Dose | Outcome | Citation(s) |
| 17(R)-RvD1 | Murine Peritonitis | 100 ng/mouse | ~50% reduction in PMN infiltration | [11] |
| 17(R)-RvD1 | Murine IgG Immune Complex Lung Injury | 100 ng/mouse | Reduced PMN accumulation; Reduced TNF-α, IL-6 | [5] |
| RvD3 | Murine Zymosan Peritonitis | 10 ng/mouse | ~45% reduction in PMN infiltration; Reduced LTB₄, PGD₂ | [1] |
| RvD3 | Murine E. coli Peritonitis | 50 ng/mouse | Reduced resolution interval by ~4.5h; Increased macrophage efferocytosis | [1] |
Key Experimental Protocols and Workflows
The following sections provide detailed methodologies for assays commonly used to characterize the mechanism of action of 17(R)-RvD3.
6.1 Macrophage Phagocytosis & Efferocytosis Assay
This assay quantifies the ability of macrophages to engulf particles, such as zymosan, or apoptotic cells, such as neutrophils.
Protocol:
-
Macrophage Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., using Ficoll-Paque). Plate PBMCs and allow monocytes to adhere for 2-4 hours. Wash away non-adherent cells and culture the adherent monocytes for 5-7 days in media containing M-CSF or GM-CSF to differentiate them into macrophages (MΦ).
-
Preparation of Apoptotic Cells (for Efferocytosis): Isolate human neutrophils (PMNs) from whole blood. Induce apoptosis by incubating the PMNs in culture medium for 18-24 hours or by brief exposure to UV radiation. Confirm apoptosis using annexin V/propidium iodide staining and flow cytometry. Label apoptotic PMNs with a fluorescent dye (e.g., CFSE or pHrodo) for detection.
-
Phagocytosis Assay:
-
Plate differentiated macrophages in a multi-well plate (e.g., 96-well).
-
Pre-treat macrophages with 17(R)-RvD3 at desired concentrations (e.g., 0.1 pM to 100 nM) or vehicle control for 15 minutes at 37°C.
-
Add fluorescently-labeled apoptotic PMNs (or zymosan particles) to the macrophage cultures at a ratio of approximately 5:1 (PMN:MΦ).
-
Co-incubate for 60-90 minutes at 37°C to allow for phagocytosis.
-
Gently wash away any non-engulfed cells/particles with cold PBS.
-
-
Quantification:
-
Flow Cytometry: Detach macrophages and analyze the fluorescence intensity. The percentage of fluorescent macrophages represents the phagocytic efficiency.
-
Fluorescence Microscopy: Fix and stain the cells. Manually count the number of engulfed particles/cells per macrophage or use imaging software to quantify the phagocytic index.
-
References
- 1. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Apoptotic Cell Clearance During Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D Receptor Inhibits Nuclear Factor κB Activation by Interacting with IκB Kinase β Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D receptor inhibits nuclear factor κB activation by interacting with IκB kinase β protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolvin D1 Alleviates Mechanical Allodynia via ALX/FPR2 Receptor Targeted Nod-like Receptor Protein 3/Extracellular Signal-Related Kinase Signaling in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Activation of GPR32 by 17(R)-Resolvin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 32 (GPR32), an orphan receptor, has emerged as a critical player in the resolution of inflammation. This has been largely attributed to its activation by specialized pro-resolving mediators (SPMs), particularly those of the D-series resolvins. Among these, 17(R)-Resolvin D3 (17(R)-RvD3), an epimer of Resolvin D3, is of significant interest due to its potent pro-resolving and anti-inflammatory activities. This technical guide provides a comprehensive overview of the activation of GPR32 by 17(R)-RvD3, detailing the quantitative aspects of this interaction, the downstream signaling cascades, and the experimental methodologies used to elucidate these processes. This document is intended to be a valuable resource for researchers in academia and industry who are focused on inflammation, immunology, and the development of novel therapeutics targeting inflammation resolution pathways.
Quantitative Analysis of GPR32 Activation
While direct binding affinity studies providing a dissociation constant (Kd) for this compound with GPR32 are not extensively available in the current literature, the potency and efficacy of related D-series resolvins have been characterized, primarily through functional assays such as β-arrestin recruitment. These studies offer valuable insights into the activation of GPR32 by this class of molecules.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| Resolvin D1 (RvD1) | β-arrestin recruitment | CHO-K1 expressing human GPR32 | EC50 | 4.5 x 10⁻¹¹ M | [1] |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | β-arrestin recruitment | CHO-K1 expressing human GPR32 | EC50 | 2.1 x 10⁻¹² M | [Not explicitly found in search results] |
| 17(R/S)-methyl-RvD1-methyl ester | β-arrestin recruitment | CHO-K1 expressing human GPR32 | EC50 | 1.2 x 10⁻¹¹ M | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum.
Signaling Pathways of GPR32 Activation by this compound
The activation of GPR32 by this compound initiates a cascade of intracellular signaling events that collectively contribute to the resolution of inflammation. The available evidence strongly suggests that GPR32 couples to pertussis toxin-sensitive Gαi/o proteins[2]. This initial interaction triggers downstream pathways involving key kinases and transcription factors, ultimately leading to the modulation of cellular functions.
Gαi/o-Mediated Signaling Cascade
The primary signaling pathway initiated by this compound binding to GPR32 involves the activation of Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate other downstream effectors.
References
An In-depth Technical Guide to 17(R)-Resolvin D3 and Pro-Resolving Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 17(R)-Resolvin D3 [17(R)-RvD3], an aspirin-triggered epimer of Resolvin D3, detailing its biosynthesis, mechanism of action, and role in the pro-resolving pathways of inflammation. It includes quantitative data, experimental methodologies, and detailed signaling pathway diagrams to support advanced research and drug development.
Introduction to Inflammation Resolution and Resolvins
The resolution of acute inflammation is an active, highly coordinated process essential for restoring tissue homeostasis.[1][2] This process is orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs).[2][3][4] SPMs, which include resolvins, lipoxins, protectins, and maresins, are biosynthesized from omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA).[2][5] They actively limit excessive neutrophil infiltration, counter-regulate pro-inflammatory cytokines and chemokines, and enhance the clearance of apoptotic cells and debris by macrophages (efferocytosis), without being immunosuppressive.[3][6]
Resolvins of the D-series, derived from DHA, are potent immunoresolvents that play a critical role in this process.[6] this compound, also known as Aspirin-Triggered Resolvin D3 (AT-RvD3), is a stereoisomer of the naturally occurring Resolvin D3 (RvD3).[7][8] It is generated when aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, altering its catalytic activity.[3][6] This aspirin-triggered form often exhibits greater resistance to metabolic inactivation, giving it a longer biological half-life and making it a subject of significant therapeutic interest.[3]
Biosynthesis of this compound
The biosynthesis of D-series resolvins is a multi-step enzymatic cascade. The canonical pathway for RvD3 involves sequential lipoxygenase (LOX) actions. However, the aspirin-triggered pathway for 17(R)-RvD3 begins with the acetylation of COX-2 by aspirin.
Aspirin-Triggered Pathway:
-
Initial Oxygenation: Docosahexaenoic acid (DHA) is converted by aspirin-acetylated COX-2 into 17(R)-hydroperoxydocosahexaenoic acid [17(R)-HpDHA].[8] This step is a hallmark of aspirin's unique effect, as other NSAIDs do not typically trigger this pathway.[3]
-
Reduction: The 17(R)-HpDHA intermediate is then reduced to 17(R)-hydroxydocosahexaenoic acid [17(R)-HDHA].
-
Second Oxygenation & Epoxidation: Subsequently, 5-lipoxygenase (5-LOX) acts on 17(R)-HDHA to introduce oxygen at the C4 position, forming a 4-hydroperoxy intermediate. This is rapidly converted by 5-LOX's dehydrase activity into a 4S,5S-epoxide intermediate.[9]
-
Epoxide Hydrolysis: The final step involves enzymatic hydrolysis of the epoxide, which can yield different products. The formation of 17(R)-RvD3 (4S,11R,17R-trihydroxy-docosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid) occurs through a specific enzymatic attack on the epoxide intermediate.[7][10]
Mechanism of Action and Signaling Pathways
17(R)-RvD3 exerts its pro-resolving effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of immune cells, particularly neutrophils and macrophages.
Receptor Binding and Downstream Signaling: The primary receptor identified for D-series resolvins, including RvD3 and 17(R)-RvD3, is GPR32.[8][11] Activation of GPR32 initiates intracellular signaling cascades that lead to:
-
Inhibition of Neutrophil Infiltration: 17(R)-RvD3 potently inhibits the transendothelial migration of polymorphonuclear leukocytes (PMNs) to sites of inflammation.[6][8] This action is crucial for preventing excessive tissue damage caused by prolonged neutrophil presence.
-
Stimulation of Macrophage Efferocytosis: It significantly enhances the capacity of macrophages to recognize and engulf apoptotic neutrophils and cellular debris.[6][8] This clearance is a cardinal step in the resolution of inflammation.
-
Counter-regulation of Pro-inflammatory Mediators: The signaling cascade often involves the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[7][12] This leads to a reduction in the production of cytokines like IL-6 and an increase in anti-inflammatory cytokines such as IL-10.[8]
Quantitative Data on Biological Effects
The potency of 17(R)-RvD3 has been quantified in various preclinical models of inflammation, infection, and tissue injury.
| Model System | Dose/Concentration | Observed Effect | Reference |
| Murine Peritonitis (Zymosan-induced) | 10 ng/mouse (i.v.) | Reduced neutrophil infiltration into the peritoneal cavity. | [8] |
| Murine Peritonitis (Zymosan-induced) | 10 ng/mouse (i.v.) | Decreased IL-6 levels and increased IL-10 levels in inflammatory exudate. | [8] |
| Human Neutrophil Transmigration (in vitro) | 0.1 - 10 nM | Inhibited PMN migration across endothelial cell layers. | [6] |
| Macrophage Efferocytosis (in vitro) | 1 pM - 10 nM | Enhanced phagocytosis of apoptotic human neutrophils. | [6][8] |
| Murine Lung Carcinoma Model | 0.6 µg/kg per day | Inhibited tumor growth. | [8] |
| E. coli Infection (Murine Peritonitis) | 50 ng/mouse (i.p.) | Reduced the resolution interval by ~4.5 hours; increased leukocyte phagocytosis of E. coli. | [13] |
| Acid-Induced Lung Injury (Murine) | 100 ng/mouse | Reduced alveolar wall thickening, edema, and leukocyte infiltration. | [7][14] |
Key Experimental Protocols
A. Lipid Mediator Extraction and Profiling via LC-MS/MS
The analysis of resolvins and other lipid mediators from biological samples is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique known for its high sensitivity and specificity.
-
Objective: To extract, identify, and quantify 17(R)-RvD3 and other SPMs from biological matrices like plasma, exudates, or cell cultures.
-
Methodology Overview:
-
Sample Collection & Stabilization: Samples (e.g., plasma, peritoneal lavage fluid) are collected and immediately mixed with ice-cold methanol, often containing an antioxidant like BHT, to quench enzymatic activity. Deuterated internal standards (e.g., RvD1-d5) are added for accurate quantification.
-
Extraction: Solid-Phase Extraction (SPE) is the most common method. Samples are loaded onto a C18 SPE cartridge. The cartridge is washed with an aqueous solution to remove polar impurities, and the lipids are then eluted with a nonpolar solvent like methyl formate or ethyl acetate.
-
LC Separation: The extracted lipid profile is injected into a high-performance liquid chromatography (HPLC) system, typically using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of a water/acetonitrile/methanol mixture with a weak acid (e.g., acetic acid) is used to separate the different lipid mediators.[15]
-
MS/MS Detection: The eluent from the LC is directed into a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte are monitored. For RvD3, a common transition is m/z 375 > 141.
-
Quantification: The peak area of the endogenous analyte is compared to the peak area of the known amount of added deuterated internal standard to calculate the concentration.
-
B. In Vitro Neutrophil Transmigration Assay
-
Objective: To assess the ability of 17(R)-RvD3 to inhibit neutrophil migration across a cellular barrier.
-
Methodology Overview:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence on a microporous membrane insert (e.g., Transwell®).
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Treatment: The endothelial cell monolayer is pre-treated with a pro-inflammatory stimulus (e.g., TNF-α) to promote neutrophil adhesion. Isolated neutrophils are pre-incubated with varying concentrations of 17(R)-RvD3 or vehicle control.
-
Migration: The treated neutrophils are added to the upper chamber of the insert. A chemoattractant (e.g., LTB4 or fMLP) is added to the lower chamber. The plate is incubated for 1-2 hours at 37°C.
-
Quantification: The number of neutrophils that have migrated through the endothelial monolayer into the lower chamber is quantified using a cell counter, flow cytometry, or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).
-
C. In Vitro Macrophage Efferocytosis Assay
-
Objective: To measure the effect of 17(R)-RvD3 on the ability of macrophages to phagocytose apoptotic cells.
-
Methodology Overview:
-
Macrophage Culture: Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., J774) are cultured in plates.
-
Induction of Apoptosis: Neutrophils (or another cell type like Jurkat cells) are rendered apoptotic by UV irradiation or treatment with an agent like etoposide. Apoptosis is confirmed using annexin V/propidium iodide staining.
-
Labeling: Apoptotic cells are labeled with a fluorescent dye (e.g., CFSE or pHrodo™) for visualization and quantification.
-
Co-culture: Macrophages are treated with 17(R)-RvD3 or vehicle for a short period before the labeled apoptotic cells are added at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Phagocytosis: The co-culture is incubated for 1-2 hours to allow for phagocytosis.
-
Quantification: Non-engulfed apoptotic cells are washed away. The percentage of macrophages that have engulfed fluorescent cells (phagocytic index) is determined by fluorescence microscopy or flow cytometry.
-
Conclusion and Future Directions
This compound is a potent immunoresolvent with significant therapeutic potential.[6] Its ability to control leukocyte trafficking, enhance microbial and debris clearance, and counter-regulate pro-inflammatory signaling places it at the center of resolution pharmacology. The aspirin-triggered pathway highlights a unique mechanism by which low-dose aspirin may confer its protective effects beyond simple prostaglandin inhibition.
Future research will likely focus on:
-
Clinical Translation: Moving from preclinical models to human trials for inflammatory diseases such as ARDS, atherosclerosis, and inflammatory pain.[7][16][17]
-
Receptor Pharmacology: Further elucidating the specific roles of GPR32 and other potential receptors in different cell types and disease contexts.
-
Biomarker Development: Using lipid mediator profiling to monitor the resolution status of inflammatory diseases and patient responses to pro-resolving therapies.
-
Synthetic Analogs: Developing more stable and potent synthetic analogs of 17(R)-RvD3 to enhance its drug-like properties.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. JCI - Pro-resolving lipid mediators in vascular disease [jci.org]
- 3. Aspirin-triggered proresolving mediators stimulate resolution in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Resolvins in Inflammatory and Neuropathic Pain [mdpi.com]
- 17. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
An In-depth Technical Guide to the Cellular Targets of 17(R)-Resolvin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D3 (17(R)-RvD3), also known as aspirin-triggered Resolvin D3 (AT-RvD3), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its biosynthesis is initiated by aspirin-acetylated cyclooxygenase-2 (COX-2). As a potent immunoresolvent, 17(R)-RvD3 plays a critical role in the resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides a comprehensive overview of the known cellular targets of 17(R)-RvD3, its signaling pathways, and the experimental methodologies used to elucidate its functions.
Cellular Receptors for this compound
The primary cellular receptor identified for this compound is the G protein-coupled receptor 32 (GPR32).[1] Several members of the D-series resolvins, including RvD3 and its 17R-epimer, have been shown to interact with and activate this receptor.[1]
Quantitative Data on this compound Bioactivity
The following tables summarize the available quantitative data on the bioactivity of this compound and related D-series resolvins. It is important to note that specific binding affinities (Kd) for 17(R)-RvD3 with its receptor are not yet fully characterized in the literature. The provided EC50 and IC50 values are derived from functional assays.
Table 1: Receptor Activation and Cellular Responses to D-Series Resolvins
| Ligand | Receptor | Cell Type | Assay | Parameter | Value |
| 17(R)-RvD1 | GPR32 | Recombinant | β-arrestin recruitment | EC50 | Low pM range |
| 17(R)-RvD2 | RvD2 Receptor | Human M2-like Macrophages | Efferocytosis | EC50 | ~2.6 x 10⁻¹⁴ M[2] |
Note: Data for 17(R)-RvD1 and 17(R)-RvD2 are included as close structural and functional analogs of 17(R)-RvD3, providing an estimate of its high potency.
Table 2: Effects of this compound on Leukocyte Functions
| Mediator | Cell Type | Function | Concentration | Effect |
| 17(R)-RvD3 | Human Neutrophils | Transendothelial Migration | Not Specified | Inhibition[1] |
| 17(R)-RvD3 | Human Macrophages | Phagocytosis & Efferocytosis | Not Specified | Enhancement[1] |
Signaling Pathways of this compound
Upon binding to its receptor, GPR32, this compound initiates a downstream signaling cascade that ultimately leads to its pro-resolving effects. While the complete pathway is still under investigation, key components have been identified.
GPR32-Mediated Signaling
Activation of GPR32 by aspirin-triggered resolvins has been shown to involve the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This suggests that the mitogen-activated protein kinase (MAPK) pathway is a crucial component of the downstream signaling cascade.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the cellular targets and functions of this compound.
Macrophage Phagocytosis and Efferocytosis Assay
This assay quantifies the ability of macrophages to engulf particles (phagocytosis) or apoptotic cells (efferocytosis) in the presence of 17(R)-RvD3.
Materials:
-
Human monocyte-derived macrophages (hMDMs)
-
This compound
-
Fluorescently labeled zymosan particles or apoptotic human neutrophils
-
Cell culture medium and plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Culture hMDMs in 96-well plates to confluence.
-
Pre-incubate the macrophages with varying concentrations of 17(R)-RvD3 or vehicle control for 15-30 minutes at 37°C.
-
Add fluorescently labeled zymosan particles or apoptotic neutrophils to the macrophage cultures.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis/efferocytosis.
-
Wash the cells to remove non-engulfed particles/cells.
-
Quantify the fluorescence of the macrophages using a plate reader or flow cytometer. An increase in fluorescence indicates enhanced phagocytosis/efferocytosis.
Neutrophil Transmigration Assay
This assay measures the ability of 17(R)-RvD3 to inhibit the migration of neutrophils across an endothelial cell monolayer towards a chemoattractant.
Materials:
-
Human neutrophils
-
Human endothelial cells (e.g., HUVECs)
-
Transwell inserts with a permeable membrane
-
Chemoattractant (e.g., LTB4 or fMLP)
-
This compound
-
Cell culture medium and plates
-
Microscope and cell counting method
Protocol:
-
Culture a monolayer of endothelial cells on the permeable membrane of the Transwell inserts.
-
Pre-treat human neutrophils with various concentrations of 17(R)-RvD3 or vehicle control.
-
Place the chemoattractant in the lower chamber of the Transwell plate.
-
Add the pre-treated neutrophils to the upper chamber of the Transwell insert.
-
Incubate for 1-3 hours at 37°C to allow for transmigration.
-
Count the number of neutrophils that have migrated to the lower chamber. A decrease in the number of migrated cells indicates inhibition of transmigration.
Conclusion
This compound is a potent specialized pro-resolving mediator that exerts its anti-inflammatory and pro-resolving effects primarily through the GPR32 receptor on immune cells, particularly macrophages and neutrophils. Its ability to enhance phagocytosis and inhibit neutrophil infiltration underscores its therapeutic potential in a variety of inflammatory diseases. Further research is warranted to fully elucidate the downstream signaling pathways and to determine the precise binding kinetics of 17(R)-RvD3 with its receptors. The experimental protocols outlined in this guide provide a foundation for continued investigation into the mechanisms of action of this important immunoresolvent.
References
Methodological & Application
Application Note: Quantification of 17(R)-Resolvin D3 in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract Specialized pro-resolving mediators (SPMs) are a class of lipid mediators actively involved in the resolution of inflammation.[1][2] 17(R)-Resolvin D3 (17(R)-RvD3) is a potent SPM derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[3][4] Accurate and sensitive quantification of this analyte in biological matrices is critical for understanding its physiological roles and therapeutic potential. This document outlines a robust and sensitive method for the quantification of 17(R)-RvD3 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation using solid-phase extraction (SPE), detailed LC-MS/MS parameters, and method performance characteristics.
Biosynthesis of D-Series Resolvins
Resolvin D3 and its 17(R) epimer are biosynthesized from DHA through sequential enzymatic reactions involving lipoxygenases (LOX).[1][3] The pathway highlights the generation of these potent immunoresolvents which play a key role in resolving inflammation.[4]
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 3. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 17(R)-Resolvin D3 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D3 (17(R)-RvD3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As an aspirin-triggered epimer of Resolvin D3, it plays a crucial role in the resolution of inflammation, making it a significant target for research and drug development in various inflammatory diseases. Accurate and reliable quantification of 17(R)-RvD3 in plasma is essential for understanding its physiological roles and therapeutic potential. These application notes provide detailed protocols for the measurement of 17(R)-RvD3 in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Biosynthesis and Signaling Pathway of this compound
This compound is synthesized via the "aspirin-triggered" pathway. Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, which then converts DHA into 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA). This intermediate is subsequently converted by 5-lipoxygenase (5-LOX) to form this compound.[1] This SPM then binds to specific G-protein coupled receptors, such as GPR32 and ALX/FPR2, to initiate downstream signaling cascades that promote the resolution of inflammation.[2] These pathways often involve the modulation of key signaling molecules like those in the MAPK and PI3K/Akt pathways.[3]
Figure 1: Biosynthesis and signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the detection of this compound and related compounds in plasma. Data for 17(R)-Resolvin D1 is included as a reference due to the limited availability of specific quantitative data for this compound.
| Analyte | Method | Sample Type | Concentration Range / Sensitivity | Reference |
| 17(R)-Resolvin D1 | LC-MS/MS | Human Plasma (post n-3 supplementation) | 161 ± 7 pg/mL | [4][5] |
| Resolvin D1 | ELISA | Human Plasma, Serum | Assay Range: 3.3-2,000 pg/mL; Sensitivity: ~15 pg/mL | [6] |
| Resolvin D3 | ELISA | Human Serum, Plasma | Not specified | [7] |
| Various SPMs | LC-MS/MS | Human Plasma | LLOQ: 0.02–0.2 nM (~7-70 pg/mL) | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol is based on established methods for the analysis of specialized pro-resolving mediators and can be adapted for the specific quantification of this compound.[8][9]
1. Sample Collection and Storage:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) into clean polypropylene tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[10]
2. Sample Preparation (Solid-Phase Extraction - SPE):
References
- 1. Identification and Complete Stereochemical Assignments of the New Resolvin Conjugates in Tissue Regeneration in Human Tissues that Stimulate Proresolving Phagocyte Functions and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 4. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abbkine.com [abbkine.com]
Application Notes and Protocols for In Vivo Administration of 17(R)-Resolvin D3 in Mice
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the in vivo administration of 17(R)-Resolvin D3 (RvD3) in murine models, summarizing key quantitative data and detailing experimental protocols from published studies. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this specialized pro-resolving mediator.
Introduction
Resolvin D3 (RvD3) is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] As a member of the specialized pro-resolving mediators (SPMs) family, RvD3 plays a crucial role in the active resolution of inflammation.[1][2][4][5] Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, resolvins promote the return to tissue homeostasis by enhancing the clearance of inflammatory cells and debris, reducing the production of pro-inflammatory mediators, and stimulating tissue repair processes.[2][5][6][7] Preclinical studies in mice have demonstrated the therapeutic potential of RvD3 in a variety of inflammatory disease models, including arthritis, infections, and spinal cord injury.[4][6][8]
Data Presentation: In Vivo Efficacy of this compound in Murine Models
The following tables summarize the quantitative data from various studies on the in vivo administration of this compound and its epimer in mice.
Table 1: Dosage and Administration of this compound in Various Mouse Models
| Disease Model | Mouse Strain | Route of Administration | Dosage | Treatment Schedule | Key Findings | Reference |
| Inflammatory Arthritis (K/BxN serum transfer) | C57BL/6 | Intraperitoneal (i.p.) | 100 ng/mouse | Daily from day 0 | Significantly reduced clinical scores by 35-60% and joint inflammation. | [4] |
| Zymosan-induced Peritonitis | FVB | Intravenous (i.v.) | 10 ng/mouse | 15 minutes prior to zymosan challenge | Reduced neutrophil infiltration by ~45%. | [6] |
| Zymosan-induced Peritonitis | Not Specified | Not Specified | 10 ng/mouse | Immediately prior to zymosan challenge | Significantly reduced the number of transmigrated neutrophils. | [5] |
| E. coli Peritonitis | Not Specified | Intraperitoneal (i.p.) | 50 ng/mouse | 12 hours post-infection | Reduced the resolution interval by ~4.5 hours and increased leukocyte phagocytosis of E. coli. | [6] |
| Spinal Cord Injury (Compression) | C57BL/6 | Intrathecal | 1 µg/20 µL | 1 hour post-injury | Improved locomotor recovery and reduced thermal hyperalgesia. | [8] |
| Psoriasiform Skin Inflammation (Imiquimod-induced) | Not Specified | Intraperitoneal (i.p.) | 2.8 mg/kg | Two injections daily | Prevented the development of spontaneous itch and alloknesis. | [9] |
Table 2: Effects of this compound on Inflammatory Mediators and Cellular Responses in Mice
| Disease Model | Key Biomarker/Response | Effect of RvD3 Treatment | Magnitude of Effect | Reference |
| Inflammatory Arthritis | Joint Leukocytes | Reduction | Not specified | [4] |
| Inflammatory Arthritis | LTB4 in joint | Reduction | 34.7 ± 10.9% | [4] |
| Inflammatory Arthritis | PGE2 in joint | Reduction | 67.7 ± 6.9% | [4] |
| Zymosan-induced Peritonitis | IL-6 in exudate | Downregulation | Significant | [5] |
| Zymosan-induced Peritonitis | IL-10 in exudate | Increase | Significant | [5] |
| Spinal Cord Injury | TNF-α, IL-6, IL-1β expression | Reduction | Significant | [8] |
| Spinal Cord Injury | Zonula occludens (ZO)-1, Occludin expression | Increase | Significant | [8] |
| Psoriasiform Skin Inflammation | Il17c, Il17f, Il23a mRNA expression | Decrease | Significant | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo administration of this compound in mice.
Protocol 1: K/BxN Serum-Induced Arthritis Model
Objective: To evaluate the anti-inflammatory effects of RvD3 in a model of inflammatory arthritis.
Materials:
-
K/BxN serum
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
C57BL/6 mice
Procedure:
-
Induce arthritis by intraperitoneal (i.p.) injection of 100 µL of K/BxN serum on day 0 and day 2.
-
Prepare a stock solution of this compound in ethanol and dilute to the final concentration in sterile PBS. The final ethanol concentration should be minimal (e.g., <0.1%).
-
Administer 100 ng of RvD3 per mouse via i.p. injection daily, starting from day 0.
-
Monitor the clinical signs of arthritis daily, including paw swelling and joint stiffness, using a standardized scoring system.
-
On day 6, euthanize the mice and collect paw joints for analysis of leukocyte infiltration and local eicosanoid levels using techniques such as flow cytometry and LC-MS/MS-based lipid mediator metabololipidomics.[4]
Protocol 2: Zymosan-Induced Peritonitis Model
Objective: To assess the pro-resolving actions of RvD3 in an acute inflammatory model.
Materials:
-
Zymosan A
-
This compound
-
Sterile saline
-
FVB mice
Procedure:
-
Prepare a suspension of Zymosan A in sterile saline (e.g., 1 mg/mL).
-
Prepare a solution of this compound in sterile saline.
-
Administer 10 ng of RvD3 per mouse via intravenous (i.v.) injection into the tail vein 15 minutes prior to the inflammatory challenge.[6]
-
Immediately after RvD3 administration, induce peritonitis by i.p. injection of 1 mg of Zymosan A per mouse.
-
After 4 hours, euthanize the mice and collect the peritoneal exudate by lavage with 5 mL of sterile PBS.
-
Determine the total number of leukocytes and differential counts of neutrophils in the peritoneal lavage fluid using a hemocytometer and flow cytometry.
Protocol 3: E. coli-Induced Peritonitis Model
Objective: To investigate the impact of RvD3 on the resolution of bacterial infection.
Materials:
-
E. coli (e.g., serotype O6:K2:H1)
-
This compound
-
Sterile saline with 0.1% ethanol (vehicle)
-
Mice
Procedure:
-
Culture E. coli to the mid-log phase.
-
Induce peritonitis by i.p. injection of 1x10^5 CFU of E. coli per mouse.[6]
-
At the peak of inflammation (12 hours post-infection), administer 50 ng of RvD3 per mouse via i.p. injection.[6] The vehicle control group should receive an equivalent volume of sterile saline with 0.1% ethanol.
-
Collect peritoneal exudates at various time points (e.g., 12, 24, 48 hours) post-infection.
-
Analyze the exudates for neutrophil numbers (e.g., using flow cytometry for CD11b+Ly6G+ cells) to determine the resolution interval (Ri).[6]
-
Assess leukocyte phagocytosis of E. coli and macrophage efferocytosis of apoptotic neutrophils using flow cytometry.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of Resolvin D3 and a general experimental workflow for its in vivo administration.
Caption: Resolvin D3 signaling pathway.
Caption: Experimental workflow for in vivo RvD3 studies.
References
- 1. Roles of Resolvins in Chronic Inflammatory Response | MDPI [mdpi.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D3 is dysregulated in arthritis and reduces arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D3 Promotes Inflammatory Resolution, Neuroprotection, and Functional Recovery After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolvin D3 controls mouse and human TRPV1-positive neurons and preclinical progression of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 17(R)-Resolvin D3 in a Zymosan-Induced Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan-induced peritonitis is a widely utilized and reproducible animal model for studying acute inflammation and its resolution. Zymosan, a component of the yeast cell wall, initiates a sterile inflammatory response characterized by the rapid recruitment of neutrophils and the release of pro-inflammatory mediators into the peritoneal cavity. This model is particularly valuable for evaluating the efficacy of pro-resolving molecules. 17(R)-Resolvin D3 (17(R)-RvD3) is a member of the specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). SPMs are known to actively orchestrate the resolution of inflammation. These application notes provide detailed protocols for utilizing the zymosan-induced peritonitis model to investigate the immunoresolvent functions of 17(R)-RvD3.
Data Presentation
The following tables summarize the quantitative effects of this compound administration in a murine zymosan-induced peritonitis model.
Table 1: Effect of 17(R)-RvD3 on Leukocyte Infiltration in Zymosan-Induced Peritonitis
| Treatment Group | Total Peritoneal Leukocytes (x 10⁶ cells/mouse) | Peritoneal Neutrophils (x 10⁶ cells/mouse) | Percent Reduction in Neutrophils |
| Zymosan + Vehicle | 10.5 ± 1.2 | 8.2 ± 0.9 | - |
| Zymosan + 17(R)-RvD3 (10 ng) | 6.1 ± 0.8 | 4.7 ± 0.6 | ~43%[1] |
*Data are presented as mean ± SEM. *p < 0.05 compared to Zymosan + Vehicle group.
Table 2: Modulation of Peritoneal Cytokine Levels by 17(R)-RvD3 in Zymosan-Induced Peritonitis
| Treatment Group | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Zymosan + Vehicle | 1250 ± 150 | 50 ± 10 |
| Zymosan + 17(R)-RvD3 (10 ng) | 700 ± 90 | 120 ± 20 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Zymosan + Vehicle group.[1]
Experimental Protocols
Protocol 1: Zymosan-Induced Peritonitis in Mice
This protocol describes the induction of acute inflammation in mice using zymosan.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles (27G)
Procedure:
-
Preparation of Zymosan Suspension: Prepare a 1 mg/mL suspension of Zymosan A in sterile saline. Vortex thoroughly immediately before injection to ensure a uniform suspension.
-
Animal Handling: Acclimatize mice for at least one week before the experiment.
-
Induction of Peritonitis: Administer 1 mg of the zymosan suspension per mouse via intraperitoneal (i.p.) injection.[1][2] Control animals should receive an i.p. injection of sterile saline. The inflammatory response typically peaks within a few hours.[3]
Protocol 2: Administration of this compound
This protocol details the administration of 17(R)-RvD3 to evaluate its pro-resolving effects.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Syringes and needles (30G)
Procedure:
-
Preparation of 17(R)-RvD3 Solution: Prepare a solution of 17(R)-RvD3 in sterile saline to achieve a final dose of 10 ng per 100 µL.
-
Administration: 15 minutes prior to the induction of peritonitis with zymosan, administer 10 ng of 17(R)-RvD3 per mouse via intravenous (i.v.) injection into the tail vein.[2] The vehicle control group should receive an equivalent volume of sterile saline.
Protocol 3: Collection and Analysis of Peritoneal Lavage Fluid
This protocol describes the collection of peritoneal cells and fluid for analysis.
Materials:
-
Phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺, chilled
-
EDTA
-
Syringes and needles (23G)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Reagents for flow cytometry (e.g., antibodies against Ly6G and CD11b for neutrophils)
-
ELISA kits for cytokine analysis (e.g., TNF-α, IL-6, IL-1β, IL-10)
Procedure:
-
Euthanasia: At the desired time point (e.g., 4 hours post-zymosan injection), euthanize the mice using an approved method.[2]
-
Peritoneal Lavage: Make a small midline incision in the abdominal skin to expose the peritoneal wall. Carefully inject 5 mL of cold PBS containing 2 mM EDTA into the peritoneal cavity.
-
Fluid Collection: Gently massage the abdomen for 30 seconds to dislodge cells. Aspirate the peritoneal lavage fluid using a syringe.
-
Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.
-
Differential Cell Counts: Perform cytocentrifugation of the cell suspension onto glass slides followed by staining (e.g., Wright-Giemsa) for differential cell counting under a microscope. Alternatively, use flow cytometry with specific cell surface markers to identify and quantify cell populations (e.g., neutrophils, macrophages).
-
Cytokine Analysis: Centrifuge the remaining lavage fluid at 400 x g for 10 minutes at 4°C to pellet the cells. Collect the supernatant and store it at -80°C until analysis. Measure the concentrations of relevant cytokines and chemokines using specific ELISA kits according to the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for the zymosan-induced peritonitis model with 17(R)-RvD3 treatment.
Caption: Proposed signaling pathway for this compound in promoting the resolution of inflammation.
References
- 1. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Macrophage Phagocytosis Assay with 17(R)-Resolvin D3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophages are key players in the innate immune system, responsible for recognizing and engulfing pathogens, cellular debris, and other foreign particles through a process called phagocytosis. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), including resolvins. 17(R)-Resolvin D3 (RvD3), a member of the D-series resolvins, is an endogenous lipid mediator derived from docosahexaenoic acid (DHA) that has demonstrated potent pro-resolving and immunomodulatory activities. A key aspect of its function is the enhancement of macrophage phagocytic capacity, which contributes to the efficient clearance of pathogens and apoptotic cells, thereby promoting the return to tissue homeostasis.
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on macrophage phagocytosis. The provided methodologies and data will be valuable for researchers investigating the therapeutic potential of RvD3 and other SPMs in inflammatory and infectious diseases.
Data Presentation
The following table summarizes the quantitative effect of this compound on the phagocytic activity of human macrophages.
| This compound Concentration | Target Particle | Macrophage Type | Assay Method | Enhancement of Phagocytosis | Reference |
| 1 pM - 1 nM | E. coli | Human Monocyte-derived Macrophages | Flow Cytometry | >20% increase compared to vehicle control | [1] |
Signaling Pathway of this compound in Macrophage Phagocytosis
This compound enhances macrophage phagocytosis primarily through its interaction with the G-protein coupled receptor, GPR32.[2] Activation of GPR32 initiates a downstream signaling cascade that involves the activation of Phospholipase D (PLD), particularly the PLD2 isoform. This is supported by evidence showing that other D-series resolvins that signal through GPR32 induce PLD2 expression in macrophages.[1] The signaling pathway is thought to involve key downstream effectors such as intracellular calcium mobilization, and activation of MEK1/2, PKA, and PI3K, ultimately leading to the cytoskeletal rearrangements, including actin polymerization, necessary for particle engulfment.
Experimental Protocols
This section provides detailed protocols for performing a macrophage phagocytosis assay to evaluate the effect of this compound. Two common target particles are described: Zymosan (a yeast cell wall component) and Escherichia coli.
Experimental Workflow Overview
Protocol 1: Zymosan Phagocytosis Assay (Fluorometric)
This protocol is adapted from commercially available kits and published studies.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Fluorescently labeled Zymosan A particles (e.g., FITC-Zymosan)
-
Opsonizing reagent (e.g., human serum or specific IgG)
-
Phagocytosis Assay Buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Quenching solution (e.g., Trypan Blue)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Macrophage Seeding:
-
Seed macrophages into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Zymosan Opsonization:
-
Resuspend FITC-Zymosan particles in opsonizing reagent (e.g., 50% human serum in PBS).
-
Incubate for 1 hour at 37°C with gentle shaking.
-
Centrifuge the particles, remove the supernatant, and wash twice with Phagocytosis Assay Buffer.
-
Resuspend the opsonized zymosan in assay buffer to the desired concentration.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 1 pM to 100 nM).
-
Aspirate the culture medium from the macrophages and replace it with the medium containing different concentrations of RvD3 or vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Phagocytosis:
-
Add the opsonized FITC-Zymosan suspension to each well at a particle-to-cell ratio of 10:1 to 50:1.
-
Incubate for 30-90 minutes at 37°C in a 5% CO₂ incubator.
-
-
Quenching and Measurement:
-
Add quenching solution (e.g., Trypan Blue at a final concentration of 0.04%) to each well to quench the fluorescence of extracellularly bound zymosan.
-
Immediately measure the fluorescence intensity using a fluorometric plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 485/535 nm for FITC).
-
Protocol 2: E. coli Phagocytosis Assay (Flow Cytometry)
This protocol is based on published methodologies for assessing bacterial phagocytosis.[1]
Materials:
-
Human monocyte-derived macrophages (hMDMs) or other macrophage cell types
-
Complete culture medium
-
This compound
-
Fluorescently labeled E. coli (e.g., pHrodo™ Green E. coli BioParticles™)
-
Phagocytosis Assay Buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Flow cytometer
Procedure:
-
Macrophage Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages by culturing in the presence of M-CSF or GM-CSF for 5-7 days.
-
Plate the hMDMs in a multi-well plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Aspirate the medium from the macrophages and add the medium containing different concentrations of RvD3 or vehicle control.
-
Incubate for 15 minutes at 37°C.
-
-
Phagocytosis:
-
Add the fluorescently labeled E. coli particles to each well at a multiplicity of infection (MOI) of 10-50 bacteria per macrophage.
-
Incubate for 45-60 minutes at 37°C.
-
-
Cell Harvesting and Staining:
-
Gently wash the cells with cold PBS to remove non-ingested bacteria.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to flow cytometry tubes.
-
Optionally, stain for macrophage surface markers to gate the appropriate cell population.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Gate on the macrophage population and quantify the percentage of fluorescently positive cells (macrophages that have phagocytosed bacteria) and the mean fluorescence intensity (MFI) of this population.
-
Conclusion
The protocols and data presented here provide a framework for investigating the pro-phagocytic effects of this compound on macrophages. The enhancement of phagocytosis by RvD3 highlights its potential as a therapeutic agent to promote the resolution of inflammation and infection. The provided methodologies can be adapted for use with various macrophage types and phagocytic targets, enabling a broad range of research applications in immunology and drug discovery.
References
Application Note: Neutrophil Transmigration Assay Using 17(R)-Resolvin D3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil transmigration across the endothelium is a critical event in the acute inflammatory response, essential for host defense against pathogens. However, uncontrolled or excessive neutrophil infiltration can lead to significant tissue damage and is a hallmark of many chronic inflammatory diseases. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), including the resolvin family.
Resolvins, derived from omega-3 fatty acids like docosahexaenoic acid (DHA), are potent molecules that actively limit neutrophil infiltration and stimulate tissue repair. Resolvin D3 (RvD3) and its aspirin-triggered epimer, 17(R)-Resolvin D3 (AT-RvD3), are powerful immunoresolvents.[1] They have been shown to potently regulate neutrophil activity, including the inhibition of transmigration, making them attractive therapeutic candidates for inflammatory disorders.[1][2] This document provides a detailed protocol for an in vitro neutrophil transmigration assay to evaluate the efficacy of this compound.
Principle of the Assay
This assay utilizes a Boyden chamber or transwell system, which consists of two compartments separated by a microporous membrane.[3][4] An endothelial cell monolayer is first cultured to confluence on the membrane, mimicking the vascular barrier.[4] Isolated human neutrophils are pre-treated with this compound or a vehicle control and are then placed in the upper chamber. The lower chamber contains a chemoattractant, such as leukotriene B4 (LTB4) or interleukin-8 (IL-8), which creates a chemical gradient that induces neutrophil migration across the endothelial monolayer and through the porous membrane.[5][6] The inhibitory effect of this compound is quantified by measuring the number of neutrophils that successfully transmigrate to the lower chamber compared to the vehicle control.
Data Summary: Effect of D-Series resolvins on Neutrophil Migration
The following table summarizes quantitative data on the inhibitory effects of D-series resolvins on neutrophil migration from various studies.
| Resolvin | Concentration(s) | Chemoattractant | Assay System | Observed Effect | Source |
| Resolvin D1 (RvD1) | 0.01–100 nM | TNF-α stimulated endothelium (flow) | Flow Chamber System | Concentration-dependent reduction of PMN capture, rolling, and adhesion.[7] | [7] |
| AT-Resolvin D1 | ~30 nM (EC50) | Not specified | Transendothelial Migration | Stopped transendothelial migration of human neutrophils.[8] | [8] |
| Resolvin D3 (RvD3) | Nanogram doses (in vivo) | Zymosan (in vivo) | Murine Peritonitis | Reduced neutrophil infiltration by ~45%.[2] | [2] |
| Resolvin D1 & D2 | 500 nM | fMLP | Transwell System | Decreased migration of dHL60 cells by 30-70%.[9] | [9] |
Experimental Workflow and Protocols
The overall workflow for the neutrophil transmigration assay is depicted below.
Caption: Workflow for the in vitro neutrophil transendothelial migration assay.
Materials and Reagents
-
Cells:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human Polymorphonuclear Neutrophils (PMNs), freshly isolated from healthy donors.
-
-
Resolvin:
-
This compound (Stock solution in ethanol, store at -80°C)
-
-
Reagents:
-
Endothelial Cell Growth Medium
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Chemoattractant: fMLP (10⁻⁸ M), IL-8 (50 ng/mL), or LTB4 (10⁻⁴ M).[5]
-
Ficoll-Paque PLUS for neutrophil isolation
-
Red Blood Cell Lysis Buffer
-
Calcein-AM or other fluorescent dye for cell labeling
-
Trypan Blue solution
-
-
Apparatus:
-
Transwell inserts (3.0 µm pore size polycarbonate membrane)
-
24-well companion plates
-
Hemocytometer
-
Fluorescent microplate reader
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Detailed Experimental Protocol
Step 1: Culture of Endothelial Monolayer
-
Coat the upper surface of the transwell inserts with fibronectin to promote endothelial cell attachment.[4]
-
Seed HUVECs onto the coated inserts at a density that allows for the formation of a confluent monolayer within 48 hours.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Verify monolayer integrity via microscopy before the assay.
Step 2: Isolation of Human Neutrophils
-
Isolate PMNs from fresh human whole blood using Ficoll gradient centrifugation followed by hypotonic lysis of red blood cells.[5]
-
Resuspend the purified neutrophils in RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The cell viability should be >95%.
Step 3: Neutrophil Transmigration Assay
-
Prepare working solutions of this compound (e.g., 0.1-100 nM) and the chosen chemoattractant in RPMI 1640. Include a vehicle control (e.g., 0.1% ethanol).
-
Pre-treat the isolated neutrophils with the 17(R)-RvD3 working solutions or vehicle control for 15 minutes at 37°C.[2][9]
-
During neutrophil pre-treatment, wash the HUVEC monolayers on the transwell inserts with pre-warmed RPMI 1640 to remove culture medium.
-
Add 600 µL of the chemoattractant solution to the lower chamber of the 24-well plate.
-
Add 100 µL of the pre-treated neutrophil suspension (typically 1 x 10⁶ cells/mL) to the upper chamber (the transwell insert).
-
Incubate the plate for 90-120 minutes in a humidified incubator at 37°C with 5% CO₂.
Step 4: Quantification of Migrated Neutrophils
-
After incubation, carefully remove the transwell inserts.
-
Collect the medium from the lower chamber, which contains the migrated neutrophils.
-
Quantify the migrated cells. This can be done by:
-
Fluorometric Method: If neutrophils were pre-labeled with Calcein-AM, measure the fluorescence of the collected cell suspension using a microplate reader.
-
Cell Counting: Centrifuge the collected suspension to pellet the cells, resuspend in a known volume, and count using a hemocytometer.
-
Data Analysis and Interpretation
-
Calculate Percentage Migration:
-
Migration (%) = (Number of cells in the lower chamber / Total number of cells added to the upper chamber) x 100
-
-
Calculate Percentage Inhibition:
-
Inhibition (%) = [1 - (Migration in RvD3-treated sample / Migration in vehicle control sample)] x 100
-
-
Interpretation: A dose-dependent increase in the percentage of inhibition indicates that this compound effectively blocks neutrophil transmigration in response to the specific chemoattractant used.
This compound Signaling Pathway
This compound exerts its pro-resolving actions by binding to specific G-protein coupled receptors (GPCRs) on the surface of leukocytes.[2] For D-series resolvins, the GPR32 receptor has been identified as a key target.[2][10] Activation of this receptor initiates a signaling cascade that counter-regulates pro-inflammatory pathways, ultimately leading to a reduction in neutrophil activation and migration.
Caption: Proposed signaling pathway for this compound in neutrophils.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Neutrophil Migration | Endothelial monolayer is too dense or unhealthy; chemoattractant concentration is too low; neutrophils have low viability. | Verify monolayer integrity; optimize chemoattractant concentration; use freshly isolated, healthy neutrophils. |
| High Background Migration | Endothelial monolayer is not confluent (leaky); neutrophils are over-activated during isolation. | Ensure a confluent monolayer before starting; handle neutrophils gently during isolation to minimize activation. |
| High Variability | Inconsistent cell numbers; inconsistent incubation times; pipetting errors. | Standardize cell counts and incubation periods precisely; ensure proper mixing of reagents and cell suspensions. |
| No Effect of 17(R)-RvD3 | Inactive compound; incorrect concentration; insufficient pre-incubation time. | Verify the activity and storage conditions of the resolvin; perform a dose-response curve; ensure a 15-minute pre-incubation step. |
References
- 1. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Neutrophil Transmigration Mediated by the Neutrophil-Specific Antigen CD177 Is Influenced by the Endothelial S536N Dimorphism of Platelet Endothelial Cell Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Proresolving and cartilage-protective actions of resolvin D1 in inflammatory arthritis [insight.jci.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 9. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR101 mediates the pro-resolving actions of RvD5n-3 DPA in arthritis and infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with 17(R)-Resolvin D3
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the in vitro applications of 17(R)-Resolvin D3 (also known as Aspirin-Triggered Resolvin D3 or AT-RvD3), a potent specialized pro-resolving mediator. The following sections detail its effects on key immune cell functions, provide structured protocols for relevant cell-based assays, and illustrate its primary signaling pathway.
Introduction
This compound is an epimer of Resolvin D3, generated via the cyclooxygenase-2 (COX-2) pathway when acetylated by aspirin.[1] Like other members of the resolvin family, this compound plays a crucial role in the active resolution of inflammation.[2][3] Its potent immunoresolvent properties, including the inhibition of neutrophil infiltration and the promotion of macrophage-mediated clearance of apoptotic cells, make it a significant molecule of interest for therapeutic development in inflammatory diseases.[2][3]
Key Applications in Cell Culture
This compound has demonstrated significant effects in various cell culture models, primarily involving immune cells such as macrophages and neutrophils. Its main activities include:
-
Promoting Macrophage M2 Polarization: Shifting macrophages from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype.
-
Enhancing Macrophage Efferocytosis: Increasing the capacity of macrophages to engulf and clear apoptotic cells, a critical step in resolving inflammation.[4]
-
Inhibiting Neutrophil Transmigration: Reducing the migration of neutrophils across endothelial barriers to sites of inflammation.[2]
-
Modulating Cytokine Production: Suppressing the expression of pro-inflammatory cytokines while potentially enhancing anti-inflammatory mediators.[5][6]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various in vitro studies on the effects of this compound and its non-aspirin-triggered counterpart, Resolvin D3.
Table 1: Effect of Resolvin D3 and this compound (AT-RvD3) on Macrophage Function
| Cell Type | Treatment | Concentration | Effect | Reference |
| Human Macrophages | RvD3 | pM-nM range | Enhanced efferocytosis and bacterial phagocytosis | [4] |
| Murine Macrophages | RvD2 | 100 ng/kg (in vivo) | Increased M2 macrophage marker Arg-1 | [5] |
| Human Monocyte-Derived Macrophages | 17(R)-RvD2 | 1 nM | Increased M2 markers CD206 and CD163 | [7] |
| Human Macrophages | 17(R)-RvD1 | 0.1 - 1 µM | Inhibited LPS-induced pro-inflammatory cytokine production (IL-7, IL-12p70, GM-CSF, IL-8, CCL2, MIP-1α) | [6] |
Table 2: Effect of Resolvin D3 and this compound (AT-RvD3) on Neutrophil Function
| Cell Type | Treatment | Concentration | Effect | Reference |
| Human Neutrophils | RvD3 / AT-RvD3 | 10⁻¹¹ M | Reduced transmigration by ~25% | [2] |
| Human Neutrophils | RvD3 | 1-1000 pM | Increased bacterial phagocytosis by over 20% | [4] |
| dHL60 cells (differentiated) | RvD1, RvD2 | 500 nM | Decreased neutrophil migration by 30-70% | [8] |
Experimental Protocols
Protocol 1: Macrophage Polarization Assay
This protocol details the methodology to assess the effect of this compound on macrophage polarization from a pro-inflammatory M1 phenotype towards a pro-resolving M2 phenotype.
Materials:
-
Human or murine macrophage cell line (e.g., THP-1, RAW 264.7) or primary monocyte-derived macrophages.
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with supplements (FBS, antibiotics).
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation.
-
LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) for M1 polarization.
-
IL-4 (Interleukin-4) for M2 polarization (as a positive control).
-
This compound.
-
Antibodies for M1 markers (e.g., CD80, iNOS) and M2 markers (e.g., CD206, Arginase-1) for flow cytometry or immunofluorescence.
-
RNA extraction kit and reagents for qRT-PCR.
Procedure:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes at a density of 1 x 10⁶ cells/well in a 6-well plate.
-
Differentiate monocytes into macrophages by treating with 50-100 ng/mL PMA for 24-48 hours.
-
Wash the cells with PBS and replace with fresh culture medium. Allow cells to rest for 24 hours.
-
-
Macrophage Polarization and Treatment:
-
To induce M1 polarization, treat macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
In parallel, treat M1-polarized cells with varying concentrations of this compound (e.g., 1, 10, 100 nM).
-
Include a positive control for M2 polarization by treating a separate set of macrophages with IL-4 (20 ng/mL).
-
Maintain an untreated macrophage group as a negative control.
-
-
Analysis of Polarization Markers:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD80) and M2 (e.g., CD206) surface markers. Analyze the cell populations using a flow cytometer.
-
qRT-PCR: Extract total RNA from the cells and perform reverse transcription. Quantify the gene expression of M1 markers (e.g., TNFα, IL6, NOS2) and M2 markers (e.g., ARG1, MRC1) using specific primers.
-
Immunofluorescence: Fix and permeabilize cells, then stain with primary antibodies against M1/M2 markers, followed by fluorescently labeled secondary antibodies. Visualize the expression and localization of markers using a fluorescence microscope.
-
Protocol 2: Macrophage Efferocytosis Assay
This protocol outlines the steps to measure the effect of this compound on the ability of macrophages to phagocytose apoptotic cells.
Materials:
-
Macrophage cell line or primary macrophages.
-
Target cells for apoptosis induction (e.g., Jurkat T cells, neutrophils).
-
Apoptosis-inducing agent (e.g., staurosporine, UV irradiation).
-
Fluorescent dye for labeling apoptotic cells (e.g., pHrodo Red, Calcein AM).
-
This compound.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Preparation of Apoptotic Cells:
-
Induce apoptosis in target cells. For Jurkat cells, treat with 1 µM staurosporine for 3-4 hours. For neutrophils, culture in serum-free medium for 18-24 hours.
-
Confirm apoptosis using an appropriate method (e.g., Annexin V/PI staining).
-
Label the apoptotic cells with a fluorescent dye according to the manufacturer's instructions. For example, use pHrodo Red, which fluoresces in the acidic environment of the phagosome.
-
-
Efferocytosis Assay:
-
Plate macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the macrophages with different concentrations of this compound (e.g., 1, 10, 100 nM) for 15-30 minutes.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a ratio of approximately 5:1 (apoptotic cells:macrophages).
-
Co-incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quantification of Efferocytosis:
-
Flow Cytometry: Gently wash the wells to remove non-engulfed apoptotic cells. Harvest the macrophages and analyze the fluorescence intensity using a flow cytometer. The percentage of fluorescently positive macrophages represents the efferocytosis efficiency.
-
Fluorescence Microscopy: After washing, fix the cells and visualize using a fluorescence microscope. The number of engulfed apoptotic cells per macrophage can be quantified.
-
Protocol 3: Neutrophil Transmigration Assay
This protocol describes how to evaluate the inhibitory effect of this compound on neutrophil migration across an endothelial monolayer.
Materials:
-
Human or murine neutrophils (isolated from fresh blood or a cell line like HL-60, differentiated to a neutrophil-like phenotype).
-
Endothelial cell line (e.g., HUVEC).
-
Transwell inserts with a permeable membrane (e.g., 3-5 µm pore size).
-
Chemoattractant (e.g., fMLP, LTB4, IL-8).
-
This compound.
-
Fluorescent dye for labeling neutrophils (e.g., Calcein AM).
-
Fluorescence plate reader.
Procedure:
-
Preparation of Endothelial Monolayer:
-
Seed endothelial cells on the upper side of the Transwell insert membrane and culture until a confluent monolayer is formed.
-
-
Neutrophil Preparation and Treatment:
-
Isolate neutrophils from whole blood or prepare differentiated HL-60 cells.
-
Label the neutrophils with a fluorescent dye like Calcein AM.
-
Pre-treat the labeled neutrophils with various concentrations of this compound (e.g., 0.1, 1, 10 nM) for 15 minutes.
-
-
Transmigration Assay:
-
Place the Transwell inserts containing the endothelial monolayer into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., 10 nM fMLP) to the lower chamber.
-
Add the pre-treated neutrophils to the upper chamber of the Transwell insert.
-
Incubate for 1-2 hours at 37°C to allow for neutrophil transmigration.
-
-
Quantification of Transmigration:
-
Measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader. The fluorescence intensity is proportional to the number of migrated neutrophils.
-
Calculate the percentage of inhibition of transmigration compared to the vehicle-treated control.
-
Signaling Pathways and Visualizations
This compound exerts its pro-resolving effects primarily through the G-protein coupled receptor GPR32.[3][9][10] Activation of GPR32 initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways, such as the NF-κB pathway.[11]
Caption: Signaling pathway of this compound via the GPR32 receptor.
Caption: Experimental workflow for macrophage polarization by this compound.
Caption: Workflow for the macrophage efferocytosis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-series resolvins inhibit murine abdominal aortic aneurysm formation and increase M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17(R)-Resolvin D1 differentially regulates TLR4-mediated responses of primary human macrophages to purified LPS and live E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17(R)-Resolvin D3 In Vitro
Introduction
17(R)-Resolvin D3 (17(R)-RvD3), also known as Aspirin-Triggered Resolvin D3 (AT-RvD3), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It is an epimer of Resolvin D3, produced by the enzyme COX-2 after it has been acetylated by aspirin.[1][3] As an immunoresolvent, 17(R)-RvD3 plays a critical role in the active resolution of inflammation, a process distinct from passive decay of inflammatory signals. Its primary functions include limiting the infiltration of neutrophils to inflamed sites, enhancing the clearance of apoptotic cells and debris by macrophages (a process called efferocytosis), and counter-regulating the production of pro-inflammatory mediators.[2][4][5] These actions make 17(R)-RvD3 a subject of intense research for its therapeutic potential in various inflammatory diseases.
These application notes provide a summary of effective concentrations for 17(R)-RvD3 in various in vitro assays and detailed protocols for its application in a research setting.
Data Presentation: Effective Concentrations of 17(R)-RvD3 In Vitro
The following table summarizes the effective concentrations of 17(R)-RvD3 observed in key in vitro functional assays. These values serve as a starting point for experimental design.
| Cell Type | Assay / Experiment | Effective Concentration | Observed Effect | Citation |
| Human Polymorphonuclear Cells (PMNs) | Neutrophil Transmigration | 1 pM - 10 pM | Reduced transmigration by approximately 25%.[5] | [5] |
| Human Macrophages | Phagocytosis / Efferocytosis | pM - nM range | Enhanced phagocytosis of apoptotic PMNs.[6] | [6] |
| Human Neutrophils (PMNs) | Bacterial Phagocytosis | 1 pM - 1 nM | Increased phagocytosis of E. coli. | [6] |
| Human Neutrophils (PMNs) | Intracellular ROS Production | 10 pM - 100 nM | Increased generation of intracellular Reactive Oxygen Species (ROS) for bacterial killing. | [6] |
| Chinese Hamster Ovary (CHO) cells | GPR32 Receptor Activation | Not specified | Activated the GPR32 receptor in a β-arrestin reporter assay.[1][7] | [1][7] |
| Human Monocyte-Derived Macrophages | Phagocytosis of Tumor Debris | Concentration-dependent | Increased phagocytosis of etoposide-generated tumor cell debris.[1] | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its pro-resolving effects primarily through the activation of a specific G protein-coupled receptor (GPCR).
Mechanism of Action: 17(R)-RvD3 has been shown to activate the GPR32 receptor.[1][7] Binding of 17(R)-RvD3 to GPR32 on the surface of immune cells like neutrophils and macrophages initiates intracellular signaling cascades. These cascades ultimately lead to the observed functional outcomes: inhibition of neutrophil chemotaxis and activation, and promotion of macrophage phagocytic activity. This targeted receptor engagement underscores the specific and potent nature of SPMs in orchestrating the resolution of inflammation.
Caption: 17(R)-RvD3 signaling through the GPR32 receptor.
Experimental Protocols
Protocol 1: Human Neutrophil Transmigration Assay
This protocol details an in vitro assay to measure the ability of 17(R)-RvD3 to inhibit neutrophil migration across an endothelial monolayer towards a chemoattractant.
Materials:
-
This compound (stock solution in ethanol)
-
Human Polymorphonuclear Neutrophils (PMNs), freshly isolated
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts (e.g., 3.0 µm pore size)
-
Chemoattractant (e.g., Leukotriene B4 (LTB₄) or fMLP)
-
Culture media (e.g., RPMI 1640, EGM-2)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Prepare Endothelial Monolayer: Seed HUVECs onto the fibronectin-coated membrane of the Transwell inserts and culture until a confluent monolayer is formed (typically 2-3 days).
-
Isolate Neutrophils: Isolate PMNs from the whole blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Label Neutrophils: Resuspend the isolated PMNs in buffer and label with Calcein-AM dye according to the manufacturer's instructions.
-
Pre-treatment: Wash and resuspend the labeled PMNs. Incubate the cells with 17(R)-RvD3 at desired final concentrations (e.g., 1 pM, 10 pM, 100 pM) or vehicle control (ethanol concentration should be <0.1%) for 15 minutes at 37°C.
-
Set up Assay:
-
Add media containing the chemoattractant (e.g., 10 nM LTB₄) to the lower chamber of the Transwell plate.
-
Add the pre-treated neutrophil suspension to the upper chamber (the Transwell insert with the HUVEC monolayer).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification:
-
Carefully remove the Transwell insert.
-
Measure the fluorescence of the media in the lower chamber using a plate reader. The fluorescence intensity is directly proportional to the number of migrated neutrophils.
-
A standard curve can be generated using known numbers of labeled neutrophils to convert fluorescence units to cell numbers.
-
Protocol 2: Macrophage Phagocytosis/Efferocytosis Assay
This protocol measures the effect of 17(R)-RvD3 on the ability of macrophages to engulf apoptotic cells (efferocytosis).
Materials:
-
This compound (stock solution in ethanol)
-
Human Monocytes or a macrophage cell line (e.g., THP-1)
-
PMA (for THP-1 differentiation) or M-CSF (for primary monocyte differentiation)
-
Target cells for apoptosis (e.g., Jurkat T-cells or neutrophils)
-
Apoptosis induction agent (e.g., UV irradiation or staurosporine)
-
Fluorescent dyes (e.g., pHrodo™ Red for labeling target cells, DAPI for nuclear staining)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Differentiate Macrophages:
-
Culture human monocytes with M-CSF for 5-7 days to generate monocyte-derived macrophages (MDMs).
-
Alternatively, treat THP-1 monocytes with PMA for 48 hours to differentiate them into macrophage-like cells. Plate cells in a multi-well plate.
-
-
Induce and Label Apoptotic Cells:
-
Induce apoptosis in the target cell population (e.g., expose Jurkat cells to UV light). Confirm apoptosis using Annexin V/PI staining.
-
Label the apoptotic cells (efferocytic targets) with a pH-sensitive fluorescent dye like pHrodo™, which fluoresces brightly in the acidic environment of the phagosome.
-
-
Treatment: Replace the macrophage culture medium with fresh medium containing 17(R)-RvD3 at desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM) or vehicle control. Incubate for 15-30 minutes.
-
Co-culture: Add the labeled apoptotic cells to the macrophage culture at a ratio of approximately 5:1 (apoptotic cells:macrophages).
-
Incubation: Co-culture the cells for 60-120 minutes at 37°C to allow for phagocytosis.
-
Wash and Analyze:
-
Gently wash the wells multiple times with cold PBS to remove any non-engulfed apoptotic cells.
-
Flow Cytometry: Lift the macrophages and analyze the percentage of fluorescently positive (e.g., pHrodo™ Red+) macrophages.
-
Fluorescence Microscopy: Fix and stain the cells (e.g., with a macrophage marker and DAPI). Image the wells and quantify the phagocytic index (percentage of macrophages that have engulfed at least one apoptotic cell).
-
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro bioactions of this compound.
Caption: General workflow for in vitro testing of 17(R)-RvD3.
Handling and Storage
-
Solubility: this compound is typically supplied as a solution in ethanol. It is soluble in organic solvents such as ethanol, DMSO, and DMF. For aqueous buffers, it is recommended to first dilute the stock solution in the organic solvent and then add it to the aqueous buffer with gentle mixing. The final concentration of the organic solvent in the assay should be kept to a minimum (e.g., <0.1%) to avoid off-target effects.
-
Storage: Store the stock solution at -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. Once diluted for an experiment, use the solution promptly.
-
Purity: Ensure the use of high-purity 17(R)-RvD3 (≥90%) for reproducible and reliable results.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Resolvin D3 and aspirin-triggered resolvin D3 are potent immunoresolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Cayman Chemical [bioscience.co.uk]
Total Synthesis of 17(R)-Resolvin D3: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D3 (RvD3) and its 17(R)-epimer, aspirin-triggered Resolvin D3 (AT-RvD3), are potent specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). These molecules play a crucial role in the resolution of inflammation, a fundamental process for maintaining tissue homeostasis. The total synthesis of these complex lipid mediators is essential for the unambiguous confirmation of their stereochemistry and for providing sufficient quantities for biological and pharmacological studies. This document provides a detailed overview of the total synthesis of 17(R)-Resolvin D3, based on the convergent and highly stereocontrolled strategy developed by Petasis, Serhan, and coworkers. This approach utilizes key reactions such as Sonogashira cross-coupling and stereoselective reductions to construct the intricate carbon skeleton with precise control over the stereochemistry of the multiple chiral centers and double bonds.
Biosynthetic Pathway of Resolvin D3 and Aspirin-Triggered Resolvin D3
The biosynthesis of Resolvin D3 is initiated by the lipoxygenase (LOX)-catalyzed conversion of DHA to (17S)-hydroperoxy DHA (17S-HpDHA). In the presence of aspirin, the cyclooxygenase-2 (COX-2) enzyme is acetylated and its activity is redirected to produce (17R)-hydroperoxy DHA (17R-HpDHA). Subsequent enzymatic steps, including further lipoxygenation and epoxide hydrolysis, lead to the formation of Resolvin D3 and the aspirin-triggered 17(R)-epimer, AT-Resolvin D3, respectively.[1]
Caption: Biosynthesis of Resolvin D3 and its 17(R)-epimer (AT-RvD3) from DHA.
Retrosynthetic Analysis
The convergent synthetic strategy for this compound (and Resolvin D3) involves the coupling of three key building blocks. This retrosynthetic analysis breaks down the complex target molecule into simpler, synthetically accessible fragments.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following sections provide detailed protocols for the key steps in the total synthesis of this compound.
Synthesis of Key Intermediates
The synthesis of the three key fragments is achieved through stereocontrolled reactions starting from commercially available chiral materials.
Table 1: Summary of Key Intermediate Synthesis
| Fragment | Starting Material | Key Reactions | Overall Yield |
| C1-C10 Vinyl Iodide | (S)-Glycidol | Alkyne opening, Lindlar hydrogenation, Swern oxidation, Takai olefination | ~30% |
| C11-C16 Terminal Alkyne | (R)-Glycidol | Alkyne opening, Silyl protection/deprotection | ~45% |
| C17-C22 Dienyl Iodide | (R)-Protected Glycidol | Alkyne opening, Wittig olefination, Takai olefination | ~35% |
Protocol 1: Sonogashira Coupling of C11-C16 and C17-C22 Fragments
This protocol describes the first key coupling reaction to form the C11-C22 fragment.
Materials:
-
C11-C16 Terminal Alkyne
-
C17-C22 Dienyl Iodide
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
CuI (Copper(I) iodide)
-
Et₃N (Triethylamine)
-
Anhydrous THF (Tetrahydrofuran)
Procedure:
-
To a solution of the C17-C22 dienyl iodide (1.0 eq) in anhydrous THF, add Et₃N (3.0 eq).
-
Degas the solution with a stream of argon for 15 minutes.
-
Add CuI (0.1 eq) and Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under an argon atmosphere.
-
Add a solution of the C11-C16 terminal alkyne (1.2 eq) in anhydrous THF dropwise over 10 minutes.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled C11-C22 fragment.
Protocol 2: Second Sonogashira Coupling to form the Full Carbon Skeleton
This protocol details the coupling of the C11-C22 fragment with the C1-C10 vinyl iodide.
Materials:
-
C11-C22 Fragment
-
C1-C10 Vinyl Iodide
-
Pd(PPh₃)₄
-
CuI
-
Et₃N
-
Anhydrous THF
Procedure:
-
Follow the procedure outlined in Protocol 1, using the C11-C22 fragment (1.0 eq) and the C1-C10 vinyl iodide (1.1 eq).
-
The reaction is typically stirred at room temperature for 6-8 hours.
-
Purify the crude product by flash column chromatography to yield the protected full-chain enyne precursor of this compound.
Protocol 3: Stereoselective Reduction and Deprotection
The final steps involve the stereoselective reduction of the alkyne to a cis-alkene and the removal of protecting groups.
Materials:
-
Protected full-chain enyne precursor
-
Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)
-
Quinoline
-
H₂ (Hydrogen gas)
-
Methanol
-
TBAF (Tetrabutylammonium fluoride)
-
THF
Procedure:
-
Lindlar Reduction:
-
To a solution of the enyne precursor in methanol, add Lindlar's catalyst and a small amount of quinoline.
-
Stir the mixture under an atmosphere of H₂ (balloon pressure) at room temperature.
-
Monitor the reaction carefully by TLC to avoid over-reduction.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
-
Deprotection:
-
Dissolve the reduced product in THF.
-
Add TBAF (1.1 eq per silyl group) and stir at room temperature for 2-4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Final Purification:
-
Purify the crude product by preparative HPLC (C18 reverse-phase column) to obtain pure this compound.
-
Data Presentation
Table 2: Characterization Data for Synthetic this compound
| Analysis | Data |
| ¹H NMR (CD₃OD) | Consistent with the assigned structure, showing characteristic signals for the olefinic protons and the protons adjacent to the hydroxyl groups.[2] |
| ¹³C NMR (CD₃OD) | Corroborates the structure with the expected number of signals and chemical shifts for the sp² and sp³ carbons. |
| HRMS (ESI) | Calculated for C₂₂H₃₂O₅ [M-H]⁻: 375.2177; Found: 375.2175.[2] |
| UV (MeOH) | λmax at 272, 282, and 294 nm, characteristic of the conjugated triene chromophore. |
| HPLC Retention Time | Matches that of the biologically derived standard. |
Experimental Workflow
The overall experimental workflow for the total synthesis of this compound is depicted below.
Caption: Overall workflow for the total synthesis of this compound.
Conclusion
The total synthesis of this compound has been successfully achieved through a convergent and highly stereocontrolled route. The detailed protocols and workflows presented in this application note provide a comprehensive guide for researchers in the fields of medicinal chemistry, chemical biology, and drug development. The availability of synthetic this compound will facilitate further investigations into its biological functions and its potential as a therapeutic agent for inflammatory diseases. The synthetic material has been shown to match the endogenous compound, confirming its structure and allowing for its use in biological assays.[3]
References
- 1. Stereocontrolled Total Synthesis of the Potent Anti-inflammatory and Pro-resolving Lipid Mediator Resolvin D3 and its Aspirin-Triggered 17R-Epimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Commercial Sources and Application Notes for Synthetic 17(R)-Resolvin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Resolvin D3 (17(R)-RvD3), also known as aspirin-triggered Resolvin D3 (AT-RvD3), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Its biosynthesis is initiated by the enzyme cyclooxygenase-2 (COX-2) when acetylated by aspirin.[1][2] 17(R)-RvD3 is a potent immunoresolvent that actively promotes the resolution of inflammation, a critical process for maintaining tissue homeostasis and preventing chronic inflammatory diseases.[1][3] This document provides a comprehensive overview of the commercial sources for synthetic 17(R)-RvD3 and detailed application notes and protocols for its use in pre-clinical research.
Commercial Availability of Synthetic this compound
Synthetic this compound is commercially available for research purposes. The primary supplier identified is Cayman Chemical. The product specifications are summarized in the table below.
| Supplier | Product Name | CAS Number | Purity | Formulation | Available Sizes | Storage |
| Cayman Chemical | This compound | 1427475-53-3 | ≥90% | A solution in ethanol | 100 µg | -80°C |
Data sourced from Cayman Chemical product information.[1][4]
Note: This product is for research use only and not for human or veterinary use.[1]
Biological Activities and Mechanism of Action
This compound exerts its pro-resolving effects by interacting with the G protein-coupled receptor 32 (GPR32).[1][2][5] Activation of GPR32 by 17(R)-RvD3 initiates a signaling cascade that leads to several key anti-inflammatory and pro-resolving responses:
-
Inhibition of Neutrophil Infiltration: 17(R)-RvD3 effectively reduces the migration of neutrophils to sites of inflammation, a crucial step in dampening the acute inflammatory response.[1][2]
-
Enhancement of Efferocytosis: It significantly promotes the clearance of apoptotic cells (efferocytosis) by macrophages, a hallmark of inflammation resolution.[1][2]
-
Modulation of Cytokine Production: 17(R)-RvD3 can decrease the levels of pro-inflammatory cytokines such as IL-6 and increase the production of anti-inflammatory cytokines like IL-10.[1]
-
Polarization of Macrophages: It promotes the polarization of macrophages towards a pro-resolving M2 phenotype.[6][7]
Below is a diagram illustrating the signaling pathway of this compound.
Application Notes and Experimental Protocols
This section provides detailed protocols for key in vitro and in vivo assays to evaluate the biological activity of synthetic this compound.
In Vitro Application: Macrophage Efferocytosis Assay
This assay measures the ability of 17(R)-RvD3 to enhance the engulfment of apoptotic cells by macrophages.
Materials:
-
Synthetic this compound (Cayman Chemical)
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Neutrophils (for induction of apoptosis)
-
Fluorescent dye (e.g., Calcein AM or CFSE)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Preparation of Apoptotic Cells:
-
Isolate human or murine neutrophils.
-
Induce apoptosis by incubating the neutrophils in serum-free medium for 18-24 hours at 37°C.[1]
-
Label the apoptotic neutrophils with a fluorescent dye according to the manufacturer's instructions.
-
-
Macrophage Treatment:
-
Plate macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the macrophages with varying concentrations of this compound (e.g., 1 pM to 10 nM) or vehicle control (ethanol) for 15 minutes at 37°C.[8]
-
-
Co-incubation:
-
Quantification:
-
Gently wash the wells with cold PBS to remove non-engulfed neutrophils.
-
Analyze the percentage of macrophages that have engulfed apoptotic cells using a flow cytometer or by counting under a fluorescence microscope.
-
In Vivo Application: Zymosan-Induced Peritonitis in Mice
This model is used to assess the anti-inflammatory and pro-resolving effects of 17(R)-RvD3 in an acute inflammatory setting.
Materials:
-
Synthetic this compound (Cayman Chemical)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
Male FVB or C57BL/6 mice (8-10 weeks old)
Protocol:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
-
Treatment Administration:
-
Induction of Peritonitis:
-
15 minutes after treatment, inject Zymosan A (1 mg/mL in sterile saline) intraperitoneally (i.p.) to induce peritonitis.[3]
-
-
Peritoneal Lavage and Analysis:
-
At a specified time point (e.g., 4 hours post-zymosan injection), euthanize the mice.
-
Collect peritoneal exudate by lavage with 5 mL of cold PBS.
-
Determine the total leukocyte count using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using flow cytometry or cytospin preparations stained with a differential stain.
-
Measure cytokine levels (e.g., IL-6, IL-10) in the cell-free supernatant of the lavage fluid using ELISA.
-
The following diagram illustrates a general workflow for an in vivo experiment using this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Effective Concentration Range | Observed Effect | Reference |
| Efferocytosis | Human Macrophages | pM - nM | Increased phagocytosis of apoptotic neutrophils | [1][2] |
| Chemotaxis | Human Neutrophils | nM | Reduced transmigration | [1][2] |
| Receptor Activation | CHO cells overexpressing GPR32 | nM | Increased phagocytosis | [2] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dosage | Route of Administration | Observed Effect | Reference |
| Zymosan-induced Peritonitis | Mouse | 10 ng/animal | i.v. or i.p. | Reduced neutrophil infiltration, decreased IL-6, increased IL-10 | [2][3] |
| Lewis Lung Carcinoma | Mouse | 0.6 µg/kg/day | - | Inhibited tumor growth | [2] |
Conclusion
Synthetic this compound is a valuable tool for researchers studying the resolution of inflammation. Its commercial availability allows for standardized and reproducible experimental conditions. The protocols and data presented in this document provide a foundation for investigating the therapeutic potential of 17(R)-RvD3 in various inflammatory disease models. As research in the field of specialized pro-resolving mediators continues to expand, the applications for synthetic resolvins like 17(R)-RvD3 are likely to grow, offering new avenues for the development of novel anti-inflammatory and pro-resolving therapies.
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
17(R)-Resolvin D3 stability and storage conditions
Welcome to the technical support center for 17(R)-Resolvin D3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent pro-resolving mediator in their experiments. Here you will find detailed information on its stability, storage, and handling, as well as troubleshooting guides and frequently asked questions (FAQs) for common experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary functions?
This compound (17(R)-RvD3), also known as Aspirin-Triggered Resolvin D3 (AT-RvD3), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Its biosynthesis is initiated by aspirin-acetylated cyclooxygenase-2 (COX-2).[1] 17(R)-RvD3 plays a crucial role in the resolution of inflammation by promoting processes that return tissues to homeostasis. Its primary functions include reducing neutrophil transmigration into inflamed tissues, enhancing the phagocytosis of apoptotic cells (efferocytosis) and pathogens by macrophages, and modulating cytokine production to favor a pro-resolving environment.[1][2]
2. What are the recommended storage and handling conditions for this compound?
To ensure the stability and bioactivity of this compound, it is critical to adhere to proper storage and handling guidelines.
-
Storage Temperature: this compound should be stored at -80°C in a non-frost-free freezer.[1] At this temperature, it is stable for at least one year.[1]
-
Formulation: It is typically supplied as a solution in ethanol.[1]
-
Handling:
-
Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Use glass syringes and vials to prepare dilutions, as this compound can adsorb to plastic surfaces.
-
Prepare working solutions fresh for each experiment and use them immediately.
-
Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution into single-use volumes is highly recommended.
-
3. In which solvents is this compound soluble?
This compound exhibits solubility in various organic solvents and aqueous solutions. It is important to note that the stability in these solvents can vary.
-
Ethanol: Soluble up to 50 mg/mL.[1] This is the recommended solvent for long-term storage.
-
Dimethylformamide (DMF): Soluble up to 50 mg/mL.[1]
-
Phosphate-Buffered Saline (PBS, pH 7.2): Sparingly soluble, up to 0.5 mg/mL.[1] Prepare fresh and use immediately.
-
Dimethyl Sulfoxide (DMSO): Unstable. It is not recommended to dissolve or store this compound in DMSO.[1]
Stability Data
The stability of this compound is paramount for obtaining reliable and reproducible experimental results. Below is a summary of its stability under various conditions.
| Condition | Solvent | Temperature | Stability | Recommendations |
| Long-term Storage | Ethanol | -80°C | ≥ 1 year[1] | Recommended for stock solutions. Aliquot to avoid freeze-thaw cycles. |
| Short-term Storage | Ethanol | -20°C | Up to 1 month[3] | For working stock solutions. Protect from light. |
| Aqueous Solution | PBS (pH 7.2) | 4°C | Unstable, significant degradation within 24 hours | Prepare fresh and use immediately. Avoid storage in aqueous solutions. |
| Aqueous Solution | PBS (pH 7.2) | Room Temperature | Highly unstable, rapid degradation | Not recommended. |
| Freeze-Thaw Cycles | Ethanol | -80°C to Room Temp | Each cycle can contribute to degradation. | Aliquot stock solutions into single-use vials to minimize freeze-thaw events. |
Experimental Protocols & Troubleshooting
Macrophage Phagocytosis Assay
This assay measures the ability of macrophages to engulf particles, a key function enhanced by this compound.
Experimental Workflow:
Caption: Workflow for Macrophage Phagocytosis Assay.
Detailed Protocol:
-
Macrophage Preparation:
-
Preparation of Phagocytic Targets:
-
Prepare fluorescently labeled particles (e.g., zymosan, E. coli, or apoptotic cells) according to standard protocols.
-
-
This compound Treatment:
-
Prepare fresh working solutions of this compound in the appropriate cell culture medium. A typical concentration range to test is 0.1-100 nM.[6]
-
Remove the culture medium from the macrophages and replace it with the medium containing this compound or a vehicle control (the same concentration of ethanol used for the highest RvD3 concentration).
-
Pre-incubate the macrophages for 15-30 minutes at 37°C.[7]
-
-
Phagocytosis:
-
Add the prepared phagocytic targets to the macrophage-containing wells at a specific ratio (e.g., 10:1 particles to macrophages).[5]
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis. The optimal time may need to be determined empirically.
-
-
Washing:
-
Gently wash the cells multiple times with cold PBS to remove any non-ingested particles.[5]
-
-
Quantification:
Troubleshooting Guide: Macrophage Phagocytosis Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low phagocytosis in all conditions | - Macrophages are not healthy or properly differentiated.- Phagocytic targets are not properly opsonized or labeled.- Incubation time is too short. | - Check cell viability and differentiation markers.- Ensure proper preparation and labeling of targets.- Optimize the incubation time for phagocytosis. |
| High background fluorescence | - Incomplete washing of non-ingested particles.- Autofluorescence of cells or media. | - Increase the number and vigor of washing steps.- Include a no-particle control to assess background fluorescence. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors when adding this compound or targets. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique. |
| No effect of this compound | - Degraded this compound.- Suboptimal concentration of this compound.- Macrophages are not responsive. | - Use a fresh aliquot of this compound and prepare working solutions immediately before use.- Perform a dose-response experiment to determine the optimal concentration.- Check for the expression of GPR32 and ALX/FPR2 on your macrophages. |
Neutrophil Transmigration Assay
This assay assesses the ability of this compound to inhibit neutrophil migration across an endothelial monolayer towards a chemoattractant.
Experimental Workflow:
Caption: Workflow for Neutrophil Transmigration Assay.
Detailed Protocol:
-
Endothelial Cell Monolayer Preparation:
-
Seed endothelial cells (e.g., HUVECs) onto the upper surface of a Transwell insert and culture until a confluent monolayer is formed.
-
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human or animal blood using density gradient centrifugation.
-
-
Assay Setup:
-
Place the Transwell inserts into a multi-well plate.
-
Add a chemoattractant (e.g., leukotriene B4 or fMLP) to the lower chamber.
-
Prepare a suspension of neutrophils in a suitable buffer containing either this compound (e.g., 1-100 nM) or a vehicle control.
-
-
Transmigration:
-
Add the neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubate for 1-2 hours at 37°C to allow for transmigration.
-
-
Quantification:
-
Collect the medium from the lower chamber and count the number of transmigrated neutrophils using a hemocytometer or a cell counter.
-
Troubleshooting Guide: Neutrophil Transmigration Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Leaky endothelial monolayer | - Endothelial cells are not fully confluent.- Endothelial cells are unhealthy. | - Ensure a tight monolayer by checking confluency under a microscope.- Perform a quality control check of the monolayer integrity (e.g., with a fluorescent tracer). |
| High basal transmigration (in the absence of chemoattractant) | - Neutrophils are activated during isolation.- Endothelial monolayer is inflamed. | - Handle neutrophils gently during isolation and keep them on ice.- Ensure the endothelial cells are not stressed or activated. |
| No inhibition of transmigration with this compound | - Degraded this compound.- Inappropriate concentration of chemoattractant or this compound. | - Use fresh this compound.- Optimize the concentrations of both the chemoattractant and this compound in a dose-response manner. |
Signaling Pathways
This compound exerts its pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2.[9]
GPR32 Signaling Pathway
Caption: this compound signaling through GPR32.
Upon binding of this compound to GPR32, downstream signaling cascades are initiated. This includes the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and cAMP response element-binding protein (CREB).[1] These signaling events contribute to the enhanced phagocytic capacity of macrophages and the modulation of cytokine production, shifting the balance towards a pro-resolving state.[1][4]
ALX/FPR2 Signaling Pathway
Caption: this compound signaling through ALX/FPR2.
Activation of the ALX/FPR2 receptor by this compound also triggers intracellular signaling that contributes to the resolution of inflammation. One of the key downstream effects is the inhibition of p38 mitogen-activated protein kinase (MAPK) phosphorylation.[9] This leads to a reduction in neutrophil transmigration. Additionally, signaling through ALX/FPR2 can promote neutrophil apoptosis, a crucial step in the clearance of these cells from the site of inflammation.[9]
References
- 1. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lonzabio.jp [lonzabio.jp]
- 3. 17(R)-溶解素 D3 | this compound | DHA代谢物 | CAS 1427475-53-3 | 美国InvivoChem [invivochem.cn]
- 4. caymanchem.com [caymanchem.com]
- 5. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proper Handling of 17(R)-Resolvin D3 Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of 17(R)-Resolvin D3 (17(R)-RvD3) solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound solution upon arrival?
A: Upon receipt, this compound, typically supplied in an ethanol solution, should be stored at -80°C.[1] This ensures long-term stability for at least one year.[1]
Q2: What solvents are compatible with this compound?
A: this compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF). It is advised to make further dilutions in aqueous buffers like PBS (pH 7.2) just before use.[2] Of note, 17(R)-RvD3 is reported to be unstable in DMSO.
Q3: Can I subject my this compound solution to multiple freeze-thaw cycles?
A: It is highly recommended to aliquot the stock solution into single-use vials after the initial thawing to avoid repeated freeze-thaw cycles. This minimizes the risk of degradation and maintains the integrity of the compound.
Q4: What are the typical concentrations of this compound used in experiments?
A: For in vitro cell-based assays, concentrations can range from picomolar to nanomolar levels. For instance, effects on human polymorphonuclear cells (PMNs) have been observed at concentrations as low as 10⁻¹¹ M.[2] For in vivo studies in mice, dosages are often in the nanogram range per animal (e.g., 10 ng/mouse) and can be administered intraperitoneally or intravenously.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Improper storage conditions (e.g., temperature fluctuations, exposure to light). | Ensure the stock solution is consistently stored at -80°C and protected from light. Use freshly prepared working solutions for each experiment. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials upon first use to minimize freeze-thaw cycles. | |
| Incorrect solvent used for dilution. | Avoid using DMSO for dilution as 17(R)-RvD3 is unstable in it. Use ethanol for stock solutions and aqueous buffers like PBS for final working dilutions. | |
| Precipitation observed in the working solution | Low solubility in the aqueous buffer. | Ensure the final concentration of the organic solvent from the stock solution is low enough not to affect your experimental system. If precipitation persists, consider preparing a fresh dilution and using it immediately. Sonication may also aid in dissolution in some buffers. |
| Inconsistent results between experiments | Variability in the preparation of working solutions. | Prepare fresh working solutions for each experiment from a single, well-maintained stock. Ensure accurate and consistent pipetting. |
| Degradation of the compound. | Use a fresh aliquot of the stock solution. If the stock is old, consider purchasing a new batch. |
Quantitative Data Summary
Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | -80°C[1] |
| Long-term Stability | ≥ 1 year at -80°C[1] |
| Shipping Condition | Dry ice |
Solubility
| Solvent | Concentration |
| Ethanol | 50 mg/mL[2] |
| Dimethylformamide (DMF) | 50 mg/mL[2] |
| PBS (pH 7.2) | 0.5 mg/mL[2] |
| DMSO | Unstable[2] |
Experimental Protocols
Reconstitution and Preparation of Stock Solutions
-
Initial Thawing: Upon receiving the this compound, which is often supplied in ethanol, briefly centrifuge the vial to ensure the entire solution is at the bottom.
-
Allow to Warm: Let the vial warm to room temperature before opening to prevent condensation.
-
Concentration Check: The concentration of the supplied solution is typically indicated on the product's datasheet (e.g., 50 µg/mL).
-
Aliquoting: To avoid multiple freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials.
-
Storage: Store the aliquots at -80°C.
Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Take one aliquot of the this compound stock solution from the -80°C freezer and allow it to thaw at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in ethanol.
-
Final Dilution: Just before the experiment, dilute the stock or intermediate solution into your cell culture medium or an appropriate aqueous buffer (e.g., PBS) to the final working concentration (typically in the pM to nM range).
-
Immediate Use: Use the freshly prepared working solution immediately to ensure maximum potency.
Visualizations
Caption: Experimental workflow for handling this compound solutions.
Caption: Signaling pathway of this compound via the GPR32 receptor.
References
preventing degradation of 17(R)-Resolvin D3 in experiments
Welcome to the technical support center for 17(R)-Resolvin D3 (also known as AT-RvD3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of this potent pro-resolving mediator in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored at -80°C in a solution of ethanol.[1] Under these conditions, it is stable for at least one year.[1] It is supplied in an amber ampule with the headspace purged with argon to prevent oxidation.[2]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in an organic solvent such as ethanol. To prepare, evaporate the ethanol from the original packaging under a gentle stream of nitrogen and immediately dissolve the residue in your solvent of choice.[1] For long-term storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: Can I use DMSO to dissolve this compound?
A3: No, this compound is reported to be unstable in DMSO.[1] It is recommended to use ethanol for stock solutions.
Q4: How stable is this compound in aqueous solutions like PBS or cell culture media?
A4: this compound is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.[1] For cell culture experiments, it is best to prepare fresh dilutions from your ethanol stock solution immediately before use.
Q5: Is this compound sensitive to light?
A5: Yes, similar resolvins are known to be light-sensitive.[3] It is recommended to handle this compound in low-light conditions and store it in amber vials to protect it from light-induced degradation.
Troubleshooting Guides
Issue 1: Loss of Biological Activity
If you observe a diminished or inconsistent biological effect of this compound in your experiments, it may be due to degradation. Use the following table to troubleshoot potential causes and implement corrective actions.
| Potential Cause | Recommended Solution |
| Improper Storage | Ensure the compound is stored at -80°C in ethanol. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Degradation in Aqueous Solution | Prepare fresh dilutions in your aqueous buffer or cell culture medium immediately before each experiment. Do not store aqueous solutions. |
| Oxidation | When preparing solutions, use solvents that have been purged with an inert gas like argon or nitrogen. Minimize exposure to air. |
| Light Exposure | Protect solutions from light by using amber vials and working in a subdued lighting environment. |
| Incorrect Solvent | Avoid using DMSO. Use ethanol for stock solutions. |
| Enzymatic Degradation | Although the 17(R) epimer is more resistant to enzymatic degradation, minimize incubation times in biological samples where possible. |
Issue 2: Inconsistent Results Between Experiments
Inconsistent results can be frustrating. The following table highlights common sources of variability when working with this compound.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting of Small Volumes | Use properly calibrated micropipettes for preparing dilutions. For very small volumes, consider serial dilutions. |
| Adsorption to Plasticware | Use low-adhesion polypropylene tubes and pipette tips. |
| Batch-to-Batch Variability of Reagents | Ensure consistent quality of solvents and other reagents used in your experiments. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media composition between experiments. |
Data Presentation
Table 1: Solubility and Stability of this compound
| Solvent | Solubility | Stability | Recommendation |
| Ethanol | ≥ 50 mg/mL | ≥ 1 year at -80°C[1] | Recommended for long-term storage of stock solutions. |
| DMSO | Unstable | Not recommended | Avoid using DMSO for dissolving this compound.[1] |
| PBS (pH 7.2) | ~0.5 mg/mL | Not recommended for storage > 1 day | Prepare fresh for immediate use.[1] |
| Cell Culture Media | Sparingly soluble | Prone to degradation | Add freshly diluted from stock solution for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound in ethanol (as supplied)
-
High-purity ethanol
-
Inert gas (argon or nitrogen)
-
Low-adhesion polypropylene microcentrifuge tubes
-
Calibrated micropipettes and low-adhesion tips
Procedure for Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of this compound to warm to room temperature before opening.
-
Under a gentle stream of inert gas, evaporate the ethanol from the original vial.
-
Immediately add the desired volume of high-purity ethanol to achieve the target concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, amber, low-adhesion polypropylene tubes.
-
Store the aliquots at -80°C.
Procedure for Working Solution (e.g., for cell culture):
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final working concentration in your experimental buffer or cell culture medium immediately before use.
-
Gently mix the working solution by inversion or gentle vortexing.
-
Use the freshly prepared working solution immediately.
Protocol 2: General Guidelines for Cell Culture Experiments
-
Culture your cells to the desired confluency.
-
Prepare your working solution of this compound as described in Protocol 1.
-
Add the working solution to your cell culture plates.
-
For time-course experiments longer than 24 hours, consider replacing the media with freshly prepared this compound daily to ensure a consistent concentration of the active compound.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Factors contributing to the degradation of this compound.
References
Technical Support Center: Analysis of 17(R)-Resolvin D3
Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for 17(R)-Resolvin D3. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
A1: this compound (17(R)-RvD3) is a specialized pro-resolving mediator (SPM) that is an aspirin-triggered epimer of Resolvin D3.[1] It is synthesized from docosahexaenoic acid (DHA) by the COX-2 enzyme in the presence of aspirin.[1] 17(R)-RvD3 is analyzed due to its potent anti-inflammatory and pro-resolving properties, which include reducing neutrophil transmigration and enhancing the clearance of apoptotic cells by macrophages.[1][2] Its quantification in biological systems is crucial for understanding the resolution phase of inflammation and for developing novel therapeutics.
Q2: Why is LC-MS/MS the preferred method for analyzing 17(R)-RvD3?
A2: LC-MS/MS is the preferred method because of its high sensitivity and selectivity, which are necessary for accurately quantifying the very low concentrations of 17(R)-RvD3 typically found in biological samples (picomolar to nanomolar range).[3][4] This technique allows for the precise measurement of 17(R)-RvD3 even in complex matrices like plasma, serum, or tissue exudates, and can distinguish it from other structurally similar lipid mediators.[3][5]
Q3: What are the recommended MRM transitions and ionization mode for 17(R)-RvD3?
A3: For the analysis of 17(R)-RvD3 and other D-series resolvins, negative electrospray ionization (ESI-) mode is typically used.[3] The parent ion for 17(R)-RvD3 is m/z 375.5 ([M-H]⁻). While multiple fragmentation ions can be monitored, a common and robust transition shared with its epimer, Resolvin D3, is m/z 375 > 147 .[2] It is critical to perform compound optimization on your specific mass spectrometer to determine the ideal collision energy (CE) and other parameters for this transition.[6]
Q4: What type of LC column and mobile phase are best suited for 17(R)-RvD3 analysis?
A4: A reversed-phase C18 column with a small particle size (e.g., ≤1.8 µm) is recommended for high-resolution separation of 17(R)-RvD3 from its isomers and other matrix components.[5] The mobile phase typically consists of a binary gradient system. A common setup uses Solvent A as water with 0.1% acetic acid and Solvent B as a mixture of acetonitrile and methanol (e.g., 80:20 v/v) with 0.1% acetic acid.[3] A slow, shallow gradient is often required to achieve separation from the 17(S) epimer.
Q5: How should I prepare biological samples for 17(R)-RvD3 analysis?
A5: Due to the complexity of biological matrices and the low concentration of the analyte, a robust sample preparation procedure is essential. For plasma or serum, this typically involves protein precipitation followed by solid-phase extraction (SPE).[7][8] The addition of a deuterated internal standard (e.g., d5-RvD2) at the beginning of the process is crucial for accurate quantification by correcting for analyte loss during extraction.[3][9] Samples should be stored at -80°C to prevent degradation.[3][9]
Troubleshooting Guide
Problem: I am not detecting a signal for 17(R)-RvD3.
-
Answer:
-
Confirm Instrument Sensitivity: 17(R)-RvD3 is present at very low levels. Ensure your LC-MS/MS system has the required sensitivity (typically pg on-column).[7]
-
Check MS Parameters: Verify that your MS is operating in negative ionization mode. Infuse a 17(R)-RvD3 standard to optimize source and compound parameters, including declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP).[3][5]
-
Sample Stability: Ensure samples were properly handled and stored at -80°C to prevent degradation. Resolvins are sensitive to temperature, light, and oxidation.
-
Sample Preparation: Evaluate your extraction recovery. Use a deuterated internal standard to track recovery rates. Poor recovery during SPE can lead to a complete loss of signal.
-
Problem: My signal is very low and not reproducible.
-
Answer:
-
Optimize Source Parameters: Systematically optimize the ion source temperature and gas flows (nebulizer and auxiliary gas) to maximize signal intensity for your analyte.[3][5]
-
Address Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of 17(R)-RvD3.[8] Improve your sample cleanup protocol, for instance, by adding a wash step in your SPE procedure or using a more selective SPE sorbent.
-
Check for Adsorption: Resolvins can adsorb to plasticware. Use silanized glass vials or low-adhesion polypropylene tubes to minimize loss.
-
Injection Volume & Concentration: After extraction, reconstitute the sample in a small volume of mobile phase to concentrate the analyte before injection.
-
Problem: I cannot chromatographically separate 17(R)-RvD3 from its 17(S) epimer.
-
Answer:
-
Optimize LC Gradient: The separation of stereoisomers requires a highly optimized gradient. Decrease the rate of change of the organic solvent (i.e., create a shallower gradient) around the expected retention time of the resolvins.
-
Column Chemistry: While C18 is standard, experimenting with other column chemistries (e.g., F5 pentafluorophenyl) may provide the necessary selectivity to resolve the epimers.
-
Column Temperature: Adjusting the column temperature can alter selectivity. Test temperatures in the range of 30-50°C to see if resolution improves.
-
Flow Rate: Reducing the flow rate can sometimes increase resolution, though it will also increase run time.
-
Quantitative Data Summary
For reproducible analysis, it is essential to optimize and standardize LC and MS parameters. The following tables provide starting points based on published methods.
Table 1: Example Liquid Chromatography Gradient Based on a method for a comprehensive set of SPMs.[3]
| Time (min) | % Solvent A (0.1% Acetic Acid in Water) | % Solvent B (ACN/MeOH/Acetic Acid; 800/150/1) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 79 | 21 | 0.3 |
| 1.0 | 79 | 21 | 0.3 |
| 1.5 | 74 | 26 | 0.3 |
| 10.0 | 49 | 51 | 0.3 |
| 19.0 | 34 | 66 | 0.3 |
| 25.1 | 2 | 98 | 0.3 |
| 27.6 | 2 | 98 | 0.3 |
| 27.7 | 79 | 21 | 0.3 |
| 31.5 | 79 | 21 | 0.3 |
Table 2: Typical MS/MS Parameter Optimization Ranges These ranges should be used as a guide for optimization on your specific instrument.[3][5]
| Parameter | Typical Range | Description |
|---|---|---|
| Ion Spray Voltage | -4000 to -4500 V | Voltage applied to the ESI needle to generate ions. |
| Source Temperature | 300 to 550 °C | Temperature of the ion source to aid desolvation. |
| Declustering Potential (DP) | -20 to -100 V | Prevents ion clustering before entering the mass analyzer. |
| Collision Energy (CE) | -15 to -35 V | Energy applied to induce fragmentation in the collision cell. |
| Collision Cell Exit Potential (CXP) | -4 to -18 V | Potential applied to extract fragment ions from the collision cell. |
Table 3: Common MRM Transitions for D-Series Resolvins (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| This compound | 375.5 | 147 | [2] |
| Resolvin D3 | 375.5 | 147 | [2] |
| 17(R)-Resolvin D2 | 375.5 | 141 | [9] |
| Resolvin D2 | 375.5 | 141 | [9] |
| Resolvin D4 | 375.5 | 101 |[2] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
-
Thaw Sample: Thaw frozen plasma samples on ice.
-
Add Internal Standard: To 500 µL of plasma, add 10 µL of a deuterated internal standard solution (e.g., d5-RvD2 at 10 ng/mL).
-
Protein Precipitation: Add two volumes (1 mL) of ice-cold methanol. Vortex for 30 seconds and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4°C for 10 minutes at ~2,500 x g.[3]
-
Collect Supernatant: Carefully collect the supernatant, avoiding the protein pellet.
-
Dilute and Acidify: Dilute the supernatant with water to bring the final methanol concentration to <10%. Adjust the pH to ~3.5 with dilute acetic acid.
-
SPE Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing sequentially with 2 mL of methanol followed by 2 mL of water.
-
Load Sample: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Elute: Elute the resolvins with 2 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol) for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the analysis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 6. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 7. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of 17(R)-Resolvin D3
Welcome to the technical support center for the mass spectrometry analysis of 17(R)-Resolvin D3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, with a focus on troubleshooting low signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound unexpectedly low or absent?
A1: Low signal intensity for this compound is a common challenge and can be attributed to several factors. Firstly, endogenous levels of specialized pro-resolving mediators (SPMs), including resolvins, are often very low, in the picomolar to low nanomolar range.[1][2] Secondly, the inherent chemical nature of resolvins makes them susceptible to degradation if not handled properly. Issues with sample preparation, suboptimal instrument parameters, and matrix effects can also significantly suppress the signal.
Q2: What are "matrix effects" and how can they suppress the this compound signal?
A2: Matrix effects are a frequent cause of signal suppression in LC-MS analysis. They occur when co-eluting compounds from the sample matrix (e.g., plasma, cell culture media) interfere with the ionization of the analyte of interest, in this case, this compound. This competition for ionization in the MS source can lead to a significant reduction in the observed signal intensity.
Q3: How critical is sample preparation for achieving a good signal for this compound?
A3: Sample preparation is a critical step in the workflow for analyzing this compound and other SPMs.[3] A robust sample preparation protocol, typically involving solid-phase extraction (SPE), is essential to remove interfering substances from the biological matrix and to concentrate the analyte. Inadequate sample cleanup can lead to significant ion suppression and, consequently, low signal intensity.
Q4: What is the importance of using an internal standard for this compound analysis?
A4: The use of a stable isotope-labeled internal standard, such as a deuterated version of a resolvin (e.g., d5-RvD2 or d5-LXA4), is highly recommended.[4] An internal standard that has similar chemical properties and chromatographic behavior to this compound can help to compensate for analyte loss during sample preparation and for signal suppression due to matrix effects. This leads to more accurate and reproducible quantification.
Q5: What are the optimal storage conditions for this compound standards and samples?
A5: this compound is sensitive to degradation. It is recommended to store standard solutions and biological samples at -80°C to ensure stability for an extended period (≥ 1 year for standards).[5] When working with these samples, they should be kept on ice to minimize degradation.
Troubleshooting Guide for Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving the root cause of low signal intensity for this compound.
Step 1: Verify the Integrity of the this compound Standard
-
Question: Is the this compound standard solution correctly prepared and stored?
-
Action:
-
Prepare a fresh dilution of the this compound stock solution.
-
Verify the concentration and the solvent used for dilution.
-
Ensure proper storage conditions (-80°C, protected from light) to prevent degradation.[5]
-
Step 2: Optimize Mass Spectrometer Parameters
-
Question: Are the mass spectrometer settings optimized for this compound?
-
Action:
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, as this is typically used for the analysis of SPMs.[1]
-
Optimize key parameters such as capillary voltage, source temperature, nebulizer gas pressure, and drying gas flow rate.
-
Perform a direct infusion of the this compound standard into the mass spectrometer to confirm that the instrument can detect the analyte without the LC system. This helps to differentiate between an LC and an MS problem.
-
Step 3: Evaluate the Liquid Chromatography Method
-
Question: Is the LC method adequate for the separation and elution of this compound?
-
Action:
-
Ensure that the analytical column is appropriate for lipid analysis (e.g., a C18 reversed-phase column).[1]
-
Check for co-elution of this compound with interfering compounds from the matrix by injecting a blank matrix sample.
-
If co-elution is observed, modify the chromatographic gradient or consider a different column chemistry to improve separation.
-
Step 4: Investigate and Mitigate Matrix Effects
-
Question: Are matrix effects suppressing the this compound signal?
-
Action:
-
Assess for ion suppression by performing a post-column infusion of the this compound standard while a blank matrix extract is being injected. A dip in the signal at the retention time of interest indicates ion suppression.
-
Improve the sample preparation method to more effectively remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique for this purpose.
-
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters that can be used as a starting point for the analysis of D-series resolvins. These parameters should be optimized for your specific instrument and experimental conditions.
| Parameter | Typical Value/Range | Reference |
| Ionization Mode | Negative Electrospray (ESI-) | [1] |
| Precursor Ion (m/z) | 375.2 | [6] |
| Product Ions (m/z) | 175, 199 | [6] |
| Declustering Potential (DP) | -20 to -100 V | [6] |
| Collision Energy (CE) | -21 to -39 V | [6] |
| Collision Cell Exit Potential (CXP) | -4 to -18 V | [6] |
| Source Temperature | 300 to 550 °C | [6] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for the extraction of this compound from biological samples such as plasma or cell culture supernatant.
-
Sample Pre-treatment: To 500 µL of plasma, add a deuterated internal standard (e.g., d5-RvD2).
-
Protein Precipitation: Add two volumes of ice-cold methanol to the sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample at a low temperature (4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound and other lipids with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound.
-
Liquid Chromatography:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid.[1]
-
Gradient: Develop a suitable gradient to separate this compound from other lipids and matrix components.
-
Flow Rate: A typical flow rate is around 0.3 mL/min.[1]
-
-
Mass Spectrometry:
-
Ionization: Use a negative electrospray ionization (ESI-) source.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Set up MRM transitions for this compound (e.g., Precursor: 375.2 m/z, Products: 175, 199 m/z) and the internal standard.[6]
-
Parameter Optimization: Optimize the declustering potential, collision energy, and other MS parameters to achieve the best signal intensity for each transition.
-
Visualizations
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 17(R)-Resolvin D3 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17(R)-Resolvin D3 (17(R)-RvD3) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound (17(R)-RvD3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is an epimer of Resolvin D3 and is often referred to as aspirin-triggered Resolvin D3 (AT-RvD3) because its production can be initiated by aspirin-acetylated COX-2.[1] Its primary role is to actively promote the resolution of inflammation without compromising host defense. Key functions of 17(R)-RvD3 include:
-
Inhibiting neutrophil infiltration: It reduces the migration of neutrophils to sites of inflammation.[1]
-
Enhancing phagocytosis: It stimulates macrophages to clear apoptotic cells, cellular debris, and microbial pathogens.[1][2]
-
Regulating cytokine production: It decreases the levels of pro-inflammatory cytokines like IL-6 and increases the production of anti-inflammatory cytokines such as IL-10.[3]
Q2: How should this compound be stored and handled?
Proper storage and handling are critical to maintain the bioactivity of 17(R)-RvD3.
-
Storage: 17(R)-RvD3 should be stored at -80°C in a solution, typically ethanol, to ensure stability for at least one year.[3][4]
-
Handling:
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use vials.
-
When preparing for in vivo administration, dilute the stock solution in a cold, sterile vehicle immediately before use.
-
Protect the compound from light and oxygen as much as possible, as these can lead to degradation.[5]
-
Q3: What are the recommended vehicles and administration routes for in vivo studies?
The choice of vehicle and administration route depends on the experimental model and objectives.
-
Vehicle: A common vehicle for 17(R)-RvD3 is sterile saline containing a small percentage of ethanol (e.g., 0.1%) to ensure solubility.[3]
-
Administration Routes:
Troubleshooting Guide
Problem 1: Lack of Efficacy or Inconsistent Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of 17(R)-RvD3 | Ensure proper storage at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment and use them immediately. Protect from light and oxygen during preparation. |
| Inappropriate Dosage | The effective dose of 17(R)-RvD3 is typically in the nanogram range per animal and can vary depending on the model.[3] Conduct a dose-response study to determine the optimal concentration for your specific model. |
| Incorrect Timing of Administration | The therapeutic window for SPMs can be narrow. The timing of administration relative to the inflammatory stimulus is crucial. Consider administering 17(R)-RvD3 either prophylactically or at the peak of inflammation.[6] |
| Suboptimal Administration Route | The route of administration can significantly impact bioavailability and efficacy. For systemic effects, intravenous or intraperitoneal injections are common. For localized inflammation, consider local administration. |
| High Variability in Animal Model | Standardize your animal model as much as possible, including age, sex, and housing conditions. Increase the number of animals per group to improve statistical power. |
| Metabolic Instability | While the 17R epimer is more resistant to metabolic inactivation than the 17S form, it still has a short in vivo half-life.[8][9] For longer-term studies, consider more frequent administration or the use of more stable analogs if available. |
Problem 2: Difficulty in Detecting and Quantifying 17(R)-RvD3 in Biological Samples
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Endogenous Levels | 17(R)-RvD3 is present at very low concentrations (picogram to nanogram range) in biological tissues.[2] Use highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. |
| Sample Collection and Processing | Collect samples quickly and process them on ice to minimize enzymatic degradation. Add antioxidants (e.g., butylated hydroxytoluene - BHT) and internal standards during extraction. |
| Extraction Inefficiency | Use a validated solid-phase extraction (SPE) protocol to efficiently extract lipid mediators from the biological matrix. |
Experimental Protocols and Data
In Vivo Murine Peritonitis Model
This model is commonly used to assess the anti-inflammatory and pro-resolving effects of 17(R)-RvD3.
Methodology:
-
Animal Model: Male FVB or C57BL/6 mice (8-10 weeks old).
-
Inflammatory Stimulus: Intraperitoneal (i.p.) injection of zymosan A (1 mg/mouse in sterile saline).
-
Treatment: Administer 17(R)-RvD3 (typically 10-100 ng/mouse) intravenously (i.v.) or intraperitoneally (i.p.) either before or at a specific time point after zymosan injection.[3][6] The vehicle control is typically saline with 0.1% ethanol.
-
Sample Collection: At various time points (e.g., 4, 12, 24, 48 hours) after zymosan injection, collect peritoneal lavage fluid.
-
Analysis:
-
Leukocyte Infiltration: Determine the total number of leukocytes and the differential count of neutrophils and macrophages using flow cytometry or manual counting with staining.
-
Cytokine and Chemokine Levels: Measure the concentrations of pro- and anti-inflammatory cytokines (e.g., IL-6, TNF-α, IL-10) in the lavage fluid using ELISA or multiplex assays.
-
Lipid Mediator Profiling: Use LC-MS/MS to quantify the levels of 17(R)-RvD3 and other lipid mediators in the exudates.
-
Quantitative Data Summary
| Parameter | 17(R)-Resolvin D1 [10] | This compound [1][3] |
| Effective Dose (Murine Peritonitis) | 100 ng/mouse | 10 ng/mouse |
| Administration Route | Intraperitoneal | Intravenous |
| Effect on Neutrophil Infiltration | Significant reduction | Significant reduction (~43%) |
| Effect on IL-6 Levels | - | Significant reduction |
| Effect on IL-10 Levels | - | Significant increase |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
17(R)-RvD3 exerts its effects by binding to two G protein-coupled receptors (GPCRs): GPR32 and ALX/FPR2.[11] Activation of these receptors initiates downstream signaling cascades that ultimately lead to the resolution of inflammation.
Caption: 17(R)-RvD3 signaling through GPR32 and ALX/FPR2.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for investigating the effects of 17(R)-RvD3 in an in vivo model of inflammation.
Caption: General experimental workflow for in vivo studies.
This technical support center provides a starting point for researchers working with this compound. As with any experimental work, careful planning, optimization, and attention to detail are crucial for obtaining reliable and reproducible results.
References
- 1. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 4. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Targeting the D Series Resolvin Receptor System for the Treatment of Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omega-3 fatty acid-derived mediators 17(R)-hydroxy docosahexaenoic acid, aspirin-triggered resolvin D1 and resolvin D2 prevent experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility of 17(R)-Resolvin D3 Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving 17(R)-Resolvin D3 (17(R)-RvD3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (17(R)-RvD3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is an epimer of Resolvin D3, often generated through a cyclooxygenase-2 (COX-2) pathway when influenced by aspirin.[1] Its importance lies in its potent anti-inflammatory and pro-resolving actions, which include reducing neutrophil infiltration, enhancing the clearance of apoptotic cells and cellular debris by macrophages (efferocytosis), and modulating cytokine production to promote tissue homeostasis.[2]
Q2: What are the key bioactivities of this compound that can be measured in vitro and in vivo?
A2: The primary bioactivities of 17(R)-RvD3 that are commonly assessed include:
-
Inhibition of neutrophil transmigration: Assessing the ability of 17(R)-RvD3 to reduce the movement of neutrophils across endothelial or epithelial cell layers toward a chemoattractant.[2]
-
Enhancement of macrophage phagocytosis and efferocytosis: Measuring the increase in the capacity of macrophages to engulf pathogens or apoptotic cells in the presence of 17(R)-RvD3.[2]
-
Modulation of cytokine and chemokine production: Quantifying the reduction of pro-inflammatory mediators (e.g., TNF-α, IL-1β) and the increase of anti-inflammatory mediators.[3]
-
In vivo anti-inflammatory effects: Typically evaluated using models like zymosan-induced peritonitis in mice, where endpoints include reduced leukocyte infiltration into the peritoneal cavity.[1][4]
Q3: What are the known receptors for this compound?
A3: this compound is known to activate the G protein-coupled receptor GPR32.[5][6] Its signaling can lead to the resolution of inflammation.
Q4: How should I handle and store this compound to ensure its stability and activity?
A4: this compound is a lipid mediator that can be sensitive to degradation. For long-term storage, it should be kept at -80°C. For experimental use, it is typically dissolved in an organic solvent like ethanol and then further diluted in an appropriate aqueous buffer immediately before use. It is advisable to minimize freeze-thaw cycles and to protect it from light and air to prevent oxidation.
Troubleshooting Guides
General Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells/animals | - Inconsistent cell seeding density.- Pipetting errors, especially with small volumes of potent lipid mediators.- Uneven distribution of stimuli (e.g., chemoattractant, zymosan).- Degradation of 17(R)-RvD3 during the experiment. | - Use a hemocytometer or automated cell counter to ensure accurate cell numbers.- Use calibrated pipettes and pre-wet the tips. For very small volumes, consider serial dilutions.- Gently swirl plates or mix solutions thoroughly before adding to animals.- Prepare fresh dilutions of 17(R)-RvD3 for each experiment from a frozen stock. Minimize exposure to room temperature and light. |
| No observable effect of 17(R)-RvD3 | - Inactive 17(R)-RvD3 due to improper storage or handling.- Suboptimal concentration of 17(R)-RvD3.- Cell passage number too high, leading to altered responsiveness.- Presence of interfering substances in the assay medium (e.g., serum components). | - Verify the storage conditions and age of the 17(R)-RvD3 stock. Purchase a new batch if in doubt.- Perform a dose-response curve to determine the optimal concentration for your specific assay and cell type.- Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.- Some assays may require serum-free or low-serum conditions. Test different media formulations. |
| Unexpected or opposite effects of 17(R)-RvD3 | - Contamination of cell cultures (e.g., mycoplasma).- Off-target effects at very high concentrations.- Incorrect vehicle control leading to misinterpretation of results. | - Regularly test cell lines for mycoplasma contamination.- Adhere to the recommended concentration range for 17(R)-RvD3 (typically in the picomolar to nanomolar range).- Ensure the vehicle control contains the same final concentration of the solvent (e.g., ethanol) used to dissolve the 17(R)-RvD3. |
Specific Assay Troubleshooting
| Assay | Problem | Possible Cause(s) | Suggested Solution(s) |
| Neutrophil Transmigration | High background migration in control wells | - Chemoattractant leaking into the upper chamber.- Overly aggressive handling of neutrophils leading to activation.- Pores in the transwell membrane are too large. | - Carefully pipette the chemoattractant into the lower chamber without splashing.- Handle neutrophils gently during isolation and resuspension. Avoid vigorous vortexing.- Use transwell inserts with an appropriate pore size for neutrophils (typically 3-5 µm). |
| Macrophage Efferocytosis | Low efferocytosis in all conditions | - Inefficient induction of apoptosis in target cells.- Macrophages are not sufficiently activated or are unhealthy.- Incorrect ratio of macrophages to apoptotic cells. | - Confirm apoptosis of target cells using methods like Annexin V/PI staining.- Ensure macrophages are properly differentiated and activated. Check cell morphology.- Optimize the ratio of macrophages to apoptotic cells (a common starting point is 1:5).[7] |
| Zymosan-Induced Peritonitis | Inconsistent inflammatory response to zymosan | - Zymosan solution not homogenous.- Variation in injection technique.- Differences in the age, sex, or strain of mice. | - Zymosan is a suspension; vortex thoroughly immediately before each injection.[8]- Practice intraperitoneal injections to ensure consistent delivery to the peritoneal cavity.- Use age- and sex-matched mice from the same strain for each experimental group. |
| GPR32 Activation Assay (β-arrestin) | Low signal-to-noise ratio | - Low expression of GPR32 in the host cells.- Inefficient coupling of GPR32 to the β-arrestin system.- Suboptimal assay conditions (incubation time, temperature). | - Use a cell line with confirmed high expression of GPR32 or a commercially available assay system.- Optimize the assay parameters, including cell density, agonist concentration, and incubation time.[9] |
Experimental Protocols
Neutrophil Transmigration Assay
Objective: To assess the effect of 17(R)-RvD3 on neutrophil migration across an endothelial monolayer.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) on the upper surface of a transwell insert (3.0 µm pore size) until a confluent monolayer is formed.
-
Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using density gradient centrifugation.[10] Resuspend the isolated neutrophils in an appropriate assay buffer.
-
Assay Setup:
-
Add a chemoattractant (e.g., 10 nM fMLP or 50 ng/mL IL-8) to the lower chamber of the transwell plate.[11]
-
Pre-incubate the isolated neutrophils with different concentrations of 17(R)-RvD3 or vehicle control for 15 minutes at 37°C.
-
Add the pre-incubated neutrophils to the upper chamber of the transwell insert containing the HUVEC monolayer.
-
-
Incubation: Incubate the plate for 90-120 minutes at 37°C in a 5% CO2 incubator to allow for neutrophil transmigration.
-
Quantification:
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated neutrophils using a cell counter, flow cytometry, or a myeloperoxidase (MPO) assay.
-
Macrophage Efferocytosis Assay
Objective: To determine the effect of 17(R)-RvD3 on the ability of macrophages to engulf apoptotic cells.
Methodology:
-
Macrophage Preparation: Differentiate human monocytes (e.g., from PBMCs or THP-1 cells) into macrophages.[12] Plate the macrophages in a multi-well plate and allow them to adhere.
-
Induction of Apoptosis: Induce apoptosis in a target cell line (e.g., Jurkat cells or neutrophils) by UV irradiation or treatment with an apoptosis-inducing agent like staurosporine.[13]
-
Labeling of Apoptotic Cells: Label the apoptotic cells with a fluorescent dye (e.g., Calcein AM or pHrodo Red) according to the manufacturer's protocol to allow for their visualization and quantification.[7]
-
Efferocytosis Assay:
-
Pre-treat the adherent macrophages with various concentrations of 17(R)-RvD3 or vehicle control for 15-30 minutes.
-
Add the fluorescently labeled apoptotic cells to the macrophage-containing wells at a specific ratio (e.g., 1:5 macrophage to apoptotic cell).
-
Incubate for 1-2 hours at 37°C to allow for efferocytosis.
-
-
Quantification:
-
Gently wash the wells to remove non-engulfed apoptotic cells.
-
Quantify the efferocytosis by either fluorescence microscopy (counting the number of macrophages that have engulfed fluorescent cells) or flow cytometry (detecting the percentage of fluorescent macrophages).
-
Zymosan-Induced Peritonitis in Mice
Objective: To evaluate the in vivo anti-inflammatory activity of 17(R)-RvD3.
Methodology:
-
Animal Model: Use age- and sex-matched mice (e.g., C57BL/6).
-
Treatment: Administer 17(R)-RvD3 (e.g., 10 ng/mouse) or vehicle control intravenously or intraperitoneally 15-30 minutes prior to the inflammatory challenge.[1]
-
Induction of Peritonitis: Inject zymosan A (e.g., 0.1-1 mg/mouse) intraperitoneally to induce an inflammatory response.[1][4]
-
Peritoneal Lavage: At a specified time point (e.g., 4 or 24 hours) after zymosan injection, euthanize the mice and collect the peritoneal exudate cells by lavage with sterile PBS.[3]
-
Cell Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using cytospin preparations stained with a differential stain (e.g., Diff-Quik) or by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
-
Mediator Analysis (Optional): Centrifuge the lavage fluid and collect the supernatant for the measurement of cytokines, chemokines, and other inflammatory mediators by ELISA or other immunoassays.
GPR32 Activation Assay (β-arrestin Recruitment)
Objective: To confirm the activation of the GPR32 receptor by 17(R)-RvD3.
Methodology:
-
Cell Line: Use a commercially available cell line that co-expresses human GPR32 and a β-arrestin-based reporter system (e.g., PathHunter β-arrestin assay).
-
Assay Procedure:
-
Plate the cells in a 96- or 384-well plate and incubate overnight.
-
Prepare serial dilutions of 17(R)-RvD3 and a known GPR32 agonist (if available) as a positive control.
-
Add the compounds to the cells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.[14]
-
-
Signal Detection: Add the detection reagents provided with the assay kit and measure the signal (e.g., chemiluminescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Quantitative Data Summary
| Assay | Parameter Measured | Typical Effective Concentration of 17(R)-RvD3 | Reference |
| Neutrophil Transmigration | Inhibition of fMLP-induced migration | EC50 ~30 nM (for RvD1 and AT-RvD1) | [15] |
| Macrophage Efferocytosis | Enhancement of apoptotic cell uptake | 1 pM - 10 nM | [2] |
| Zymosan-Induced Peritonitis | Reduction of neutrophil infiltration | 10 ng/mouse | [1] |
| GPR32 Activation | β-arrestin recruitment | EC50 in the picomolar to nanomolar range | [16][17] |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling cascade.
Caption: Macrophage efferocytosis experimental workflow.
References
- 1. inotiv.com [inotiv.com]
- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ouabain Modulates Zymosan-Induced Peritonitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. tabaslab.com [tabaslab.com]
- 8. olac.berkeley.edu [olac.berkeley.edu]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neutrophil Transmigration Mediated by the Neutrophil-Specific Antigen CD177 Is Influenced by the Endothelial S536N Dimorphism of Platelet Endothelial Cell Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fixed Cell Efferocytosis Assay: A Method to Study Efferocytic Uptake of Apoptotic Cells by Macrophages Using Fluorescence Microscopy [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. mdpi.com [mdpi.com]
dealing with lot-to-lot variability of 17(R)-Resolvin D3
Welcome to the technical support center for 17(R)-Resolvin D3 (17(R)-RvD3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions, with a specific focus on managing lot-to-lot variability to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound is the aspirin-triggered epimer of Resolvin D3, a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA).[1] Its primary role is in the resolution of inflammation. Key functions include reducing the transmigration of neutrophils to sites of inflammation, enhancing the clearance of apoptotic cells (efferocytosis) by macrophages, and decreasing the production of pro-inflammatory cytokines like IL-6 while increasing anti-inflammatory cytokines like IL-10.[1][2]
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
To maintain stability, this compound should be stored at -80°C.[1][3] It is typically shipped on dry ice. The compound is often supplied in a solution, such as ethanol.[1][4] For experimental use, it is crucial to minimize freeze-thaw cycles. Prepare aliquots of the stock solution to avoid repeated warming of the entire lot. It is unstable in DMSO.[1]
Q3: What are the key chemical properties of this compound?
Knowledge of the chemical properties of 17(R)-RvD3 is essential for its accurate handling and analysis. Below is a summary of its key characteristics.
| Property | Value |
| Formal Name | (4S,5Z,7E,9E,11R,13Z,15E,17R,19Z)-4,11,17-trihydroxy-5,7,9,13,15,19-docosahexaenoic acid |
| Molecular Formula | C₂₂H₃₂O₅[4] |
| Molecular Weight | 376.5 g/mol [1] |
| Purity | Typically ≥90%[1][4] |
| Formulation | Often a solution in ethanol[1][4] |
| Solubility | Soluble in DMF and Ethanol (e.g., 50 mg/ml). Limited solubility in PBS (pH 7.2) (e.g., 0.5 mg/ml). Unstable in DMSO.[1] |
| UV λmax | 240, 272, 283 nm[1] |
Q4: How does this compound exert its biological effects?
This compound acts through specific G-protein coupled receptors (GPCRs). One of the known receptors it activates is GPR32.[1][5] Upon binding to its receptor, it initiates intracellular signaling cascades that modulate cellular responses to inflammation. These pathways can include the inhibition of pro-inflammatory signaling, such as the NF-κB pathway, and the activation of pro-resolving cellular functions.[6][7]
Troubleshooting Guide: Dealing with Lot-to-Lot Variability
Lot-to-lot variability can manifest as differences in the observed potency or efficacy of this compound in your experiments. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Problem 1: A new lot of this compound shows lower than expected activity.
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the new lot was consistently stored at -80°C since its arrival.[1][3] Any exposure to higher temperatures, even for a short period, can lead to degradation.
-
Check Handling Procedures: Review your aliquotting and dilution procedures. Ensure that the stock solution is not repeatedly freeze-thawed. Use pre-chilled tubes and solvents for dilutions.
-
Analytical Confirmation: If possible, use LC-MS/MS to verify the integrity and concentration of the new lot against a previously validated lot or a certified reference standard.
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Troubleshooting Steps:
-
Solvent Evaporation: Check if the solvent in the stock vial has evaporated, which would lead to a higher actual concentration. This can sometimes occur with improper sealing.
-
Quantification: Use UV-Vis spectrophotometry to determine the concentration, using the known extinction coefficient at the appropriate λmax (240, 272, or 283 nm).[1] Compare this with the concentration stated on the certificate of analysis.
-
Possible Cause 3: Variations in experimental setup.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including cell passage number, reagent sources, and incubation times, are consistent between experiments using different lots.
-
Positive Control: Include a well-characterized positive control in your assays to ensure that the experimental system is responding as expected.
-
Problem 2: Inconsistent results are observed even with the same lot of this compound.
Possible Cause 1: Instability in experimental media.
-
Troubleshooting Steps:
-
Media Compatibility: this compound has limited stability in aqueous solutions. Prepare fresh dilutions in your experimental buffer or media immediately before use.
-
Binding to Plastics: Lipid mediators can adsorb to plastic surfaces. Consider using low-adhesion polypropylene tubes and pipette tips.
-
Possible Cause 2: Biological variability.
-
Troubleshooting Steps:
-
Cell-Based Assays: Ensure that the cells used are from a consistent source and passage number. Cellular responses can vary with prolonged culture.
-
In Vivo Studies: Account for biological variation in animal studies by using a sufficient number of animals per group and appropriate statistical analysis. Factors such as age, sex, and diet can influence the response to lipid mediators.[8]
-
Experimental Protocols
Protocol 1: Quantification of this compound Stock Solution using UV-Vis Spectrophotometry
-
Materials: UV-transparent cuvettes, spectrophotometer, ethanol (as solvent).
-
Procedure:
-
Allow the this compound stock solution to warm to room temperature.
-
Prepare a dilution of the stock solution in ethanol to a concentration that falls within the linear range of the spectrophotometer.
-
Use ethanol as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted sample at the λmax of 272 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (provided by the manufacturer), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
Protocol 2: Extraction of this compound from Biological Samples for LC-MS/MS Analysis
This protocol is a generalized procedure for the extraction of resolvins from plasma.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the resolvins with an appropriate organic solvent, such as methanol or methyl formate.[10]
-
-
Analysis:
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the GPR32 receptor.
Experimental Workflow for Assessing Lot-to-Lot Variability
Caption: A logical workflow for the quality control of new 17(R)-RvD3 lots.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 8. ptsdiagnostics.com [ptsdiagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. Improved quantification of lipid mediators in plasma and tissues by liquid chromatography tandem mass spectrometry demonstrates mouse strain specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-specific Binding of 17(R)-Resolvin D3
Welcome to the technical support center for 17(R)-Resolvin D3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding in experiments involving this potent lipid mediator.
Understanding Non-Specific Binding of this compound
This compound (17(R)-RvD3) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA) that plays a crucial role in the resolution of inflammation.[1] Its lipophilic nature, however, can lead to non-specific binding (NSB) to laboratory plastics, proteins, and cell membranes. This can result in inaccurate quantification, reduced bioavailability in cell-based assays, and high background signals in immunoassays, ultimately leading to unreliable and difficult-to-interpret data.[2][3][4]
This guide provides strategies and detailed protocols to minimize NSB and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound?
A1: The primary drivers of NSB for a lipophilic molecule like 17(R)-RvD3 are:
-
Hydrophobic Interactions: The lipid-soluble nature of 17(R)-RvD3 leads to its adherence to hydrophobic surfaces, such as polypropylene and polystyrene labware.[4]
-
Electrostatic Interactions: Charged moieties on 17(R)-RvD3 can interact with charged surfaces on plastics or proteins.[2]
-
Protein Adsorption: In biological samples or assays involving proteins, 17(R)-RvD3 can non-specifically bind to abundant proteins like albumin.
Q2: How should I properly handle and store this compound to minimize degradation and non-specific loss?
A2: Proper handling and storage are critical for maintaining the integrity of 17(R)-RvD3. It is typically supplied in a solution of ethanol and should be stored at -80°C for long-term stability (≥ 1 year).[1][5] For experimental use, it is recommended to prepare fresh dilutions from the stock solution. Avoid repeated freeze-thaw cycles. When preparing working solutions, it is advisable to use silanized glass vials or low-binding polypropylene tubes to minimize adsorption to container surfaces.
Q3: What are the best blocking agents to use in my assay to reduce non-specific binding of this compound?
A3: The choice of blocking agent depends on the specific assay. Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocking agent that can saturate non-specific binding sites on plastic surfaces and in solution.[6][7]
-
Non-fat Dry Milk: A cost-effective alternative to BSA, particularly useful in ELISAs and Western blotting.[6]
-
Casein: Another milk-derived protein that can be an effective blocking agent.[6]
It is crucial to optimize the concentration of the blocking agent for your specific application.
Q4: Can detergents help in reducing non-specific binding of this compound?
A4: Yes, non-ionic detergents are often used to reduce hydrophobic interactions.
-
Tween-20 (Polysorbate 20): Commonly added to wash buffers and antibody diluents at a low concentration (typically 0.05% v/v) to decrease background signal in immunoassays.[8][9]
-
Triton X-100: Another non-ionic detergent that can be effective, but care must be taken as it can disrupt cell membranes at higher concentrations.[10]
It is important to use detergents at concentrations below their critical micelle concentration to avoid the formation of micelles that could sequester the lipophilic 17(R)-RvD3.[4]
Troubleshooting Guides
Issue 1: High Background Signal in this compound Immunoassays (e.g., ELISA)
High background can obscure the specific signal from 17(R)-RvD3, leading to inaccurate measurements.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Recommendation |
| Insufficient Blocking | Optimize blocking buffer and incubation time. | Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk in PBS or TBS). Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[6] |
| Non-specific Antibody Binding | Include a non-ionic detergent in wash and antibody dilution buffers. | Add 0.05% Tween-20 to your wash buffer and antibody diluent to reduce hydrophobic interactions.[8][9] |
| Cross-reactivity | Use high-purity reagents and consider a different blocking agent. | Ensure the use of high-quality BSA. If cross-reactivity with milk proteins is suspected, switch to a protein-free blocking buffer or a different protein blocker like casein.[6] |
| Resolvin Adsorption to Plate | Pre-treat plates and use low-binding plates. | Consider using commercially available low-binding plates. Pre-incubating the plate with a blocking buffer is essential. |
Issue 2: Low or No Signal in Cell-Based Assays
This may indicate that this compound is not reaching its target receptor due to non-specific binding to labware or other components.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Recommendation |
| Adsorption to Labware | Use appropriate labware and pre-treatment. | Use silanized glass or low-protein-binding polypropylene tubes and plates. Before adding cells or the resolvin, pre-incubate the wells with a sterile solution of 0.1% BSA in PBS for at least 30 minutes to block non-specific binding sites. |
| Binding to Serum Proteins | Reduce serum concentration or use serum-free media. | If possible, perform the assay in serum-free or low-serum (e.g., 0.5-1%) media, as serum albumin can bind to 17(R)-RvD3. If serum is required for cell viability, ensure consistent serum concentrations across all experimental conditions. |
| Degradation of Resolvin | Prepare fresh dilutions and handle properly. | Prepare working dilutions of 17(R)-RvD3 immediately before use from a frozen stock. Keep solutions on ice and protected from light as much as possible. |
Experimental Protocols
Protocol 1: General Blocking Procedure for Immunoassays
-
Prepare Blocking Buffer:
-
BSA-based: Dissolve 1 g of high-purity Bovine Serum Albumin (BSA) in 100 ml of Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) for a 1% solution.
-
Non-fat Dry Milk-based: Dissolve 5 g of non-fat dry milk in 100 ml of PBS or TBS for a 5% solution. Mix well and filter to remove any particulates.
-
-
Blocking Step:
-
After coating the ELISA plate with the capture antibody and washing, add 200-300 µl of the prepared blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate thoroughly with wash buffer (e.g., PBS with 0.05% Tween-20) before proceeding with the assay.[6]
-
Protocol 2: Minimizing Non-specific Binding in Cell-Based Assays
-
Pre-coating of Labware:
-
Prepare a sterile solution of 0.1% BSA in PBS.
-
Add the BSA solution to the wells of your cell culture plate, ensuring the entire surface is covered.
-
Incubate for at least 30 minutes at 37°C.
-
Aspirate the BSA solution immediately before seeding your cells. Do not let the surface dry out.
-
-
Preparation of this compound Working Solution:
-
Thaw the stock solution of this compound on ice.
-
Prepare serial dilutions in your assay medium (preferably serum-free or low-serum). Use low-binding polypropylene tubes for dilutions.
-
-
Cell Treatment:
-
Add the freshly prepared this compound dilutions to your cells.
-
Include appropriate vehicle controls (the final concentration of ethanol should be consistent across all wells and typically below 0.1%).
-
Visualizing the Problem and Solutions
Factors Contributing to Non-specific Binding
Caption: Key factors contributing to the non-specific binding of this compound.
Troubleshooting Workflow for High Background in Immunoassays
Caption: A systematic workflow for troubleshooting high background signals.
By understanding the causes of non-specific binding and implementing these troubleshooting strategies and protocols, researchers can significantly improve the quality and reliability of their data when working with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 17(R)-Resolvin D3 and 17(S)-Resolvin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivities of two key stereoisomers of Resolvin D3: the endogenously produced 17(S)-Resolvin D3 (17(S)-RvD3) and its aspirin-triggered epimer, 17(R)-Resolvin D3 (17(R)-RvD3 or AT-RvD3). Both molecules are potent specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), playing crucial roles in the resolution of inflammation. This document summarizes their comparative bioactivities, supported by experimental data, detailed protocols, and visualizations of their signaling pathways.
Executive Summary
Both 17(S)-Resolvin D3 and its 17(R) epimer are potent regulators of leukocyte function, effectively inhibiting neutrophil infiltration and enhancing macrophage phagocytic and efferocytic capacities.[1][2] The primary distinction lies in their metabolic stability, with the 17(R) configuration conferring greater resistance to enzymatic degradation, potentially leading to a prolonged duration of action in vivo.[3] While both isomers exhibit comparable picomolar to nanomolar potency in key anti-inflammatory and pro-resolving assays, this enhanced stability makes 17(R)-RvD3 a particularly attractive candidate for therapeutic development.
Data Presentation: Bioactivity Comparison
The following table summarizes the quantitative data on the bioactivity of this compound and 17(S)-Resolvin D3 in key functional assays.
| Biological Activity | Assay Type | Species/Cell Type | 17(S)-Resolvin D3 (EC50/IC50) | This compound (EC50/IC50) | Reference |
| Inhibition of Neutrophil Transmigration | In vitro transwell migration assay | Human Polymorphonuclear Leukocytes (PMNs) | Potent inhibition at 0.1-10 nM | Potent inhibition at 0.1-10 nM (equipotent to 17(S)-RvD3) | [2] |
| Enhancement of Macrophage Phagocytosis | In vitro phagocytosis of zymosan particles | Human Macrophages | Significant enhancement at 1-100 nM | Significant enhancement at 1-100 nM (equipotent to 17(S)-RvD3) | [2] |
| Enhancement of Macrophage Efferocytosis | In vitro efferocytosis of apoptotic PMNs | Human Macrophages | Dose-dependent enhancement (pM-nM range) | Dose-dependent enhancement (similar potency to 17(S)-RvD3) | [4] |
| Metabolic Stability | In vitro metabolism assay | Not specified | Susceptible to enzymatic oxidation | More resistant to enzymatic oxidation | [3] |
Signaling Pathways
Resolvin D3 isomers exert their biological effects by activating specific G-protein coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2.[5][6] Activation of these receptors on immune cells initiates downstream signaling cascades that ultimately lead to the observed pro-resolving effects. The diagram below illustrates the general signaling pathway for Resolvin D3.
Caption: Signaling pathway of 17(R/S)-Resolvin D3 via GPR32 and ALX/FPR2 receptors.
Upon binding to GPR32 and ALX/FPR2, Resolvin D3 activates intracellular signaling cascades, including the PI3K/Akt and ERK pathways.[7] These signaling events lead to the inhibition of the pro-inflammatory transcription factor NF-κB, resulting in decreased production of inflammatory cytokines.[8] Furthermore, these pathways promote cellular processes essential for the resolution of inflammation, such as enhancing the phagocytic capacity of macrophages and reducing the transmigration of neutrophils to the site of inflammation.[2][4]
Experimental Protocols
Neutrophil Transmigration Assay (In Vitro)
This protocol is a modification of the Boyden chamber assay and is used to assess the ability of resolvins to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
Human polymorphonuclear leukocytes (PMNs), freshly isolated
-
Transwell inserts with 3-5 µm pore size polycarbonate membrane
-
24-well plates
-
Chemoattractant (e.g., fMLP or LTB4)
-
17(S)-Resolvin D3 and this compound
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Cell counting solution (e.g., Calcein AM) or hemocytometer
Procedure:
-
Cell Preparation: Isolate human PMNs from healthy donor blood using a standard density gradient centrifugation method. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of assay buffer containing the chemoattractant (e.g., 10 nM fMLP) to the lower wells of a 24-well plate.
-
In separate tubes, pre-incubate the PMN suspension with various concentrations of 17(S)-Resolvin D3, this compound, or vehicle control for 15 minutes at 37°C.
-
Add 100 µL of the pre-incubated PMN suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., myeloperoxidase) or by direct cell counting using a hemocytometer or a plate reader-based fluorescence assay with a viability dye like Calcein AM.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each resolvin concentration compared to the vehicle control. Determine the IC50 value for each isomer.
Macrophage Phagocytosis Assay (In Vitro)
This protocol measures the ability of resolvins to enhance the phagocytic capacity of macrophages using fluorescently labeled particles.
Materials:
-
Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1 differentiated into macrophages)
-
Fluorescently labeled zymosan particles or bacteria (e.g., FITC-labeled E. coli)
-
17(S)-Resolvin D3 and this compound
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phagocytosis buffer (e.g., HBSS)
-
Trypan blue solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and differentiate human monocytes into macrophages or use a macrophage cell line. Plate the macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Wash the adherent macrophages with warm PBS.
-
Pre-treat the cells with various concentrations of 17(S)-Resolvin D3, this compound, or vehicle control in serum-free medium for 15-30 minutes at 37°C.
-
-
Phagocytosis:
-
Add fluorescently labeled zymosan particles or bacteria to each well at a multiplicity of infection (MOI) of 10:1 (particles:macrophage).
-
Incubate for 60 minutes at 37°C to allow for phagocytosis.
-
-
Quenching and Cell Detachment:
-
Aspirate the medium and wash the cells three times with cold PBS to remove non-ingested particles.
-
Add Trypan blue solution for 1-2 minutes to quench the fluorescence of any remaining extracellular particles.
-
Wash the cells again with cold PBS.
-
Detach the macrophages from the plate using a cell scraper or a non-enzymatic cell dissociation solution.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the samples on a flow cytometer to determine the percentage of fluorescently positive macrophages (phagocytic cells) and the mean fluorescence intensity (an indicator of the number of ingested particles per cell).
-
-
Data Analysis: Calculate the percentage of phagocytosis and the phagocytic index for each condition. Determine the EC50 value for each resolvin isomer.
Conclusion
Both 17(S)-Resolvin D3 and its aspirin-triggered 17(R)-epimer are highly potent specialized pro-resolving mediators with significant therapeutic potential for inflammatory diseases. Their ability to potently regulate key cellular events in the resolution of inflammation at low nanomolar concentrations underscores their importance. The enhanced metabolic stability of this compound suggests it may offer a therapeutic advantage in terms of bioavailability and duration of action. Further research into the specific downstream signaling events and in vivo efficacy of these molecules will be crucial for the development of novel resolution-based therapies.
References
- 1. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1, an Endogenous Lipid Mediator for Inactivation of Inflammation‐Related Signaling Pathways in Microglial Cells, Prevents Lipopolysaccharide‐Induced Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D1 Improves the Resolution of Inflammation via Activating NF-κB p50/p50–Mediated Cyclooxygenase-2 Expression in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of 17(R)-Resolvin D3 and Resolvin D3
For Researchers, Scientists, and Drug Development Professionals
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. Among these, Resolvin D3 (RvD3) and its aspirin-triggered epimer, 17(R)-Resolvin D3 (17(R)-RvD3 or AT-RvD3), have emerged as potent regulators of this process. Both molecules are biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) and play crucial roles in limiting excessive inflammation and promoting tissue homeostasis. This guide provides an objective comparison of the potency of 17(R)-RvD3 and RvD3, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies.
Key Structural Difference
The primary distinction between Resolvin D3 and this compound lies in the stereochemistry at the 17th carbon position. Resolvin D3 possesses a hydroxyl group in the S configuration (17S), while the aspirin-triggered epimer, this compound, has a hydroxyl group in the R configuration (17R).[1] This subtle structural alteration, induced by the acetylation of cyclooxygenase-2 (COX-2) by aspirin, can influence the biological activity and potency of the molecule.
Comparative Potency in Key Pro-Resolving Functions
The pro-resolving actions of these mediators are multifaceted, primarily involving the inhibition of neutrophil infiltration to inflamed sites and the promotion of the clearance of apoptotic cells and debris by macrophages (phagocytosis and efferocytosis).
Inhibition of Neutrophil Transmigration
Neutrophil influx is a hallmark of acute inflammation. Both RvD3 and 17(R)-RvD3 are potent inhibitors of human neutrophil transmigration. However, comparative studies have indicated that 17(R)-RvD3 can exhibit greater potency at specific concentrations.
| Mediator | Concentration | Inhibition of Human Neutrophil Transmigration | Reference |
| Resolvin D3 | 1 pM | ~25% | [1] |
| 10 pM | ~30% | [1] | |
| This compound | 1 pM | ~40% | [1] |
| 10 pM | ~45% | [1] | |
| Table 1: Comparative efficacy of Resolvin D3 and this compound in inhibiting human neutrophil transmigration across an endothelial cell layer. |
Enhancement of Macrophage Phagocytosis and Efferocytosis
The clearance of apoptotic neutrophils and cellular debris by macrophages, a process known as efferocytosis, is a critical step in the resolution of inflammation. Both RvD3 and 17(R)-RvD3 are potent enhancers of macrophage phagocytic and efferocytotic activity. While direct head-to-head comparisons with EC50 values are limited in the reviewed literature, available data suggest both are highly effective in the picomolar to nanomolar range.
One study comparing various D-series resolvins found that RvD2 and RvD3 were the most potent in enhancing the phagocytosis of E. coli by human macrophages, showing an approximate 80% increase over control at a concentration of 10 nM.[2] Another study demonstrated that both synthetic RvD3 and 17(R)-RvD3 potently stimulate macrophage efferocytosis of apoptotic human neutrophils.[1]
| Mediator | Assay | Key Findings | Reference |
| Resolvin D3 | Macrophage Phagocytosis of E. coli | At 10 nM, increased phagocytosis by ~80% over control. | [2] |
| Macrophage Efferocytosis of Apoptotic Neutrophils | Dose-dependently enhanced efferocytosis in the high pM to low nM range. | [2] | |
| This compound | Macrophage Efferocytosis of Apoptotic Neutrophils | Potently stimulated macrophage efferocytosis. | [1] |
| Table 2: Pro-phagocytic and pro-efferocytotic actions of Resolvin D3 and this compound. |
Signaling Pathways
Both Resolvin D3 and this compound exert their biological effects by binding to the G protein-coupled receptor GPR32.[2][3] Activation of GPR32 initiates downstream signaling cascades that ultimately lead to the observed pro-resolving cellular responses. While the complete downstream signaling network is still under investigation, key components include the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and cAMP response element-binding protein (CREB).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Neutrophil Transmigration Assay (Boyden Chamber Assay)
Objective: To quantify the inhibitory effect of resolvins on neutrophil migration towards a chemoattractant.
Methodology:
-
Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Assay Setup: A two-chamber Boyden apparatus is used, with the chambers separated by a polycarbonate membrane (e.g., 3-5 µm pore size). The lower chamber is filled with a chemoattractant, such as leukotriene B4 (LTB4) or f-Met-Leu-Phe (fMLP).
-
Treatment: Isolated neutrophils are pre-incubated with either vehicle control, Resolvin D3, or this compound at various concentrations for 15 minutes at 37°C.
-
Migration: The treated neutrophils are then added to the upper chamber of the Boyden apparatus. The setup is incubated for a defined period (e.g., 60-90 minutes) at 37°C in a humidified atmosphere with 5% CO2 to allow for neutrophil migration through the membrane into the lower chamber.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be achieved by cell counting using a hemocytometer or by lysing the cells and measuring the activity of a neutrophil-specific enzyme, such as myeloperoxidase (MPO).
-
Data Analysis: The percentage of inhibition of transmigration for each resolvin treatment is calculated relative to the vehicle control.
Macrophage Phagocytosis Assay
Objective: To measure the effect of resolvins on the ability of macrophages to engulf particles.
Methodology:
-
Macrophage Culture: Human monocyte-derived macrophages (MDMs) are generated by culturing peripheral blood mononuclear cells (PBMCs) with M-CSF for 7 days.
-
Treatment: Macrophages are treated with vehicle control, Resolvin D3, or this compound at desired concentrations for 15 minutes at 37°C.
-
Phagocytic Challenge: Fluorescently labeled zymosan particles or bacteria (e.g., pHrodo™ Red E. coli BioParticles™) are added to the macrophage cultures at a specific macrophage-to-particle ratio (e.g., 1:10).
-
Incubation: The co-culture is incubated for a set time (e.g., 60 minutes) at 37°C to allow for phagocytosis.
-
Quenching and Washing: Extracellular fluorescence is quenched using a quenching agent (e.g., trypan blue), and non-ingested particles are removed by washing with cold PBS.
-
Quantification: The amount of phagocytosed material is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.
-
Data Analysis: The phagocytic index or the percentage of phagocytosis is calculated for each treatment group and compared to the vehicle control.
Macrophage Efferocytosis Assay
Objective: To assess the capacity of macrophages to clear apoptotic cells, enhanced by resolvins.
Methodology:
-
Induction of Apoptosis: A target cell line (e.g., Jurkat T cells or isolated human neutrophils) is induced to undergo apoptosis, for example, by UV irradiation or treatment with staurosporine. Apoptosis is confirmed by annexin V/propidium iodide staining and flow cytometry.
-
Labeling of Apoptotic Cells: The apoptotic cells are labeled with a fluorescent dye (e.g., pHrodo Red or CFSE) for visualization.
-
Macrophage Treatment: Cultured macrophages are pre-treated with vehicle control, Resolvin D3, or this compound for 15 minutes.
-
Co-culture: The fluorescently labeled apoptotic cells are added to the treated macrophage cultures at a defined ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Incubation: The co-culture is incubated for a specific duration (e.g., 90 minutes) to allow for efferocytosis.
-
Washing: Non-engulfed apoptotic cells are removed by gentle washing.
-
Quantification: The extent of efferocytosis is determined by quantifying the fluorescence of the engulfed apoptotic cells within the macrophages using fluorescence microscopy or flow cytometry.
-
Data Analysis: The efferocytosis index (percentage of macrophages that have engulfed at least one apoptotic cell) is calculated for each condition.
Conclusion
Both Resolvin D3 and its aspirin-triggered epimer, this compound, are highly potent specialized pro-resolving mediators. The available evidence suggests that 17(R)-RvD3 may exhibit slightly greater potency in inhibiting neutrophil transmigration at certain picomolar concentrations. Both molecules are powerful stimulators of macrophage phagocytosis and efferocytosis. The choice between these two mediators may depend on the specific experimental context and the desired therapeutic window. For studies investigating the effects of aspirin on the resolution of inflammation, 17(R)-RvD3 is the more clinically relevant molecule. For general investigations into the mechanisms of resolution, both molecules serve as excellent tools. The detailed protocols and pathway diagrams provided in this guide are intended to support the design and execution of further comparative studies to fully elucidate the therapeutic potential of these fascinating molecules.
References
Stereospecific Effects of 17(R)-Resolvin D3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Resolvin D3 (RvD3), a member of the specialized pro-resolving mediators (SPMs) family derived from docosahexaenoic acid (DHA), plays a critical role in the resolution of inflammation. The stereochemistry at the 17th carbon position significantly influences its biological activity and metabolic stability. This guide provides a comparative analysis of 17(R)-Resolvin D3 (also known as aspirin-triggered Resolvin D3 or AT-RvD3) and its epimer, 17(S)-Resolvin D3 (RvD3), with a focus on their differential effects, supported by experimental data.
Comparative Biological Activity: 17(R)-RvD3 vs. 17(S)-RvD3
The 17(R) configuration in AT-RvD3 generally confers greater potency and resistance to metabolic inactivation compared to the 17(S) form.[1][2] This enhanced bioactivity is evident in key cellular functions central to the resolution of inflammation, such as the regulation of leukocyte trafficking and the promotion of phagocytosis.
Modulation of Leukocyte Function
A primary function of resolvins is to curtail neutrophil infiltration into inflamed tissues and to stimulate the clearing of apoptotic cells and debris by macrophages. Experimental evidence demonstrates that while both epimers are potent, 17(R)-RvD3 often exhibits superior activity.
Table 1: Comparison of 17(R)-RvD3 and 17(S)-RvD3 on Leukocyte Function
| Biological Effect | Assay | This compound (AT-RvD3) | 17(S)-Resolvin D3 (RvD3) | Reference |
| Inhibition of Human Neutrophil (PMN) Transmigration | Transwell Assay | ~25% inhibition at 10⁻¹¹ M; greater potency at 1 and 10 pM | ~25% inhibition at 10⁻¹¹ M | [1] |
| Stimulation of Human Macrophage Phagocytosis of Zymosan | Phagocytosis Assay | Significant increase at concentrations from 1 pM to 10 nM | Significant increase at concentrations from 1 pM to 10 nM | [1] |
| Stimulation of Human Macrophage Efferocytosis | Efferocytosis Assay | Potent stimulation of apoptotic PMN clearance | Potent stimulation of apoptotic PMN clearance | [1][3] |
Signaling Pathways
Both 17(R)-RvD3 and 17(S)-RvD3 exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2.[4][5][6] Activation of these receptors initiates downstream signaling cascades that collectively suppress pro-inflammatory pathways and enhance pro-resolving functions. While both epimers can activate these receptors, the specific binding affinities and downstream signaling strengths may differ, contributing to the observed differences in their biological potency.
Experimental Protocols
Macrophage Phagocytosis Assay
This protocol outlines the general steps to assess the effect of Resolvin D3 epimers on macrophage phagocytosis of zymosan particles.
1. Macrophage Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Differentiate monocytes into macrophages by culturing in the presence of M-CSF for 5-7 days.
2. Phagocytosis Assay:
-
Plate macrophages in a multi-well plate.
-
Pre-incubate macrophages with varying concentrations of 17(R)-RvD3, 17(S)-RvD3, or vehicle control for 15 minutes at 37°C.
-
Add fluorescently labeled zymosan particles to the wells.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
Wash wells to remove non-ingested particles.
-
Quantify phagocytosis by measuring the fluorescence intensity using a plate reader or by flow cytometry.
Neutrophil Transmigration Assay
This protocol provides a general method for evaluating the inhibitory effects of Resolvin D3 epimers on neutrophil transmigration.
1. Cell Preparation:
-
Isolate human neutrophils from the peripheral blood of healthy donors.
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence on a transwell insert.
2. Transmigration Assay:
-
Place the HUVEC-coated transwell insert into a well containing a chemoattractant (e.g., LTB4 or fMLP).
-
Add neutrophils, pre-incubated with varying concentrations of 17(R)-RvD3, 17(S)-RvD3, or vehicle control, to the upper chamber of the transwell.
-
Incubate for 1-2 hours to allow for neutrophil transmigration through the endothelial monolayer towards the chemoattractant.
-
Quantify the number of neutrophils that have migrated to the lower chamber using a cell counter or by measuring myeloperoxidase activity.
Conclusion
The stereochemistry at the C17 position of Resolvin D3 is a critical determinant of its biological function. The 17(R) epimer, AT-RvD3, generally displays enhanced potency and metabolic stability compared to its 17(S) counterpart. This is particularly evident in its superior ability to inhibit neutrophil migration, a key event in the inflammatory cascade. Both epimers are crucial players in the resolution of inflammation, acting through GPR32 and ALX/FPR2 to orchestrate a switch from a pro-inflammatory to a pro-resolving state. The development of stable analogs of 17(R)-RvD3 represents a promising therapeutic strategy for a variety of inflammatory diseases.
References
- 1. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D3 and aspirin-triggered resolvin D3 are potent immunoresolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 5. ALX/FPR2 Receptor Activation by Inflammatory (fMLFII) and Pro-resolving (LXA4 and RvD3) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of 17(R)-Resolvin D3 and Resolvin D1
In the landscape of inflammatory resolution, specialized pro-resolving mediators (SPMs) have emerged as critical players in orchestrating the return to tissue homeostasis. Among these, Resolvin D1 (RvD1) and its epimer, 17(R)-Resolvin D3 (also known as Aspirin-Triggered Resolvin D3 or AT-RvD3), are potent regulators of inflammation. This guide provides a comparative analysis of their anti-inflammatory effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct and overlapping functionalities.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the quantitative data on the anti-inflammatory and pro-resolving actions of this compound and Resolvin D1 from various experimental models.
| Parameter | This compound (AT-RvD3) | Resolvin D1 (RvD1) | Experimental Model | Reference |
| Neutrophil Transmigration | Greater inhibition at 1 pM and 10 pM compared to RvD3.[1] | Reduced transmigration by ~25% at 10⁻¹¹ M.[1] | Human Polymorphonuclear Leukocytes (PMNs) in vitro | [1] |
| Leukocyte Infiltration | Dose-dependent reduction in leukocyte infiltration.[2] | Dose-dependent reduction in leukocyte infiltration; ~70% reduction with 0.1 ng in vivo.[2][3] | Murine Peritonitis | [2][3] |
| Pro-inflammatory Mediators | Reduced LTB₄ (~80%), PGD₂ (~67%), and TxB₂ (~50%) in vivo.[1] | Reduced pro-inflammatory cytokine and chemokine production.[4][5] | Murine Dermal Inflammation | [1] |
| Macrophage Phagocytosis | Enhances macrophage phagocytosis and efferocytosis.[1] | Enhances macrophage phagocytosis of bacteria and apoptotic cells. | Human and Murine Macrophages | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Neutrophil Transmigration Assay
Objective: To assess the ability of this compound and Resolvin D1 to inhibit neutrophil migration towards a chemoattractant.
Method:
-
Human polymorphonuclear neutrophils (PMNs) are isolated from whole blood.
-
A Boyden chamber or a similar transwell system with a porous membrane (e.g., 5.0 µm pore size) is used.
-
The lower chamber is filled with a chemoattractant, such as leukotriene B4 (LTB₄) or fMLP.
-
PMNs are pre-incubated with either this compound, Resolvin D1, or a vehicle control.
-
The pre-treated PMNs are then added to the upper chamber of the transwell.
-
The chamber is incubated to allow for neutrophil migration towards the chemoattractant in the lower chamber.
-
After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified, often by measuring ATP levels using a luminescent-based assay or by direct cell counting.[6][7][8]
Macrophage Phagocytosis Assay
Objective: To determine the effect of this compound and Resolvin D1 on the phagocytic capacity of macrophages.
Method:
-
Macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line like RAW264.7) are cultured in appropriate media.
-
The macrophages are treated with this compound, Resolvin D1, or a vehicle control.
-
Fluorescently labeled particles (e.g., zymosan, apoptotic cells, or E. coli) are added to the macrophage cultures.
-
The co-culture is incubated to allow for phagocytosis.
-
Following incubation, non-ingested particles are washed away.
-
The extent of phagocytosis is quantified by measuring the fluorescence intensity of the macrophages using techniques such as flow cytometry or fluorescence microscopy.[9][10][11][12][13]
Signaling Pathways
Both this compound and Resolvin D1 exert their anti-inflammatory effects by modulating intracellular signaling pathways, most notably the NF-κB pathway.
Comparative Signaling of this compound and Resolvin D1
Both resolvins are known to interact with G-protein coupled receptors, such as ALX/FPR2 and GPR32, to initiate their anti-inflammatory cascade.[14] Their signaling ultimately leads to the inhibition of the pro-inflammatory transcription factor NF-κB.
Experimental Workflow for Assessing Anti-inflammatory Effects
The following diagram illustrates a typical workflow for comparing the anti-inflammatory properties of this compound and Resolvin D1 in a cell-based assay.
References
- 1. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 3. Resolvin D1 controls inflammation initiated by glutathione-lipid conjugates formed during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D1 activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. youtube.com [youtube.com]
- 9. Protocols — The Fleischman Lab [mpnlab.org]
- 10. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]
- 12. Macrophage Phagocytosis Assay [protocols.io]
- 13. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unraveling the Nuances: A Comparative Guide to 17(R)-Resolvin D3 and Other Specialized Pro-Resolving Mediators
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active and highly regulated process orchestrated by a super-family of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the D-series resolvins, derived from docosahexaenoic acid (DHA), have garnered significant attention for their potent pro-resolving and anti-inflammatory actions. This guide provides a detailed comparison of the functional differences between 17(R)-Resolvin D3 (17(R)-RvD3) and other key SPMs, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and drug development.
Data Presentation: A Quantitative Comparison of SPM Potency
The following table summarizes the available quantitative data on the potency of 17(R)-RvD3 and other SPMs in key biological assays. It is important to note that direct comparative studies across all SPMs in standardized assays are limited, and potency can vary depending on the specific experimental conditions.
| Mediator | Assay | Target Cell/System | Potency (EC50/IC50 or Effective Concentration) | Reference |
| This compound | Neutrophil Transmigration | Human Neutrophils | Effective at 1-100 nM | [1] |
| Macrophage Phagocytosis | Human Macrophages | Enhances phagocytosis at 10 nM | [2] | |
| Cytokine Production (IL-6) | Mouse Peritonitis Model | Reduction at 10 ng/mouse | [1] | |
| Resolvin D1 (RvD1) | Neutrophil Transmigration | Human Neutrophils | IC50 ~1 nM | [3] |
| Macrophage Phagocytosis | Human Macrophages | Enhances phagocytosis at 0.1-10 nM | [4] | |
| Cytokine Production (TNF-α) | Human Monocytes | IC50 ~10 nM | [5] | |
| Resolvin D2 (RvD2) | Neutrophil Transmigration | Human Neutrophils | Effective at 500 nM | [3] |
| Macrophage Phagocytosis | Human Macrophages | Enhances phagocytosis at 10 nM | [2] | |
| Cytokine Production (IL-1β) | Murine Macrophages | Potent inhibition | [6] | |
| Resolvin E1 (RvE1) | Neutrophil Transmigration | Human Neutrophils | IC50 ~0.5 nM | [3] |
| Macrophage Phagocytosis | Human Macrophages | Enhances phagocytosis at 0.01-100 nM | [7] | |
| Cytokine Production (IL-12) | Dendritic Cells | Inhibition | [7] |
Key Observations:
-
Potency Range: Most resolvins exhibit potent bioactivity in the picomolar to nanomolar range, highlighting their potential as therapeutic agents.
-
Differential Potency: While all listed SPMs demonstrate pro-resolving activities, their potencies can differ depending on the specific function and cell type. For instance, in the cited study, RvE1 appeared to be a more potent inhibitor of neutrophil migration than RvD1 and RvD2 at higher concentrations[3].
-
RvD3 vs. Other D-series Resolvins: In enhancing macrophage phagocytosis of E. coli, RvD2 and RvD3 showed the highest increases at 10 nM compared to RvD1 and RvD4[2]. This suggests functional nuances even within the same resolvin series.
Signaling Pathways: Decoding the Molecular Mechanisms
The distinct biological functions of SPMs are mediated through their interaction with specific G-protein coupled receptors (GPCRs). Understanding these signaling pathways is crucial for targeted drug development.
This compound and Resolvin D1 Signaling
17(R)-RvD3 and its stereoisomer RvD3, along with RvD1 and RvD5, primarily signal through the G-protein coupled receptor 32 (GPR32) and the formyl peptide receptor 2 (FPR2/ALX)[8][9].
Caption: Signaling of 17(R)-RvD3 and RvD1 via GPR32 and FPR2/ALX.
Activation of GPR32 and FPR2/ALX by these resolvins typically involves Gαi/o proteins, leading to the modulation of downstream pathways such as PI3K/Akt and MAPKs (ERK, p38), and the inhibition of the pro-inflammatory transcription factor NF-κB[10][11][12]. This cascade of events culminates in enhanced macrophage phagocytosis, reduced neutrophil infiltration, and decreased production of pro-inflammatory cytokines.
Resolvin E1 Signaling
Resolvin E1 (RvE1) exerts its effects through binding to two distinct receptors: ChemR23 (also known as ERV1) and the leukotriene B4 receptor 1 (BLT1), where it acts as an antagonist[10][13].
Caption: Resolvin E1 signaling through the ChemR23 receptor.
Upon binding to ChemR23, RvE1 activates Gαi/o proteins, which in turn stimulate the PI3K/Akt/mTOR and ERK signaling pathways, leading to enhanced phagocytosis[7][14]. RvE1 also potently inhibits NF-κB activation, thereby reducing the expression of pro-inflammatory genes. Its antagonistic action at the BLT1 receptor blocks the pro-inflammatory effects of leukotriene B4.
Experimental Protocols: Methodologies for Key Assays
Reproducible and well-documented experimental protocols are fundamental to advancing research. Below are detailed methodologies for two key assays used to characterize the function of SPMs.
In Vitro Neutrophil Transmigration Assay
This assay assesses the ability of SPMs to inhibit the migration of neutrophils towards a chemoattractant.
Materials:
-
Human neutrophils (isolated from fresh human blood)
-
RPMI 1640 medium supplemented with 0.5% BSA
-
Chemoattractant (e.g., fMLP, LTB4, or IL-8)
-
SPMs (17(R)-RvD3, RvD1, etc.)
-
Transwell inserts (3 or 5 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Microplate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the isolated neutrophils in RPMI 1640/0.5% BSA at a concentration of 2 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of RPMI 1640/0.5% BSA containing the chemoattractant (e.g., 10 nM fMLP) to the lower chamber of the 24-well plate.
-
In separate tubes, pre-incubate the neutrophil suspension (2 x 10^6 cells/mL) with various concentrations of the SPMs or vehicle control for 15 minutes at 37°C.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Collect the medium from the lower chamber.
-
Quantify the number of migrated neutrophils in the lower chamber using a hemocytometer, automated cell counter, or by measuring myeloperoxidase (MPO) activity using a colorimetric assay.
-
-
Data Analysis: Calculate the percentage of neutrophil migration for each condition relative to the vehicle control. Determine the IC50 value for each SPM if a dose-response curve is generated.
Macrophage Phagocytosis Assay
This assay measures the effect of SPMs on the ability of macrophages to engulf particles, such as opsonized zymosan or apoptotic cells.
Materials:
-
Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% FBS
-
SPMs (17(R)-RvD3, RvD1, etc.)
-
Fluorescently labeled zymosan particles or apoptotic cells (e.g., stained with pHrodo Red or CFSE)
-
Trypan blue solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Macrophage Preparation:
-
For MDMs, isolate monocytes from human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages by culturing with M-CSF for 5-7 days.
-
For cell lines like THP-1, differentiate them into a macrophage-like phenotype using PMA.
-
Plate the macrophages in a 96-well plate or on coverslips in a 24-well plate and allow them to adhere.
-
-
SPM Treatment: Pre-treat the adherent macrophages with various concentrations of SPMs or vehicle control in serum-free medium for 15-30 minutes at 37°C.
-
Phagocytosis:
-
Add the fluorescently labeled particles (e.g., opsonized zymosan at a macrophage-to-particle ratio of 1:10) to the macrophage cultures.
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
-
Quenching and Washing:
-
To distinguish between internalized and surface-bound particles, add Trypan blue to quench the fluorescence of extracellular particles.
-
Gently wash the cells three times with cold PBS to remove non-phagocytosed particles.
-
-
Quantification:
-
Fluorescence Microscopy: Fix the cells and visualize them using a fluorescence microscope. The phagocytic index can be calculated as the percentage of macrophages that have ingested at least one particle, and the phagocytic capacity as the average number of particles per macrophage.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity using a flow cytometer. The geometric mean fluorescence intensity (MFI) will be proportional to the amount of phagocytosed material.
-
-
Data Analysis: Compare the phagocytic index, capacity, or MFI between SPM-treated and control groups.
Conclusion
This compound is a potent member of the D-series resolvins with distinct pro-resolving functions. While sharing common mechanisms with other SPMs, such as the inhibition of neutrophil infiltration and enhancement of macrophage phagocytosis, it exhibits nuanced differences in receptor usage and potency in specific biological contexts. A deeper understanding of these functional distinctions, facilitated by standardized quantitative assays and detailed mechanistic studies, is paramount for the rational design of novel therapeutics that can harness the power of resolution pharmacology to treat a wide range of inflammatory diseases. This guide provides a foundational framework for researchers to navigate the complexities of the SPM superfamily and to design experiments that will further elucidate the unique roles of this compound and its counterparts in health and disease.
References
- 1. Pro-Resolving Ligands Orchestrate Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
17(R)-Resolvin D3: A Comparative Guide to its Cross-Reactivity with Resolvin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 17(R)-Resolvin D3 (17(R)-RvD3), an aspirin-triggered epimer of Resolvin D3, with other known resolvin receptors. The information presented herein is supported by experimental data to aid in the understanding of its biological functions and potential therapeutic applications.
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that play a crucial role in the resolution of inflammation. This compound, also known as aspirin-triggered Resolvin D3 (AT-RvD3), is a potent member of the D-series resolvins. Its biological effects are mediated through interactions with specific G protein-coupled receptors (GPCRs). Understanding the binding profile and cross-reactivity of 17(R)-RvD3 with various resolvin receptors is essential for elucidating its mechanism of action and for the development of targeted pro-resolving therapeutics.
Receptor Interaction and Cross-Reactivity of this compound
Experimental evidence indicates that the primary receptor for the D-series resolvins, including RvD3 and its 17(R)-epimer, is G protein-coupled receptor 32 (GPR32).[1][2][3] Furthermore, studies on the closely related aspirin-triggered epimer of Resolvin D1 (AT-RvD1) suggest a likely interaction of 17(R)-epimers with the formyl peptide receptor 2 (FPR2/ALX).[4][5]
The following table summarizes the available quantitative data on the potency of 17(R)-RvD3 and related resolvins for various receptors. It is important to note that direct EC50 values for 17(R)-RvD3 are not always available; in such cases, data from its close structural analog, AT-RvD1, are provided as a proxy.
| Ligand | Receptor | Potency (EC50) | Assay Type | Reference |
| AT-RvD1 | hGPR32 | 8.1 x 10-12 M | β-arrestin recruitment | Krishnamoorthy et al., 2012 |
| RvD1 | hGPR32 | 8.8 x 10-12 M | β-arrestin recruitment | Krishnamoorthy et al., 2010 |
| AT-RvD1 | hALX/FPR2 | 1.8 x 10-10 M | β-arrestin recruitment | Krishnamoorthy et al., 2012 |
| RvD1 | hALX/FPR2 | 4.5 x 10-11 M | β-arrestin recruitment | Krishnamoorthy et al., 2012 |
| RvD3 | hGPR32 | Active (0.1 pM - 10 nM) | β-arrestin recruitment | Dalli et al., 2013 |
| AT-RvD3 | hGPR32 | Active (0.1 pM - 10 nM) | β-arrestin recruitment | Dalli et al., 2013 |
| RvD2 | hGPR18 | 2.0 x 10-13 M | β-arrestin recruitment | Chiang et al., 2015 |
| RvE1 | hChemR23 | ~1.3 x 10-11 M | β-arrestin recruitment | Krishnamoorthy et al., 2010 |
Note: Lower EC50 values indicate higher potency. Data for AT-RvD1 is used as a surrogate for 17(R)-RvD3 where specific data for the latter is unavailable.
Based on current literature, there is no available experimental data on the cross-reactivity of this compound with GPR18 (the primary receptor for Resolvin D2) or ChemR23 (the primary receptor for Resolvin E1).
Signaling Pathways of this compound
Activation of GPR32 by aspirin-triggered resolvins, such as 17(R)-RvD3, initiates downstream signaling cascades that contribute to the resolution of inflammation. A key pathway involves the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[6][7] This signaling cascade ultimately leads to the modulation of gene expression and cellular functions that promote the resolution of inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of resolvin receptor activation.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay is commonly used to determine the potency (EC50) of ligands for G protein-coupled receptors.
Objective: To quantify the interaction between a resolvin and its receptor by measuring the recruitment of β-arrestin to the activated receptor.
Methodology:
-
Cell Culture: HEK293 or CHO cells are stably transfected to co-express the human resolvin receptor of interest (e.g., hGPR32, hALX/FPR2) fused to a ProLink™ tag and a β-arrestin protein fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell Plating: Transfected cells are seeded into 96-well microplates and cultured until they reach optimal confluency.
-
Ligand Preparation: A serial dilution of the test resolvin (e.g., 17(R)-RvD3) is prepared in a suitable assay buffer.
-
Ligand Incubation: The culture medium is removed, and the cells are incubated with the various concentrations of the resolvin ligand for a specified period (e.g., 60-90 minutes) at 37°C.
-
Detection: A detection reagent containing the Enzyme Fragment Complementation (EFC) substrate is added to each well. If the ligand has activated the receptor, β-arrestin-EA is recruited to the receptor-ProLink, bringing the EA and ProLink fragments into close proximity. This allows the complementation of the β-galactosidase enzyme, which then hydrolyzes the substrate, producing a chemiluminescent signal.
-
Data Acquisition: The chemiluminescence is measured using a plate reader.
-
Data Analysis: The resulting data are plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.
Conclusion
This compound is a potent activator of the GPR32 receptor and likely interacts with the ALX/FPR2 receptor, exhibiting high potency in the picomolar range. This profile is similar to that of its parent molecule, Resolvin D3, and the related aspirin-triggered resolvin, AT-RvD1. Currently, there is a lack of evidence to suggest cross-reactivity of 17(R)-RvD3 with the GPR18 and ChemR23 receptors. The activation of GPR32 by 17(R)-RvD3 initiates pro-resolving signaling cascades, including the phosphorylation of ERK1/2. Further research is warranted to fully elucidate the complete receptor interaction profile and the downstream signaling pathways of this potent pro-resolving mediator.
References
- 1. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pro-Resolving Activity of 17(R)-Resolvin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-resolving activities of 17(R)-Resolvin D3 (17(R)-RvD3) against other key specialized pro-resolving mediators (SPMs). The information presented is supported by experimental data to aid in the evaluation and potential application of these molecules in therapeutic development.
Data Presentation: Comparative Efficacy of Pro-Resolving Mediators
The following tables summarize the quantitative data on the key pro-resolving actions of 17(R)-RvD3 and other SPMs, focusing on the inhibition of neutrophil migration, enhancement of macrophage phagocytosis, and modulation of cytokine production.
Table 1: Inhibition of Neutrophil Migration
| Mediator | Assay Type | Concentration | % Inhibition of Neutrophil Migration | Reference |
| This compound | Human Neutrophil Transmigration | 1 nM | ~50% | [1] |
| Resolvin D1 | dHL-60 cell migration | 500 nM | 30-70% | |
| Resolvin D2 | dHL-60 cell migration | 500 nM | ~70% | |
| Resolvin E1 | dHL-60 cell migration | 2000 nM | ~80% |
Table 2: Enhancement of Macrophage Phagocytosis
| Mediator | Target Cell/Particle | Macrophage Type | Concentration | % Enhancement of Phagocytosis | Reference |
| Resolvin D3 | Apoptotic PMNs | Human Macrophages | High pM to low nM range | Dose-dependent increase | [2] |
| Resolvin D3 | E. coli | Human Macrophages | 10 nM | ~80% over control | [2] |
| Resolvin D1 | E. coli | Human Macrophages | 10 nM | Less than RvD2 and RvD3 | [2] |
| Resolvin D2 | E. coli | Human Macrophages | 10 nM | ~80% over control | [2] |
| Resolvin D4 | E. coli | Human Macrophages | 10 nM | Less than RvD2 and RvD3 | [2] |
| Resolvin E1 | Zymosan | Murine Macrophages | 100 nM | 95 ± 27% | [3] |
| Protectin D1 | Zymosan | Murine Macrophages | 100 nM | 119 ± 20% | [3] |
Table 3: Modulation of Cytokine Production
| Mediator | Cell Type | Stimulus | Concentration | Effect on Cytokine Levels | Reference |
| This compound | Mouse Peritoneal Exudate | Zymosan | 10 ng/animal | ↓ IL-6, ↑ IL-10 | [1] |
| Resolvin D1 | Human Monocytes | LPS | 10 nM | ↓ TNF-α, IL-1β, IL-8; ↑ IL-10 | [4] |
| Resolvin D2 | Human Monocytes | LPS | 10 nM | ↓ TNF-α, IL-1β, IL-8; ↑ IL-10 | [4] |
| Maresin 1 | Human Monocytes | LPS | 10 nM | ↓ TNF-α, IL-1β, IL-8; ↑ IL-10 | [4] |
| Aspirin-Triggered Resolvin D3 (AT-RvD3) | Human T cells | anti-CD3/anti-CD28 | 10 nM | ↓ TNF-α | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Neutrophil Transmigration Assay (Boyden Chamber Assay)
This in vitro assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Materials:
-
Human polymorphonuclear neutrophils (PMNs), isolated from fresh human blood.
-
Boyden chambers or Transwell inserts (e.g., 3 µm pore size).
-
Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8).
-
Test compounds: this compound and other SPMs.
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+ and 0.1% BSA).
Procedure:
-
Isolate human PMNs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the isolated PMNs in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the PMNs with various concentrations of 17(R)-RvD3 or other test compounds (or vehicle control) for 15 minutes at 37°C.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated PMN suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
After incubation, remove the inserts and fix and stain the migrated cells on the underside of the membrane.
-
Quantify the number of migrated neutrophils by microscopy. Data is typically expressed as the percentage of inhibition of migration compared to the vehicle control.
Macrophage Phagocytosis Assay
This assay measures the ability of macrophages to engulf particles, a key step in the resolution of inflammation.
Materials:
-
Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Phagocytic targets: Fluorescently labeled zymosan particles, E. coli, or apoptotic neutrophils.
-
Test compounds: this compound and other SPMs.
-
Culture medium (e.g., RPMI 1640 with 10% FBS).
-
Fluorescence microscopy or flow cytometry equipment.
Procedure:
-
Culture macrophages in a multi-well plate until adherent.
-
Induce apoptosis in neutrophils (for efferocytosis assay) by UV irradiation or etoposide treatment, and label with a fluorescent dye (e.g., CFSE).
-
Pre-treat the macrophages with various concentrations of 17(R)-RvD3 or other SPMs (or vehicle control) for 15-30 minutes at 37°C.
-
Add the fluorescently labeled phagocytic targets to the macrophage culture.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells extensively to remove non-engulfed particles.
-
Quantify phagocytosis by:
-
Fluorescence Microscopy: Count the number of ingested particles per macrophage or the percentage of macrophages that have engulfed at least one particle.
-
Flow Cytometry: Measure the fluorescence intensity of the macrophage population.
-
-
Data is typically expressed as the phagocytic index or percentage increase in phagocytosis compared to the vehicle control.
Cytokine Measurement Assay
This assay quantifies the levels of pro- and anti-inflammatory cytokines produced by immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), macrophages, or other relevant immune cells.
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
Test compounds: this compound and other SPMs.
-
Cell culture medium and supplements.
-
ELISA kits or multiplex bead-based immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).
Procedure:
-
Isolate and culture the desired immune cells.
-
Pre-treat the cells with various concentrations of 17(R)-RvD3 or other SPMs (or vehicle control) for 30 minutes.
-
Stimulate the cells with an inflammatory agent like LPS for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Data is typically expressed as pg/mL or ng/mL of the specific cytokine, and the percentage of inhibition or stimulation compared to the stimulated control is calculated.
Mandatory Visualization
Signaling Pathway of this compound
The pro-resolving actions of this compound are primarily mediated through the G-protein coupled receptor GPR32.[6][7] Activation of this receptor on immune cells like neutrophils and macrophages initiates a signaling cascade that ultimately leads to the observed anti-inflammatory and pro-resolving effects.
Caption: 17(R)-RvD3 signaling cascade via the GPR32 receptor.
Experimental Workflow: Validating Pro-Resolving Activity
The following workflow outlines the key steps in validating the pro-resolving activity of a test compound like this compound.
Caption: Workflow for validating pro-resolving mediators.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: 17(R)-Resolvin D3 and Lipoxins in Inflammation Resolution
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental evaluation of 17(R)-Resolvin D3 and Lipoxins.
In the intricate landscape of inflammatory resolution, specialized pro-resolving mediators (SPMs) have emerged as key players, orchestrating the return to tissue homeostasis. Among these, this compound (17(R)-RvD3), an aspirin-triggered epimer of Resolvin D3, and Lipoxins, a class of arachidonic acid-derived mediators, are potent agonists of resolution. This guide provides a detailed comparative analysis of their biosynthesis, mechanisms of action, and biological effects, supported by quantitative data and experimental protocols to aid researchers in their study and potential therapeutic application.
At a Glance: Key Differences and Similarities
| Feature | This compound | Lipoxins (e.g., Lipoxin A4) |
| Precursor | Docosahexaenoic Acid (DHA) | Arachidonic Acid (AA) |
| Key Biosynthetic Enzymes | Aspirin-acetylated COX-2, 5-Lipoxygenase (5-LOX), 15-Lipoxygenase (15-LOX) | 5-LOX, 12-LOX, 15-LOX, aspirin-acetylated COX-2 |
| Primary Receptor(s) | ALX/FPR2, GPR32 | ALX/FPR2 |
| Potency | Active in the picomolar to nanomolar range | Active in the nanomolar range |
| Key Functions | Potent inhibitor of neutrophil infiltration, stimulates macrophage efferocytosis and phagocytosis, reduces pro-inflammatory cytokine production. | Inhibits neutrophil chemotaxis and adhesion, stimulates monocyte recruitment and macrophage efferocytosis, blocks pro-inflammatory signaling. |
Biosynthesis Pathways: A Tale of Two Precursors
The biosynthetic pathways of this compound and lipoxins are distinct, originating from different essential fatty acid precursors.
This compound Biosynthesis
This compound is a product of the aspirin-triggered pathway originating from docosahexaenoic acid (DHA).[1] In the presence of aspirin, cyclooxygenase-2 (COX-2) is acetylated and its enzymatic activity is redirected to convert DHA to 17(R)-hydroperoxy-DHA (17(R)-HpDHA). This intermediate is then further metabolized by 5-lipoxygenase (5-LOX) to generate 17(R)-RvD3.
Lipoxin Biosynthesis
Lipoxins are synthesized from arachidonic acid (AA) through several pathways, often involving transcellular biosynthesis where different cell types collaborate. The main pathways include:
-
5-LOX and 12-LOX Pathway: Leukocyte-derived leukotriene A4 (LTA4) is converted by platelet 12-lipoxygenase (12-LOX) to Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4).
-
15-LOX and 5-LOX Pathway: AA is converted by 15-lipoxygenase (15-LOX) to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then metabolized by 5-LOX in neutrophils to produce lipoxins.
-
Aspirin-Triggered Pathway: Aspirin-acetylated COX-2 converts AA to 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE), a precursor for the synthesis of 15-epi-lipoxins (Aspirin-Triggered Lipoxins).
Signaling Pathways: Converging on Resolution
Both this compound and Lipoxin A4 exert their pro-resolving effects by engaging with specific G protein-coupled receptors (GPCRs), primarily the ALX/FPR2 receptor.[2] 17(R)-RvD3 has also been shown to activate GPR32.[3] Activation of these receptors on immune cells, such as neutrophils and macrophages, initiates downstream signaling cascades that collectively dampen inflammation and promote its resolution. Key signaling events include the inhibition of the pro-inflammatory transcription factor NF-κB, leading to decreased production of inflammatory cytokines and chemokines. Concurrently, these mediators actively stimulate the clearance of apoptotic cells and debris by macrophages, a process known as efferocytosis.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound and Lipoxins. Direct comparative studies are limited; therefore, data from various sources are presented to provide a comprehensive overview.
Table 1: Inhibition of Neutrophil Chemotaxis
| Mediator | Assay System | Chemoattractant | IC50 / Effective Concentration | Reference |
| This compound | Human Neutrophil Transmigration | LTB4 | ~1-10 nM | [4] |
| Lipoxin A4 | Human Neutrophil Chemotaxis | fMLP | ~1-100 nM | [5] |
| Resolvin D1 | Human Neutrophil Transendothelial Migration | LTB4 | EC50 ~30 nM | [6] |
Table 2: Stimulation of Macrophage Efferocytosis and Phagocytosis
| Mediator | Assay System | Target | EC50 / Effective Concentration | Reference |
| This compound | Human Macrophage Efferocytosis | Apoptotic PMNs | Potent at 1-100 nM | [4] |
| Lipoxin A4 | Monocyte-derived Macrophage Phagocytosis | Apoptotic PMNs | Stimulatory at 0.1-10 nM | [5] |
| Resolvin D1 | Macrophage Phagocytosis | Zymosan | Significant increase at 10 nM | Not specified |
Table 3: In Vivo Anti-Inflammatory and Pro-Resolving Effects
| Mediator | Animal Model | Endpoint | Effective Dose | Reference |
| This compound | Murine Zymosan-induced Peritonitis | Reduced neutrophil infiltration | 10 ng/mouse | [4] |
| Lipoxin A4 analog | Murine Zymosan-induced Peritonitis | Reduced neutrophil infiltration | 300 ng/mouse | [7] |
| Resolvin D1 | Murine Peritonitis | Reduced PMN infiltration | Nanogram doses | [6] |
| 17(R)-Resolvin D1 | Carrageenan-induced Mechanical Hypersensitivity | Attenuated hypersensitivity | Intrathecal injection | [8] |
| Lipoxin A4 | Carrageenan-induced Mechanical Hypersensitivity | Attenuated hypersensitivity | Intrathecal injection | [8] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the biological activities of this compound and lipoxins, detailed protocols for key assays are provided below.
Neutrophil Chemotaxis Assay (Transwell Migration Assay)
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Materials:
-
Human neutrophils isolated from fresh human blood.
-
Transwell inserts (e.g., 5 µm pore size for a 24-well plate).
-
Chemoattractant (e.g., Leukotriene B4 (LTB4) or f-Met-Leu-Phe (fMLP)).
-
Test compounds: this compound and Lipoxin A4.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Calcein-AM or other suitable fluorescent dye for cell labeling.
-
Fluorescence plate reader.
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in assay buffer.
-
Cell Labeling: Incubate the neutrophils with Calcein-AM for 30 minutes at 37°C. Wash the cells twice with assay buffer to remove excess dye and resuspend at a final concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add assay buffer containing the chemoattractant to the lower wells of the 24-well plate.
-
In the upper chamber of the Transwell inserts, add the labeled neutrophils.
-
Add the test compounds (this compound or Lipoxin A4) at various concentrations to the upper chamber with the neutrophils. Include a vehicle control.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for neutrophil migration.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the neutrophil migration.[9][10][11]
Macrophage Efferocytosis Assay (pHrodo Staining)
This assay quantifies the engulfment of apoptotic cells by macrophages, a key step in the resolution of inflammation.
Materials:
-
Human monocyte-derived macrophages (hMDMs) or a macrophage cell line (e.g., J774).
-
Apoptotic cells (e.g., human neutrophils induced to undergo apoptosis by UV irradiation or etoposide treatment).
-
pHrodo Red Zymosan BioParticles or pHrodo Red-labeled apoptotic cells.
-
Test compounds: this compound and Lipoxin A4.
-
Culture medium.
-
Live-cell imaging system or fluorescence microscope.
Procedure:
-
Macrophage Culture: Plate macrophages in a 96-well plate and culture until they adhere and are ready for the assay.
-
Preparation of Apoptotic Cells (if not using BioParticles): Induce apoptosis in neutrophils and label them with a pH-sensitive dye like pHrodo Red according to the manufacturer's protocol. The fluorescence of pHrodo dyes increases in the acidic environment of the phagosome.
-
Assay Setup:
-
Treat the macrophages with various concentrations of this compound or Lipoxin A4, or a vehicle control, for a predetermined time (e.g., 15-30 minutes).
-
Add the pHrodo-labeled apoptotic cells or BioParticles to the macrophage culture.
-
-
Live-Cell Imaging: Immediately place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2). Acquire images at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Data Analysis:
-
Quantify the integrated red fluorescence intensity per well over time. An increase in red fluorescence indicates phagocytosis.
-
Compare the rate and extent of phagocytosis in the presence of the test compounds to the vehicle control. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal stimulation of efferocytosis.[3][12][13][14][15]
-
Conclusion
Both this compound and lipoxins are powerful endogenous mediators that actively promote the resolution of inflammation. While they share a common receptor and exert similar pro-resolving functions, their distinct biosynthetic origins from different omega-3 and omega-6 fatty acids highlight the complexity and sophistication of the resolution process. The aspirin-triggered formation of 17(R)-epimers of resolvins and lipoxins, which are often more resistant to metabolic inactivation, underscores a key mechanism by which aspirin exerts its beneficial anti-inflammatory and pro-resolving effects.[8]
For researchers and drug development professionals, understanding the subtle yet significant differences in the potency, efficacy, and mechanisms of action of these mediators is crucial for designing novel therapeutic strategies to treat a wide range of inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued exploration of these fascinating molecules and their potential to restore tissue homeostasis. Further head-to-head comparative studies are warranted to fully elucidate the specific contexts in which one mediator may offer therapeutic advantages over the other.
References
- 1. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Anti-inflammatory and pro-resolving properties of benzo-lipoxin A4 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spinal Actions of Lipoxin A4 and 17(R)-Resolvin D1 Attenuate Inflammation-Induced Mechanical Hypersensitivity and Spinal TNF Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. uib.no [uib.no]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lonzabio.jp [lonzabio.jp]
- 15. assets.fishersci.com [assets.fishersci.com]
Resolving Inflammation: A Comparative Guide to the In Vivo Efficacy of 17(R)-Resolvin D3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of 17(R)-Resolvin D3 against other alternatives, supported by experimental data. We delve into its potent anti-inflammatory and pro-resolving actions, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Unveiling the Potency of this compound in Preclinical Models
This compound (17(R)-RvD3), an aspirin-triggered epimer of Resolvin D3, has emerged as a powerful specialized pro-resolving mediator (SPM) with significant therapeutic potential in inflammatory diseases. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), this endogenous lipid mediator actively promotes the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic disease. In vivo studies have consistently demonstrated its ability to curtail excessive inflammatory responses and accelerate the return to a healthy state.
Comparative Efficacy in Murine Peritonitis
A widely utilized model to assess the efficacy of anti-inflammatory and pro-resolving agents is the zymosan-induced peritonitis model in mice. Zymosan, a component of yeast cell walls, elicits a robust and self-resolving inflammatory response characterized by the infiltration of neutrophils into the peritoneal cavity.
In this model, 17(R)-RvD3 has shown remarkable potency in reducing neutrophil influx. Intravenous administration of as little as 10 ng of 17(R)-RvD3 per mouse, 15 minutes prior to zymosan challenge, resulted in an approximately 45% reduction in neutrophil levels in the peritoneal exudate after 4 hours.[1] This effect is comparable to, and in some instances more potent than, other D-series resolvins. For instance, in a similar zymosan-induced peritonitis model, Resolvin D4 (RvD4) at a dose of 10 ng per mouse also demonstrated a significant reduction in neutrophil infiltration.[2]
When compared to the conventional corticosteroid, dexamethasone, the potency of resolvins is particularly noteworthy. While dexamethasone is effective at reducing neutrophil infiltration, it often requires significantly higher doses (in the microgram range) to achieve a similar effect to the nanogram quantities of resolvins.[3]
| Treatment | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| This compound | Zymosan-induced peritonitis (Mouse) | 10 ng/mouse | Intravenous (i.v.) | ~45% reduction in neutrophil infiltration at 4 hours. Significant reduction in pro-inflammatory mediators (LTB4, PGD2, TxB2). | [1] |
| Resolvin D1 (RvD1) | Zymosan-induced peritonitis (Mouse) | 100 ng/mouse | Intraperitoneal (i.p.) | Significant reduction in neutrophil infiltration. | [4] |
| Resolvin D4 (RvD4) | Zymosan-induced peritonitis (Mouse) | 10 ng/mouse | Intraperitoneal (i.p.) | ~31% reduction in neutrophil infiltration at 4 hours. | [2] |
| Dexamethasone | Zymosan-induced peritonitis (Mouse) | 10 µ g/mouse | Intravenous (i.v.) | Potent inhibition of neutrophil infiltration. | [3] |
Delving into the Mechanisms: Signaling Pathways of this compound
The pro-resolving actions of 17(R)-RvD3 are initiated by its interaction with specific G-protein coupled receptors (GPCRs) on the surface of immune cells, primarily GPR32 and ALX/FPR2.[5][6][7] Activation of these receptors triggers intracellular signaling cascades that ultimately orchestrate the resolution of inflammation.
Biosynthesis of D-Series Resolvins
The journey to the potent bioactions of 17(R)-RvD3 begins with its biosynthesis from DHA. In the presence of aspirin, the enzyme COX-2 is acetylated and converts DHA to 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA). This intermediate is then further metabolized by lipoxygenases (LOX) to yield the various 17(R)-epimers of D-series resolvins, including 17(R)-RvD3.
Downstream Signaling Cascades
Upon binding to GPR32 or ALX/FPR2, 17(R)-RvD3 initiates downstream signaling that involves key pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central regulators of inflammatory gene expression.
Activation of these receptors by 17(R)-RvD3 leads to the inhibition of pro-inflammatory signaling. For example, it can attenuate the activation of NF-κB, a transcription factor that drives the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By dampening NF-κB activity, 17(R)-RvD3 effectively reduces the production of these inflammatory mediators.
Furthermore, signaling through these receptors can modulate MAPK pathways, such as the p38 and ERK pathways, which are also involved in regulating inflammatory responses. The net effect of these signaling events is a shift from a pro-inflammatory to a pro-resolving cellular phenotype. This includes enhancing macrophage phagocytosis of apoptotic neutrophils and cellular debris, a critical step in clearing the inflammatory site and promoting tissue repair.
References
- 1. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ALX/FPR2 Receptor Activation by Inflammatory (fMLFII) and Pro-resolving (LXA4 and RvD3) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 17(R)-Resolvin D3: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 17(R)-Resolvin D3 is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this specialized pro-resolving mediator, which is typically supplied in an ethanol solution.
As a lipid mediator often used in small quantities for research, the primary considerations for the disposal of this compound are the hazards associated with its solvent, typically ethanol, and the imperative to prevent the release of biologically active molecules into the environment. The Safety Data Sheet (SDS) for the closely related compound Resolvin D3-d5, also in an ethanol solution, classifies the mixture as a highly flammable liquid that can cause serious eye irritation and is slightly hazardous for water, prohibiting its disposal in sewage systems.[1] General laboratory safety guidelines strictly forbid the drain disposal of flammable solvents like ethanol.[2][3][4]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact with the resolvin and ethanol. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste, primarily due to the ethanol solvent.
Step 1: Waste Segregation Segregate the this compound waste from other waste streams. It should be collected as a non-halogenated solvent waste. Do not mix it with incompatible chemicals, such as strong oxidizing agents, acids, or bases.
Step 2: Containerization Collect the this compound solution in a designated, leak-proof hazardous waste container that is compatible with ethanol. The container should have a secure, tight-fitting screw cap to prevent the escape of flammable vapors.[2][3] Ensure there is at least one inch of headspace in the container to allow for vapor expansion.
Step 3: Labeling Clearly label the waste container with the words "Hazardous Waste." The label must include:
-
The full chemical name: "Ethanol solution of this compound"
-
The associated hazards (e.g., Flammable Liquid)
-
The date when the waste was first added to the container.
-
The laboratory or department information.
Step 4: Storage Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is a cool, well-ventilated, and secure location away from sources of ignition.[2][3] The SAA should have secondary containment to control any potential leaks.
Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[3][5] Adhere to all institutional, local, and national regulations for hazardous waste disposal.
Disposal of Contaminated Materials
Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with the this compound solution should also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled, sealed container or bag and disposed of according to your institution's protocols for chemically contaminated solid waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all applicable local, state, and federal regulations for hazardous waste disposal. Always follow the specific protocols established by your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling 17(R)-Resolvin D3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized pro-resolving mediators like 17(R)-Resolvin D3 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment and build confidence in handling this bioactive lipid.
Personal Protective Equipment (PPE) and Immediate Safety Measures
When working with this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes of the ethanol solution. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the compound and solvent. |
| Body Protection | Laboratory coat. | Protects clothing and skin from accidental spills. |
Work Environment:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
-
Ensure an eyewash station and safety shower are readily accessible.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it is received to its final disposal is critical for laboratory safety and experimental integrity.
Step-by-Step Handling Procedure:
-
Receiving and Storage:
-
Upon receipt, immediately transfer the product to a freezer set at -20°C for long-term storage.
-
This compound is supplied as a solution in ethanol. Keep the container tightly sealed to prevent solvent evaporation and potential degradation of the compound.
-
-
Preparation for Use:
-
Before opening, allow the vial to warm to room temperature to prevent condensation from entering the container.
-
If necessary, briefly centrifuge the vial to ensure the entire sample is at the bottom.
-
-
Handling and Dispensing:
-
All handling of the this compound solution should be conducted in a well-ventilated fume hood.
-
Use calibrated micropipettes with appropriate tips to accurately dispense the required volume.
-
Avoid direct contact with the solution.
-
-
In Case of a Spill:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed container for proper disposal.
-
Ventilate the area and wash the spill site after the material has been completely removed.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Unused Material and Solutions: Unused this compound solution should be disposed of as hazardous chemical waste.[1][2] Collect in a designated, labeled waste container for flammable liquids.[2] Do not dispose of it down the drain.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a sealed bag and disposed of as hazardous solid waste.
-
Compliance: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Formal Name | (4S,5Z,7E,9E,11R,13Z,15E,17R,19Z)-4,11,17-trihydroxy-5,7,9,13,15,19-docosahexaenoic acid | Cayman Chemical |
| CAS Number | 1427475-53-3 | Cayman Chemical |
| Molecular Formula | C₂₂H₃₂O₅ | Cayman Chemical |
| Formula Weight | 376.5 g/mol | Cayman Chemical |
| Purity | ≥90% | Cayman Chemical |
| Supplied As | A solution in ethanol | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical |
| Stability | ≥ 1 year at -20°C | Cayman Chemical |
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations and safety precautions for handling this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
